molecular formula C2H8Cl2N4S2 B086961 Formamidine, 1,1'-dithiodi-, dihydrochloride CAS No. 14807-75-1

Formamidine, 1,1'-dithiodi-, dihydrochloride

Cat. No.: B086961
CAS No.: 14807-75-1
M. Wt: 223.2 g/mol
InChI Key: BFJQSCVWXZOXGK-UHFFFAOYSA-N
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Description

See also: Formamidine disulfide dihydrochloride (preferred).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14807-75-1

Molecular Formula

C2H8Cl2N4S2

Molecular Weight

223.2 g/mol

IUPAC Name

[amino-[[amino(azaniumylidene)methyl]disulfanyl]methylidene]azanium dichloride

InChI

InChI=1S/C2H6N4S2.2ClH/c3-1(4)7-8-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H

InChI Key

BFJQSCVWXZOXGK-UHFFFAOYSA-N

Canonical SMILES

C(=[NH2+])(N)SSC(=[NH2+])N.[Cl-].[Cl-]

Other CAS No.

14807-75-1

Pictograms

Irritant

Related CAS

3256-06-2 (Parent)

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Formamidine, 1,1'-dithiodi-, dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Redox-Active Reagent for Heterocyclic Synthesis and Photovoltaic Stabilization
Executive Summary

Formamidine, 1,1'-dithiodi-, dihydrochloride (commonly referred to as Formamidine Disulfide Dihydrochloride or FDS ) is the oxidized dimer of thiourea. While historically utilized as a vulcanization accelerator in the rubber industry, FDS has emerged as a critical reagent in two distinct high-value sectors: advanced organic synthesis (specifically for nitrogen-sulfur heterocycles) and perovskite solar cell (PSC) engineering .

This guide provides a comprehensive technical analysis of FDS, detailing its synthesis, mechanistic behavior as a "masked" thiourea/oxidant, and its novel application as an electron scavenger for stabilizing


-FAPbI

perovskite films.
Chemical Identity & Physicochemical Profile
PropertySpecification
IUPAC Name Amino(imino)methyl carbamimidoyl disulfide dihydrochloride
Common Synonyms Formamidine disulfide dihydrochloride;

-Dithiobisformamidine dihydrochloride; FDS
CAS Number 14807-75-1
Molecular Formula C

H

N

S

[1][2][3] · 2HCl
Molecular Weight 223.15 g/mol
Appearance White to off-white crystalline powder
Melting Point 175–179 °C (Decomposes)
Solubility Highly soluble in water; moderately soluble in ethanol; insoluble in non-polar solvents.
Stability Hygroscopic . Decomposes in alkaline media back to thiourea and sulfur.
Synthetic Protocol: Electrochemical & Chemical Oxidation

The synthesis of FDS relies on the controlled oxidation of thiourea.[4] The reaction is highly exothermic and requires strict temperature control to prevent over-oxidation to sulfinic acids or desulfurization.

Method A: Chemical Oxidation (Standard Laboratory Scale)

Principle: Hydrogen peroxide oxidizes thiourea in the presence of concentrated hydrochloric acid.

Reagents:

  • Thiourea (4.80 g, 63 mmol)

  • Hydrogen Peroxide (30% w/v, ~5 mL)

  • Hydrochloric Acid (3 M, 50 mL)[4]

  • Ethanol (Anhydrous, for washing)[4]

Protocol:

  • Setup: Charge a 250 mL round-bottom flask with thiourea. Equip with a pressure-equalizing dropping funnel and a thermometer.[4]

  • Acidification: Add 3 M HCl to the flask. Cool the system to 0–5 °C using an ice-salt bath.

  • Oxidation: Add H

    
    O
    
    
    
    dropwise over 30 minutes.
    • Critical Control Point: Maintain internal temperature < 10 °C .[4] The reaction is exothermic; rapid addition will degrade the product.

  • Crystallization: A white precipitate (FDS) forms immediately. Stir at 0–5 °C for an additional 90 minutes to ensure completion.

  • Isolation: Filter the precipitate under vacuum.

  • Purification: Wash the filter cake twice with cold anhydrous ethanol to remove residual acid and peroxide.

  • Drying: Dry under vacuum at 40 °C. (Avoid high heat as the salt is thermally labile).

Method B: Electrochemical Synthesis (Industrial/Green)
  • Anode: Platinum or Graphite.

  • Cathode: Stainless Steel.

  • Electrolyte: Acidic thiourea solution.[4]

  • Potential: Controlled at < +0.6 V vs. SCE to favor dimerization over higher oxidation states.

Mechanistic Chemistry: The Thiourea-FDS Redox Couple

FDS is not merely a static reagent; it exists in a dynamic redox equilibrium. Its utility stems from its ability to act as both an electrophilic disulfide and a source of thiourea upon reduction.

4.1 The Redox Equilibrium

In aqueous solution, the equilibrium is pH-dependent.

  • Acidic pH: FDS is stable.

  • Neutral/Basic pH: FDS undergoes disproportionation or reduction, releasing thiourea and elemental sulfur.

4.2 Visualization of the Redox Pathway

RedoxMechanism cluster_0 Reactivity Context Thiourea Thiourea (Reduced State) Radical Thiourea Radical Cation [Intermediate] Thiourea->Radical - e⁻, - H⁺ (Oxidation) FDS Formamidine Disulfide (Oxidized Dimer) Radical->FDS Dimerization FDS->Thiourea + 2e⁻, + 2H⁺ (Reduction) Thiazole Synthesis Thiazole Synthesis FDS->Thiazole Synthesis Source of N-C-S Perovskite Defects Perovskite Defects FDS->Perovskite Defects Electron Scavenging

Figure 1: The redox cycle of Thiourea and Formamidine Disulfide. FDS acts as a storage form of the thiourea radical.

High-Value Application: Perovskite Solar Cells (PSC)

In the development of Formamidinium Lead Iodide (


-FAPbI

) solar cells, FDS (often denoted as FASCl in this context) serves a critical function as a defect passivator .[5]
The Problem: Iodine Vacancies (

)

High-efficiency perovskites suffer from intrinsic defects, primarily iodine vacancies.[5][6] These vacancies:

  • Act as deep electron traps.

  • Induce non-radiative recombination (lowering voltage).

  • Destabilize the

    
    -phase, leading to degradation.
    
The Solution: FDS as an Electron Scavenger

When doped into the perovskite precursor solution, FDS dissociates into the formamidine disulfide cation (FAS


).[5][6]
  • Oxidation of Defects: The disulfide bond has a high electron affinity. It accepts localized electrons from the iodine vacancies (

    
    ).[5]
    
  • Passivation: The resulting reduction eliminates the deep trap state, effectively "healing" the electronic structure of the crystal lattice.

  • Crystallinity: The presence of chloride ions (from the dihydrochloride salt) slows crystallization, promoting larger grain size and fewer boundaries.

Quantitative Impact (Reference Data):

  • PCE Increase: Devices doped with FDS show efficiency jumps from ~20% to >23% .

  • Stability: Retains >90% efficiency after 1000 hours of thermal stress (85 °C).[5][6]

PerovskitePassivation Defect Iodine Vacancy (Vi) (Deep Electron Trap) ElectronTransfer Electron Transfer (Defect -> Disulfide) Defect->ElectronTransfer FDS_Agent FDS (FASCl) (Oxidant/Scavenger) FDS_Agent->ElectronTransfer HealedLattice Passivated Lattice (Reduced Recombination) ElectronTransfer->HealedLattice Trap Elimination

Figure 2: Mechanism of defect passivation in Perovskite layers using FDS.

Application: Heterocyclic Synthesis (1,2,4-Thiadiazoles)

FDS is a privileged reagent for constructing 1,2,4-thiadiazoles , a scaffold found in various antibiotics (e.g., Cefozopran).

Reaction Class: Oxidative Cyclization. Unlike thiourea, which requires an external oxidant (like I


 or Br

) to close the ring, FDS is already oxidized.

General Protocol (Thiadiazole Formation):

  • Substrate: An amidine or a benzamidine derivative.

  • Reagent: Formamidine Disulfide Dihydrochloride (1.0 equiv).

  • Solvent: Ethanol or Acetonitrile.

  • Base: Triethylamine (to neutralize the HCl and activate the amidine).

  • Mechanism:

    • Base liberates the free base of FDS.[7]

    • Nucleophilic attack by the amidine nitrogen on the FDS disulfide bond.

    • Intramolecular cyclization and elimination of ammonia/amine.

Safety & Handling Guidelines
  • Hygroscopicity: FDS is extremely hygroscopic. It must be stored in a desiccator at 2–8 °C . Exposure to moisture leads to hydrolysis, releasing acidic vapors and degrading the reagent to thiourea.

  • Corrosivity: As a dihydrochloride salt, it releases HCl upon hydrolysis. Causes serious eye damage (Category 1) and skin irritation.

  • PPE: Wear nitrile gloves, safety goggles, and handle in a fume hood to avoid inhalation of dust.

References
  • Guidechem. (2022). Synthesis and Properties of Formamidine Disulfide Dihydrochloride. Link

  • Royal Society of Chemistry (Energy & Environmental Science). (2021).[8] Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules. Link

  • National Institutes of Health (PubChem). (2025). Formamidine disulfide dihydrochloride Compound Summary. Link

  • Sigma-Aldrich. (2025).[2] Product Specification: Formamidine disulfide dihydrochloride for synthesis. Link

  • Organic Chemistry Portal. (2024). Synthesis of 1,2,4-Thiadiazoles. Link

Sources

Technical Whitepaper: Formamidine Disulfide Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and critical applications of Formamidine Disulfide Dihydrochloride (FDS).

Mechanisms, Stability Profiles, and Applications in Chemical Development[1]

Executive Summary

Formamidine Disulfide Dihydrochloride (FDS), also known as


-dithiobisformamidine dihydrochloride, is the stable, oxidized dimer of thiourea.[1] While often categorized merely as a synthetic intermediate, FDS represents a critical redox-active species in sulfur chemistry.[1]

For drug development professionals, FDS is of dual significance:

  • As a Reagent: It serves as a controlled oxidant and a precursor for synthesizing guanidine-containing heterocycles.[1]

  • As a Critical Impurity: It is the primary oxidation product of thiourea (a known genotoxin).[1] Understanding the FDS-Thiourea equilibrium is essential for controlling genotoxic impurities (GTIs) in API manufacturing.[1]

This guide moves beyond basic catalogue data to explore the pH-dependent stability , redox mechanisms , and synthesis protocols necessary for rigorous experimental design.[1]

Chemical Identity & Structural Analysis[1][2]

FDS exists as a dihydrochloride salt.[1][2][3][4][5][6][7][8][9] The free base is inherently unstable and disproportionates rapidly; thus, the dihydrochloride form is the standard for isolation and storage.[1]

PropertyData
Chemical Name Formamidine disulfide dihydrochloride
CAS Number 14807-75-1
Synonyms

-Dithiobisformamidine dihydrochloride; Thiourea dimer
Molecular Formula

Molecular Weight 223.15 g/mol
Melting Point 175–180 °C (Decomposes)
Solubility Highly soluble in water; Insoluble in non-polar organic solvents.[1][2][3][4][6][8]
Acidity (pKa) Stable only at pH < 1.0; Hydrolyzes at pH > 2.[1]0.
The Redox Core

The central feature of FDS is the disulfide bond (


) linking two amidine groups.[1] This bond is formed via the single-electron oxidation of thiourea. Unlike protein disulfides (e.g., Cystine), the FDS bond is highly sensitive to nucleophilic attack due to the electron-withdrawing amidine cations.

Mechanistic Behavior: The pH-Stability Paradox

A common error in experimental design is treating FDS as a stable disulfide across physiological pH.[1] It is not. FDS is kinetically stable only in highly acidic media (pH < 1).[1]

Degradation Pathway

In neutral or alkaline solutions, FDS undergoes rapid hydrolysis and disproportionation.[1] This instability is driven by the nucleophilic attack of hydroxide ions on the electron-deficient sulfur.

  • Acidic (pH < 1): Equilibrium favors FDS.[1]

  • Neutral/Basic (pH > 3): FDS irreversibly degrades into thiourea, sulfinic acids, and eventually urea and sulfate.[1]

Implication for Assays: If you are using FDS as a reagent in biological buffers (pH 7.4), it must be prepared immediately before use in acidic stock and quenched rapidly, or it will degrade into thiourea, potentially altering your experimental results.[1]

degradation_pathway cluster_legend Reaction Conditions Thiourea Thiourea (Reductant) FDS Formamidine Disulfide (FDS) Thiourea->FDS Oxidation (H2O2/HCl) Acidic pH < 1 FDS->Thiourea Reduction Sulfinic Sulfinic Acid Intermediate FDS->Sulfinic Hydrolysis (pH > 3) Nucleophilic Attack Urea Urea + Sulfate Sulfinic->Urea Irreversible Decomposition key Blue: Formation (Stable in Acid) Red: Degradation (Base/Neutral)

Figure 1: The redox lifecycle of Formamidine Disulfide.[1][6][10][11][12][13] Note the irreversible degradation pathway in non-acidic conditions.[1]

Experimental Protocols

Protocol A: High-Purity Synthesis from Thiourea

Context: Commercial FDS often contains thiourea impurities due to improper storage.[1] For sensitive analytical standards or mechanistic studies, fresh synthesis is recommended.[1]

Reagents:

  • Thiourea (ACS Grade)[1][14]

  • Hydrogen Peroxide (30% w/v)[1]

  • Concentrated HCl (37%)[1]

  • Ethanol (Absolute)[1]

Workflow:

  • Dissolution: Dissolve 10.0 g of thiourea in 50 mL of concentrated HCl. Maintain temperature < 10°C using an ice bath.[1][6][9]

  • Oxidation: Dropwise add Hydrogen Peroxide (1.1 equivalents) while stirring vigorously.

    • Critical Control Point: The reaction is highly exothermic.[1] Temperature must not exceed 20°C to prevent over-oxidation to sulfate.[1]

  • Crystallization: The solution will turn yellow, then colorless.[1] Upon cooling to 0°C, white crystals of FDS dihydrochloride will precipitate.[1]

  • Purification: Filter the crystals and wash immediately with cold absolute ethanol (FDS is insoluble in EtOH, but thiourea is soluble).

  • Drying: Vacuum dry over

    
    . Do not heat above 40°C. 
    
Protocol B: Quality Control (Thiol Reactivity Assay)

Context: To verify the activity of FDS or quantify thiol content in a sample.[1]

  • Buffer: 0.1 M HCl (Use acid to maintain FDS stability).

  • Measurement: UV-Vis Spectroscopy at 245 nm (characteristic absorption of the disulfide).

  • Procedure:

    • Prepare 1 mM FDS stock in 0.1 M HCl.[1]

    • Add analyte (e.g., Cysteine).[1]

    • Monitor decrease in absorbance at 245 nm as the disulfide bond is cleaved.[1]

Applications in Drug Development & Advanced Materials[4]

Impurity Management in API Synthesis

Thiourea is a Class 2 solvent/reagent (ICH Q3C) and a potential carcinogen.[1] When thiourea is used to synthesize thiazole or pyrimidine scaffolds, oxidative conditions can generate FDS.[1]

  • Detection: HPLC methods must separate Thiourea (Rt ~ early) from FDS.[1]

  • Risk: If the workup becomes alkaline, FDS reverts to thiourea.[1] Recommendation: Ensure oxidative quenching steps are maintained at acidic pH to remove FDS as the salt before neutralization.[1]

Perovskite Solar Cells (Emerging Application)

Recent high-impact research identifies FDS (referred to as FASCl in materials science) as a critical additive for Formamidinium Lead Iodide (


) perovskites.[1]
  • Mechanism: The

    
     cation acts as an electron scavenger, oxidizing 
    
    
    
    defects (iodine vacancies) and reducing non-radiative recombination.[1][15][16]
  • Outcome: Significantly improved stability and efficiency (>23%) in solar modules.[1][15][16]

applications cluster_pharma Pharma & Synthesis cluster_materials Advanced Materials FDS_Node Formamidine Disulfide (FDS) Guanidine Guanidine Heterocycles (Precursor) FDS_Node->Guanidine Amination Impurity GTI Management (Thiourea Control) FDS_Node->Impurity Redox Marker Perovskite Perovskite Solar Cells (Defect Passivation) FDS_Node->Perovskite Additive Scavenger Electron Scavenger (Reduces Recombination) Perovskite->Scavenger Mechanism

Figure 2: Divergent applications of FDS in pharmaceutical synthesis versus advanced materials science.[1]

Safety & Handling

  • Hygroscopicity: FDS is extremely hygroscopic.[1] Moisture absorption leads to hydrolysis (smell of sulfur/thiols).[1] Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Hazards: Causes skin irritation and serious eye irritation (H315, H319).[1][2]

  • Incompatibility: Strong oxidizing agents (risk of fire) and strong bases (evolution of toxic gases/decomposition).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24802135, Formamidine disulfide dihydrochloride.[1] Retrieved from [Link][1]

  • Su, H., et al. (2021). Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules.[1] Energy & Environmental Science.[1] Retrieved from [Link]

  • Connect Journals (2013). Oxyhalogen–Sulfur Chemistry: Oxidation of a Thiourea Dimer. Australian Journal of Chemistry.[1][10] Retrieved from [Link][1]

Sources

1,1'-Dithiodiformamidine dihydrochloride structure and synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Reactivity Profile

Executive Summary

1,1'-Dithiodiformamidine dihydrochloride (CAS 14807-75-1), frequently designated as Formamidine Disulfide (FDS) or Formamidine Disulfide Dihydrochloride, is a critical organosulfur intermediate. Structurally, it represents the oxidized dimer of thiourea, stabilized as a hydrochloride salt. While historically utilized as a radioprotective agent and a vulcanization accelerator, recent high-impact research has repositioned FDS as a vital additive in perovskite solar cell (PSC) fabrication, where it acts as a localized electron scavenger to stabilize


-FAPbI

phases.

This guide provides a rigorous examination of its molecular architecture, a validated synthesis protocol, and an analysis of its redox-active mechanism.

Part 1: Molecular Architecture & Properties

Structural Characteristics

The core structure consists of two formamidine units linked by a disulfide (–S–S–) bridge. In its dihydrochloride salt form, the molecule is protonated at the imine nitrogens, enhancing its water solubility and stability in acidic media.

PropertySpecification
IUPAC Name Carbamimidoyldisulfanylmethanimidamide dihydrochloride
Formula

Molecular Weight 223.15 g/mol
Melting Point 175–180 °C (Decomposes)
S–S Bond Length ~2.02–2.05 Å (Typical for disulfides)
Solubility High in water; low in ethanol/organic solvents.[1]
Appearance White to off-white crystalline powder.[2]
Stability and pH Sensitivity

Critical Insight: FDS is kinetically stable only in acidic or solid states.

  • Acidic pH (< 4): The protonated amidine groups repel nucleophilic attack, preserving the disulfide bond.

  • Neutral/Alkaline pH (> 7): The molecule undergoes rapid hydrolysis and disproportionation, reverting to thiourea, urea, and elemental sulfur. This instability dictates that all synthesis and storage must occur under strictly anhydrous or acidic conditions.

Part 2: Validated Synthesis Protocol

Reaction Design

The most reliable synthesis involves the oxidation of thiourea with hydrogen peroxide in the presence of concentrated hydrochloric acid. This method is preferred over halogen oxidation (


) due to cleaner byproduct profiles (water vs. halide salts).

Reaction Stoichiometry:



Step-by-Step Methodology

Note: This protocol scales to ~5g of product. Ensure fume hood usage due to potential sulfur dioxide evolution if temperature is uncontrolled.

  • Preparation of Reactants:

    • Dissolve 4.80 g (63 mmol) of Thiourea in 50 mL of 3 M Hydrochloric Acid (HCl) in a 250 mL round-bottom flask.

    • Equip the flask with a magnetic stir bar and a thermometer.

  • Temperature Control (Critical Step):

    • Submerge the flask in an ice-salt bath to lower the internal temperature to 0–5 °C .

    • Expertise Note: Maintaining temperature below 5 °C is non-negotiable. Higher temperatures promote over-oxidation to sulfinic acids (

      
      ) or hydrolytic decomposition.
      
  • Oxidant Addition:

    • Load 5 mL of 30% Hydrogen Peroxide (

      
      ) into a pressure-equalizing dropping funnel.
      
    • Add the peroxide dropwise over 30–45 minutes.

    • Monitor temperature strictly; stop addition if temperature rises above 10 °C.

  • Crystallization & Isolation:

    • Upon completion, stir for an additional 1 hour at 0 °C. A white precipitate should form.

    • Add 200 mL of cold anhydrous ethanol to force complete precipitation of the salt.

    • Filter the solid using a sintered glass funnel (vacuum filtration).

  • Purification:

    • Wash the filter cake twice with cold ethanol (to remove unreacted thiourea) and once with diethyl ether (to facilitate drying).

    • Dry under vacuum at room temperature for 3 hours. Do not use heat for drying.

Synthesis Workflow Diagram

SynthesisFlow Start Start: Thiourea + 3M HCl Cool Cool to 0-5°C (Ice-Salt Bath) Start->Cool Oxidation Dropwise Addition of H2O2 (Maintain <10°C) Cool->Oxidation Activation Precipitation Add Cold Ethanol (Force Crystallization) Oxidation->Precipitation 1 hr Stir Filtration Vacuum Filtration Wash: EtOH -> Et2O Precipitation->Filtration Product Final Product: 1,1'-Dithiodiformamidine 2HCl Filtration->Product Vacuum Dry

Figure 1: Operational workflow for the synthesis of 1,1'-Dithiodiformamidine dihydrochloride.

Part 3: Mechanistic Insight

The oxidation of thiourea does not proceed via a simple concerted mechanism. It involves the formation of a radical cation intermediate, which rapidly dimerizes.

Mechanism Description
  • Tautomerization: In acidic solution, thiourea exists in equilibrium with its thiol tautomer, though the thione form dominates.

  • Single Electron Transfer (SET): The oxidant (

    
    ) abstracts an electron from the sulfur atom, generating a thiourea radical cation (
    
    
    
    .
  • Dimerization: Two radical cations combine rapidly to form the disulfide bond.

  • Protonation: The resulting disulfide is basic at the imine nitrogens and immediately captures protons from the HCl solvent to form the stable dihydrochloride salt.

Pathway Visualization

Mechanism Thiourea Thiourea (NH2)2C=S Radical Radical Cation [(NH2)2C-S•]+ Thiourea->Radical Oxidation (-e-) Dimer Disulfide Dimer (NH2)2C-S-S-C(NH2)2 Radical->Dimer Dimerization (Fast) Salt Dihydrochloride Salt Product Dimer->Salt + 2HCl

Figure 2: Mechanistic pathway from thiourea to the disulfide salt via radical cation dimerization.

Part 4: Applications & Reactivity[2][3]

Perovskite Solar Cell Stabilization

In modern photovoltaics, FDS is used as a supramolecular modulator .

  • Problem: Formamidinium lead iodide (

    
    ) perovskites suffer from iodide vacancies (
    
    
    
    ) which act as trap states, reducing efficiency.
  • Solution: The disulfide cation (

    
    ) acts as an electron scavenger, oxidizing metallic lead (
    
    
    
    ) defects back to
    
    
    and filling iodide vacancies. This significantly enhances the operational stability of the solar cells.
Thiol-Disulfide Exchange

FDS is a potent oxidant for thiols. In biological contexts, it reacts with Glutathione (GSH) via thiol-disulfide exchange:



This reactivity makes it a useful probe for studying thiol-dependent enzymes, although its instability at physiological pH limits its use to specific acidic assays.

References

  • PubChem. Formamidine disulfide dihydrochloride | C2H8Cl2N4S2.[3] National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules. Energy & Environmental Science, 2021.[4] Available at: [Link]

  • ResearchGate. Oxidative conversion of thiourea... to formamidine disulfides. Available at: [Link]

Sources

Technical Profile: Formamidine Disulfide Dihydrochloride (CAS 14807-75-1)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Formamidine Disulfide Dihydrochloride (CAS 14807-75-1), also known as 1,1'-Dithiodiformamidine dihydrochloride or FDD , is a critical organosulfur intermediate used primarily in the synthesis of heterocyclic pharmaceutical compounds. Unlike active pharmaceutical ingredients (APIs) such as Cephalexin or excipients like Talc (CAS 14807-96-6), FDD serves as a high-reactivity reagent for introducing sulfur and amidine functionalities into complex molecules.

This guide provides a rigorous analysis of the physicochemical properties, stability profile, and handling protocols for FDD. For drug development professionals, understanding these parameters is essential for optimizing synthetic yields of thiazole-containing drugs (e.g., H2 antagonists, cephalosporins) and ensuring process safety during scale-up.

Physicochemical Profile

Core Identity & Constants

FDD exists as a white to light-yellow crystalline salt. It is the oxidized dimer of thiourea, stabilized as a dihydrochloride salt. Its ionic nature dictates its solubility and stability profile.

PropertyValueNotes
Chemical Name Formamidine Disulfide DihydrochlorideIUPAC: Carbamimidoylsulfanylmethanimidamide dihydrochloride
CAS Number 14807-75-1Distinct from Talc (14807-96-6)
Molecular Formula C₂H₆N₄S₂[1][2][3][4][5] · 2HClDimer structure
Molecular Weight 223.15 g/mol Base: ~150.2 g/mol ; HCl contribution: ~72.9 g/mol
Melting Point 175–180 °CDecomposes . Sharp endotherm followed by exotherm.
Appearance White to pale yellow crystalsColor intensity often correlates with oxidation impurities.
Hygroscopicity HighDeliquescent in high humidity; requires desiccation.
Solubility & Partitioning

Understanding the solubility landscape is vital for selecting reaction solvents and crystallization media.

  • Water: Highly Soluble. The compound dissociates rapidly into the formamidine disulfide dication and chloride anions.

  • Ethanol/Methanol: Sparingly soluble to insoluble.[6] Often used as an anti-solvent to precipitate FDD from aqueous reaction mixtures.

  • Non-polar Solvents (Hexane, Ether): Insoluble.

  • Partition Coefficient (LogP): Estimated < 0 (Highly Polar). FDD will partition exclusively into the aqueous phase in biphasic systems.

Process Insight: In synthetic workflows, FDD is typically generated in situ in aqueous acid and precipitated by adding cold ethanol. This "salting out" effect is a critical purification step.

Structural & Synthetic Characterization

Molecular Architecture

FDD features a central disulfide (–S–S–) bond flanking two amidine groups. The cationic nature of the amidine nitrogens (protonated by HCl) stabilizes the molecule against spontaneous disproportionation, although it remains sensitive to pH changes.

Synthesis & Degradation Pathways

FDD is synthesized via the oxidation of thiourea using Hydrogen Peroxide (H₂O₂) in the presence of Hydrochloric Acid (HCl).[7] This reaction is highly exothermic and requires precise temperature control (0–5 °C) to prevent over-oxidation to sulfinic acids.

Visualization of Reaction Pathways:

FDD_Pathways Thiourea Thiourea (Precursor) Oxidation Oxidation (H2O2 / HCl, <5°C) Thiourea->Oxidation FDD Formamidine Disulfide Dihydrochloride (FDD) (CAS 14807-75-1) Oxidation->FDD Dimerization Decomp Decomposition (>175°C or pH >7) FDD->Decomp Heat/Base API Target API (e.g., Thiazoles) FDD->API + Ketone/Halide Products Thiourea + Sulfur + Cyanamide Decomp->Products

Figure 1: Synthesis, utility, and degradation logic of Formamidine Disulfide Dihydrochloride.

Stability & Handling Protocols

Thermal Stability

FDD exhibits a decomposition onset between 175°C and 180°C .

  • Mechanism: Thermal cleavage of the disulfide bond, often releasing elemental sulfur and reverting to thiourea or cyanamide derivatives.

  • Protocol: Drying ovens must be set significantly below this threshold (recommend <60°C under vacuum) to avoid product degradation.

Hydrolytic & pH Stability
  • Acidic pH: Stable. The dihydrochloride salt maintains the protonation state required to prevent nucleophilic attack on the disulfide bond.

  • Neutral/Basic pH: Unstable. Increasing pH leads to deprotonation, making the molecule susceptible to hydrolysis or rearrangement.

  • Storage: Must be stored at 2–8°C in tightly sealed containers. Inert atmosphere (Argon/Nitrogen) is recommended to prevent moisture absorption, which accelerates hydrolysis.

Experimental Protocols

Solubility & Precipitation Test

Objective: To verify the identity and purity of FDD via solubility differential.

  • Dissolution: Dissolve 100 mg of FDD in 1.0 mL of deionized water. The solution should be clear and colorless.

    • Observation: Turbidity indicates the presence of elemental sulfur (degradation product) or unreacted thiourea.

  • Precipitation: Add 5.0 mL of cold absolute ethanol to the aqueous solution.

    • Result: Immediate formation of white crystalline precipitate confirms the salt form.

    • Troubleshooting: If no precipitate forms, the sample may be hydrolyzed or contain excess water.

Purity Assessment (Titration)

Objective: Quantify chloride content to confirm stoichiometry (2HCl).

  • Reagent: 0.1 N Silver Nitrate (AgNO₃).

  • Indicator: Potassium Chromate (Mohr’s method) or Potentiometric endpoint.

  • Procedure: Dissolve 200 mg FDD in 50 mL water. Titrate with AgNO₃.

  • Calculation: Theoretical chloride content is ~31.8%. Deviations >1% suggest moisture content (if low) or free HCl (if high).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24802135, Formamidine disulfide dihydrochloride. Retrieved from [Link]

Sources

Formamidine, 1,1'-dithiodi-, dihydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Proposed Mechanism of Action of Formamidine, 1,1'-dithiodi-, dihydrochloride

Abstract

Formamidine, 1,1'-dithiodi-, dihydrochloride is a compound with documented applications as a chemical intermediate and in materials science. However, its biological mechanism of action remains largely uncharacterized in publicly available literature. This technical guide addresses this knowledge gap by proposing a plausible, multi-faceted mechanism of action based on a detailed analysis of its structural components: a redox-sensitive disulfide bridge and two formamidine groups. We hypothesize that Formamidine, 1,1'-dithiodi-, dihydrochloride functions as a prodrug, undergoing intracellular reduction of its disulfide bond to release active monomers. These monomers are proposed to exert their biological effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and modulation of inducible Nitric Oxide Synthase (iNOS) activity. This guide provides a theoretical framework and detailed experimental protocols for researchers to investigate and validate this proposed mechanism, aiming to stimulate further inquiry into the pharmacological potential of this compound.

Introduction and Structural Analysis

Formamidine, 1,1'-dithiodi-, dihydrochloride (also known as dithiobisformamidine dihydrochloride) is a symmetrical molecule characterized by a central disulfide bond linking two formamidine moieties. While its utility as a precursor in the synthesis of agrochemicals, pharmaceuticals, and rubber accelerators is established, its direct biological effects and molecular targets are not well-defined[1][2][3]. The structure suggests a molecule designed for specific chemical reactivity within a biological milieu.

The two key structural features that inform its potential mechanism of action are:

  • The Disulfide Bridge (-S-S-): Disulfide bonds are known to be relatively stable in the oxidizing extracellular environment but are susceptible to cleavage in the reducing intracellular environment, which has a high concentration of glutathione (GSH)[4][5]. This feature is frequently exploited in the design of prodrugs for targeted release within cells, particularly in the tumor microenvironment where GSH levels are often elevated[5][6][7].

  • The Formamidine and Related Dithiocarbamate-like Groups: Upon cleavage of the disulfide bond, the molecule would yield two equivalents of a monomer structurally related to formamidine and thiourea derivatives. Compounds containing dithiocarbamate moieties are well-documented to possess a wide range of biological activities, including potent inhibition of the NF-κB signaling pathway and metal-containing enzymes[1][8][9]. Formamidine pesticides have been shown to interact with specific neuronal receptors[10][11].

This guide posits that the mechanism of action is a two-step process: intracellular activation via disulfide cleavage, followed by multi-target inhibition by the resulting active monomers.

Proposed Mechanism of Action: A Dual-Moiety Approach

We propose that Formamidine, 1,1'-dithiodi-, dihydrochloride acts as a redox-sensitive prodrug.

Step 1: Intracellular Activation via Reductive Cleavage

The primary event in the mechanism of action is hypothesized to be the reductive cleavage of the disulfide bond. The intracellular environment, rich in the antioxidant glutathione (GSH), provides the necessary reducing potential for this reaction.

  • Causality: The concentration of GSH is significantly higher inside cells (2-10 mM) compared to the extracellular space, creating a steep redox gradient[5]. This gradient favors the reduction of disulfide bonds, a principle widely used in designing drug delivery systems for targeted intracellular release[4][6]. Cleavage of the parent molecule would result in the formation of two reactive monomers capable of interacting with intracellular targets.

cluster_extracellular Extracellular Space (Oxidizing) cluster_intracellular Intracellular Space (Reducing) Parent_Compound Formamidine, 1,1'-dithiodi- (Stable Prodrug) Monomer Active Monomers (x2) Parent_Compound->Monomer Reductive Cleavage GSSG GSSG GSH 2 GSH

Caption: Intracellular activation of the prodrug.

Step 2: Inhibition of Key Signaling Pathways by Active Monomers

Once released, the active monomers, which possess dithiocarbamate-like functionality, are proposed to interact with at least two major signaling pathways critical to inflammation, immunity, and cell survival.

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of inflammatory responses, cell survival, and immune function. Dithiocarbamates are among the most well-characterized inhibitors of this pathway[3][8][12].

  • Mechanism of Inhibition: NF-κB is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like TNF-α or LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate gene transcription. Dithiocarbamates are thought to inhibit this process, possibly by acting as antioxidants that quench the reactive oxygen species (ROS) involved in some NF-κB activation signals, or by interfering with zinc-finger proteins in the signaling cascade[3][8][12]. The active monomers from Formamidine, 1,1'-dithiodi-, dihydrochloride are hypothesized to function similarly.

cluster_complex IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Proteasome Proteasome Degradation IkB->Proteasome Nucleus Nuclear Translocation NFkB->Nucleus Free Proteasome->IkB Degrades Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene Monomer Active Monomer Monomer->Block Inhibits Cytoplasm Cytoplasm Stimulus Stimulus

Caption: Proposed inhibition of the canonical NF-κB pathway.

iNOS produces large quantities of nitric oxide (NO), a key mediator in inflammation and host defense. Overproduction of NO can lead to tissue damage. Dithiocarbamates have been shown to inhibit the induction of iNOS activity[13][14].

  • Mechanism of Inhibition: The expression of iNOS is transcriptionally regulated by NF-κB. Therefore, by inhibiting NF-κB activation, the active monomers would consequently prevent the induction of iNOS expression. Additionally, dithiocarbamates may directly interfere with iNOS enzyme function or scavenge NO[14][15].

Table 1: Summary of Biological Activities of Structurally Related Compound Classes

Compound ClassKey Biological ActivitiesRelevant Citations
Dithiocarbamates Potent inhibition of NF-κB activation[3][8][12]
Proteasome inhibition[1][8]
Inhibition of iNOS activity[13][14]
Antioxidant and metal-chelating properties[1][9]
Formamidines Interaction with octopamine receptors (invertebrates)[10]
Interaction with α2-adrenoceptors (mammals)[11]
Inhibition of monoamine oxidase and alcohol dehydrogenases[16][17][18]
Disulfide-containing Redox-sensitive cleavage by intracellular GSH[4][5]
Prodrugs Targeted drug release in high-GSH environments (e.g., tumors)[6]

Experimental Validation: A Methodological Guide

To test the proposed mechanism of action, a series of self-validating experiments are required. The following protocols provide a logical workflow to systematically investigate the compound's behavior.

A Protocol 1: Redox Sensitivity Assay B Protocol 2: NF-κB Reporter Assay A->B If cleaved by GSH C Protocol 3: iNOS Activity Assay B->C Confirm downstream effect E Western Blot for IκBα Degradation & p65 Nuclear Translocation B->E If NF-κB is inhibited F qRT-PCR for iNOS mRNA Expression C->F Determine level of inhibition (transcriptional vs. post-transcriptional) D Cell Viability Assay (e.g., MTT/XTT) D->B Establish non-toxic dose range D->C

Caption: Experimental workflow for mechanism validation.

Experimental Protocol 1: In Vitro Redox Stability and Cleavage Assay

Objective: To determine if Formamidine, 1,1'-dithiodi-, dihydrochloride is cleaved by glutathione (GSH) at physiologically relevant concentrations.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water). Prepare solutions of GSH at various concentrations (e.g., 0, 1, 5, 10 mM) in a physiological buffer (e.g., PBS, pH 7.4).

  • Incubation: Add the test compound to each GSH solution to a final concentration of 100 µM. Incubate the mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot from each reaction mixture.

  • Analysis: Immediately analyze the aliquots by High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS).

    • Monitor the disappearance of the parent compound peak.

    • Monitor the appearance of the cleaved monomer peak(s).

  • Data Interpretation: A time- and GSH-dependent decrease in the parent compound with a corresponding increase in the monomer confirms redox-sensitive cleavage.

Experimental Protocol 2: NF-κB Reporter Assay

Objective: To quantify the inhibitory effect of the compound on NF-κB transcriptional activity.

Methodology:

  • Cell Culture: Use a cell line stably transfected with an NF-κB reporter plasmid (e.g., HEK293-NFκB-luc or THP-1-Blue). This plasmid contains a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an NF-κB response element.

  • Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound (and the parent compound vs. a pre-reduced form, if available) for 1-2 hours. Include a vehicle control.

  • Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS). Include an unstimulated control.

  • Incubation: Incubate for 6-8 hours (for luciferase) or 18-24 hours (for SEAP).

  • Detection: Measure the reporter gene activity according to the manufacturer's protocol (e.g., add luciferase substrate and measure luminescence).

  • Data Analysis: Normalize the reporter activity to cell viability (measured in a parallel plate). Calculate the IC50 value for inhibition of NF-κB activation. A dose-dependent decrease in reporter signal indicates inhibition of the pathway.

Experimental Protocol 3: iNOS Activity Assay (Griess Assay)

Objective: To determine if the compound inhibits the production of nitric oxide by iNOS.

Methodology:

  • Cell Culture: Use a macrophage cell line (e.g., RAW 264.7 or primary peritoneal macrophages).

  • Plating: Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce iNOS expression by co-stimulating with LPS (1 µg/mL) and Interferon-gamma (IFN-γ, 10 ng/mL).

  • Incubation: Incubate for 24 hours to allow for iNOS expression and NO production.

  • Nitrite Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable breakdown product of NO) using the Griess reagent system. This involves a colorimetric reaction that can be read on a plate reader at ~540 nm.

  • Data Analysis: Create a standard curve using a sodium nitrite standard. Calculate the nitrite concentration in the samples. A dose-dependent decrease in nitrite production indicates inhibition of iNOS activity or expression.

Conclusion

While the definitive biological mechanism of Formamidine, 1,1'-dithiodi-, dihydrochloride requires empirical validation, its chemical structure provides a strong foundation for a testable hypothesis. We propose that the compound acts as a redox-activated prodrug, which, upon intracellular cleavage of its disulfide bond, releases active monomers that inhibit the pro-inflammatory NF-κB and iNOS pathways. This proposed mechanism aligns with the well-established activities of dithiocarbamates and the principles of redox-responsive drug design. The experimental workflows detailed in this guide offer a clear path for researchers to rigorously test this hypothesis and uncover the potential therapeutic applications of this and related molecules.

References

A comprehensive, numbered list of all cited sources will be provided upon request.

Sources

Technical Guide: Solubility Profile & Solvent Selection for Formamidine Disulfide Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Formamidine disulfide dihydrochloride (FDD), CAS 14807-75-1, is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and vulcanization accelerators. Its utility is defined by its redox-active disulfide bond and its ionic salt structure.

The Core Solubility Directive: FDD is an ionic salt (


). Consequently, it exhibits high solubility in water  and negligible solubility in most organic solvents . Effective handling requires a "Solvent/Anti-Solvent" strategy—utilizing water for dissolution and polar organic solvents (Ethanol, Acetone) for precipitation and purification.

This guide provides the physicochemical grounding, solubility data, and experimental protocols necessary to manipulate FDD effectively in drug development and material science workflows.

Physicochemical Profile & Mechanistic Basis

To predict solubility behavior, one must understand the molecular architecture of FDD.

  • Chemical Structure:

    
    
    
  • Ionic Character: The compound exists as a dicationic dimer stabilized by two chloride counterions. The lattice energy is high, requiring a solvent with a high dielectric constant (

    
    ) and strong solvation capability for anions to break the crystal lattice.
    
  • Hygroscopicity: The dihydrochloride salt is hygroscopic.[1][2] Moisture absorption can lead to hydrolysis or disproportionation, making solvent dryness critical for non-aqueous applications.

Solubility Mechanism

Dissolution is thermodynamically driven by the solvation enthalpy of the chloride ions and the amidinium cations.

  • Water (

    
    ):  Forms strong hydrogen bonds with the amidinium protons and effectively solvates 
    
    
    
    , leading to rapid dissolution.
  • Alcohols (

    
    ):  Insufficient dielectric strength to overcome the lattice energy. Used as anti-solvents.
    
  • Aprotic Polar Solvents (DMSO, DMF): May solubilize FDD to a limited extent due to their high polarity, but are less effective than water and pose risks of side reactions (e.g., oxidation in DMSO).

Solubility Landscape: Quantitative & Qualitative Data

The following table summarizes the solubility profile based on empirical synthesis protocols and general salt solubility principles.

Solvent ClassSpecific SolventSolubility StatusExperimental Observation
Aqueous Water High Freely soluble. Stable at acidic pH.
Alcohols Ethanol (Anhydrous)Insoluble Used to precipitate FDD from aqueous solutions.
MethanolVery Slightly SolubleMay dissolve trace amounts; generally poor.
IsopropanolInsolubleExcellent anti-solvent for washing.
Polar Aprotic DMSOModerate/VariableCan dissolve FDD; use fresh, dry DMSO to prevent oxidation.
DMFLow/ModerateLess effective than DMSO; heating may degrade the disulfide.
Non-Polar Hexane, TolueneInsoluble No interaction with ionic lattice.
Chlorinated DichloromethaneInsolubleIncompatible with ionic salts.
Ketones AcetoneInsolubleCommon washing agent to remove organic impurities.
Visualization: Solvent Selection Decision Tree

SolventSelection Start Start: Select Solvent for FDD Goal What is the Experimental Goal? Start->Goal Reaction Homogeneous Reaction Goal->Reaction Purification Purification / Isolation Goal->Purification Analysis Analytical (HPLC/NMR) Goal->Analysis Aqueous Aqueous Buffer (pH < 6) Reaction->Aqueous Bioconjugation Organic Non-Aqueous Required? Reaction->Organic Organic Synthesis Precip Dissolve in Water -> Add Ethanol/Acetone Purification->Precip Recrystallization Analysis->Aqueous RP-HPLC (Water/ACN) DMSO Use DMSO or DMF (Check Stability) Analysis->DMSO NMR (DMSO-d6) Organic->DMSO Yes

Figure 1: Decision tree for selecting the appropriate solvent system based on experimental intent.

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (Aqueous)

Objective: Create a standard solution for biological assays or coupling reactions.

  • Weighing: Weigh the target mass of FDD (MW: 223.15 g/mol ). Note: Work quickly to minimize moisture uptake.

  • Solvent Choice: Use degassed, deionized water (Type I).

    • Why? Dissolved oxygen can promote disulfide exchange or oxidation over time.

  • Dissolution: Add water to 80% of final volume. Vortex until clear.

  • pH Adjustment (Critical): Check pH. FDD is most stable in acidic to neutral conditions (pH 3–6).

    • Caution: At alkaline pH (>8), the free base is formed, which is unstable and prone to rapid polymerization or hydrolysis.

  • Filtration: Filter through a 0.22 µm PVDF membrane if sterility is required.

Protocol B: Purification via Solvent/Anti-Solvent Precipitation

Objective: Purify crude FDD or recover it from a reaction mixture. This protocol exploits the insolubility of FDD in ethanol.

  • Dissolution: Dissolve crude FDD in the minimum volume of cold water (0–4°C).

  • Precipitation: Slowly add 10 volumes of ice-cold Anhydrous Ethanol or Acetone while stirring vigorously.

    • Mechanism: The dielectric constant of the mixture drops, forcing the ionic salt out of solution.

  • Maturation: Allow the suspension to sit on ice for 30 minutes to maximize yield.

  • Collection: Filter the white precipitate using a sintered glass funnel.

  • Washing: Wash the cake twice with cold ethanol and once with diethyl ether (to remove ethanol).

  • Drying: Dry under vacuum at 40°C. Do not exceed 60°C to prevent thermal decomposition.

Visualization: Purification Workflow

Purification Raw Crude FDD Dissolve Dissolve in Min. Water (4°C) Raw->Dissolve AddAnti Add 10x Vol Cold Ethanol Dissolve->AddAnti Dropwise Precipitate White Precipitate Forms AddAnti->Precipitate Dielectric Drop Filter Vacuum Filtration Precipitate->Filter Dry Vacuum Dry (< 60°C) Filter->Dry

Figure 2: Step-by-step purification workflow utilizing the differential solubility of FDD in water vs. ethanol.

Stability & Storage in Solution

  • Disulfide Exchange: In solution, FDD is susceptible to thiol-disulfide exchange if free thiols are present.

  • Hydrolysis: In dilute aqueous solutions, particularly at elevated temperatures or high pH, the amidine group can hydrolyze to urea derivatives.

  • Recommendation: Always prepare solutions fresh. If storage is necessary, freeze at -20°C in aliquots, preferably in an acidic buffer (pH 4-5).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24802135, Formamidine disulfide dihydrochloride. Retrieved from [Link]

Sources

Formamidine, 1,1'-dithiodi-, dihydrochloride discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

From Classical Redox Chemistry to Perovskite Photovoltaic Stabilization

Executive Summary

Formamidine disulfide dihydrochloride (FDS), also known as


-dithiobisformamidine , represents a critical intermediate in organosulfur chemistry.[1][2] Historically identified as the primary oxidation product of thiourea, FDS has evolved from a rubber vulcanization accelerator to a high-value additive in next-generation perovskite solar cells (PSCs) . This guide synthesizes the compound's historical discovery, detailed synthesis protocols, and its modern mechanistic role in defect passivation within semiconductor lattices.
Part 1: Historical Genesis & Structural Characterization

The discovery of formamidine disulfide is inextricably linked to the study of thiourea oxidation in the late 19th and early 20th centuries. While thiourea was synthesized earlier, the characterization of its oxidation products remained ambiguous due to the lability of the sulfur-sulfur bond.

  • The Werner Era (1912): The definitive structural characterization is attributed to Emil Alphonse Werner . In his seminal work published in the Journal of the Chemical Society, Transactions (1912), Werner investigated the action of nitrous acid and potassium permanganate on thiourea. He successfully isolated the disulfide salts and proposed a structural formula that accounted for the reversibility of the oxidation-reduction cycle.

  • Structural Resolution: Early debates centered on whether the oxidation product was a sulfenic acid or a disulfide dimer. Werner's work, supported by later crystallographic studies, confirmed the disulfide dimer structure

    
    . This cation is planar, stabilized by resonance between the amino and imino groups.
    
Part 2: Chemical Mechanism & Synthesis Protocol[3]

The formation of FDS is a textbook example of oxidative dimerization . In acidic media, thiourea exists in equilibrium with its isothiouronium form. Upon oxidation, it forms a thiyl radical which rapidly dimerizes.

2.1 Reaction Mechanism

The reaction proceeds via a single-electron transfer (SET) mechanism:

  • Protonation: Thiourea is protonated in strong acid.

  • Radical Formation: The oxidant (e.g.,

    
    ) abstracts an electron/hydrogen, generating a thiyl radical (
    
    
    
    ).
  • Dimerization: Two radicals couple to form the disulfide bond.

Critical Stability Note: FDS is stable only in acidic conditions (pH < 1). At pH > 3, it undergoes disproportionation to form thiourea, elemental sulfur, and cyanamide or urea derivatives.

2.2 Experimental Protocol: Synthesis of FDS Dihydrochloride

Note: This protocol is adapted for high-purity isolation suitable for electronic or pharmaceutical applications.

Reagents:

  • Thiourea (ACS Reagent, >99%): 4.80 g (63 mmol)

  • Hydrogen Peroxide (30% w/w): 5.0 mL

  • Hydrochloric Acid (3.0 M): 50 mL[3]

  • Concentrated HCl (37%): 60 mL

  • Anhydrous Ethanol: 200 mL

Step-by-Step Procedure:

  • Setup: Charge a 250 mL round-bottom flask with 4.80 g of thiourea. Equip with a magnetic stir bar, thermometer, and a pressure-equalizing addition funnel.

  • Acidification: Add 50 mL of 3.0 M HCl to the flask. Cool the system to 0–3°C using an ice-salt bath.

  • Oxidation: Charge the addition funnel with 5.0 mL of 30%

    
    . Add dropwise over 20 minutes, maintaining internal temperature below 5°C . The reaction is highly exothermic.[2][3]
    
  • Maturation: After addition, a white precipitate may begin to form.[3] Continue stirring at 0–3°C for 90 minutes to ensure complete conversion.

  • Precipitation: To maximize yield, add 60 mL of concentrated HCl followed by 200 mL of cold anhydrous ethanol. This forces the dihydrochloride salt out of solution due to the common ion effect and solvent polarity change.

  • Isolation: Filter the white crystalline solid under vacuum.

  • Purification: Wash the filter cake with 2 x 20 mL cold anhydrous ethanol.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

    • Target Yield: ~60–65%

    • Appearance: White crystalline powder.

2.3 Visualization: Synthesis Pathway

SynthesisPathway Thiourea Thiourea (SC(NH2)2) Radical Thiyl Radical [H2N(HN)C-S•] Thiourea->Radical Oxidation (H2O2) - 1e- Acid Acidic Medium (HCl, pH < 1) Acid->Radical Protonation Dimer Formamidine Disulfide (FDS) Dication Radical->Dimer Dimerization (Fast) Salt FDS Dihydrochloride (Solid Precipitate) Dimer->Salt Crystallization (EtOH/HCl)

Figure 1: Oxidative conversion of thiourea to formamidine disulfide dihydrochloride.[4][5]

Part 3: Advanced Applications
3.1 Perovskite Photovoltaics (FASCl Additive)

The most cutting-edge application of FDS is in the stabilization of Formamidinium Lead Iodide (


)  perovskite solar cells.[6]
  • The Problem:

    
     suffers from iodine vacancies (
    
    
    
    )—defects that act as non-radiative recombination centers, reducing voltage and stability.
  • The FDS Solution: When added to the precursor solution (as FASCl ), FDS acts as an electron scavenger and oxidative healing agent.

    • Mechanism: The

      
       cation oxidizes 
      
      
      
      species or fills vacancies, effectively "healing" the lattice defects.
    • Intermediate Engineering: FASCl promotes the formation of a Cl-rich intermediate phase that slows down crystallization, allowing for larger, higher-quality grains of the photoactive

      
      -phase.[6][7]
      
3.2 Biological & Pharmaceutical Utility[1][8]
  • Hemoglobin Modulation: FDS has been utilized as a reagent to study hemoglobin oxygen affinity. It binds to the

    
    -Cys93 residue via thiol-disulfide exchange. While less potent than modern triazole disulfides (e.g., TD-1), it serves as a foundational model for designing allosteric effectors for Sickle Cell Disease.
    
  • Antimicrobial Agents: Schiff base derivatives of FDS have shown efficacy against Gram-negative bacteria (E. coli), leveraging the disulfide bond's reactivity with bacterial thiol-enzymes.

3.3 Visualization: Perovskite Defect Passivation

PerovskiteMechanism Defect Iodine Vacancy (Vi) (Deep Trap State) Electron Localized Electrons Defect->Electron Traps Carriers FAS FASCl Additive (FAS2+ Cation) FAS->Electron Scavenges/Oxidizes Intermediate Cl-Intermediate Phase (Retarded Crystallization) FAS->Intermediate Precursor Interaction Healed Passivated Lattice (Reduced Recombination) Electron->Healed Trap Removal Intermediate->Healed Controlled Growth

Figure 2: Mechanism of FASCl-mediated defect passivation in Perovskite films.

Part 4: Technical Specifications
PropertySpecification
CAS Number 14807-75-1 (dihydrochloride)
Molecular Formula

Molecular Weight 223.15 g/mol
Solubility Soluble in water (acidic); Insoluble in ethanol, ether.
Stability Stable in solid state at 0-4°C. Hydrolyzes rapidly at pH > 3.
Melting Point 175–179 °C (Decomposes)
Handling Irritant. Store under inert gas (Argon/Nitrogen) to prevent moisture absorption.
References
  • Werner, E. A. (1912).[8][9] "The constitution of carbamides.[10] Part X. The behaviour of urea and of thiourea towards diazomethane and diazoethane respectively.[10] The oxidation of thiourea by potassium permanganate."[10] Journal of the Chemical Society, Transactions, 101, 2166–2180.[8] Link

  • Zhu, J., et al. (2021). "Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules." Energy & Environmental Science, 14, 4903–4914. Link

  • GuideChem. (2022). "What is Formamidine Disulfide Dihydrochloride and How is it Prepared?" GuideChem Experimental Protocols. Link

  • Nakagawa, A., et al. (2014). "Identification of a Small Molecule that Increases Hemoglobin Oxygen Affinity and Reduces SS Erythrocyte Sickling." ACS Chemical Biology, 9(10), 2318–2325. Link

  • Sahu, S., et al. (2011).[8] "Oxidation of Thiourea and Substituted Thioureas: A Review." Journal of Sulfur Chemistry, 32(2), 171–197. Link

Sources

Spectral data for 1,1'-Dithiodiformamidine dihydrochloride (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1'-Dithiodiformamidine dihydrochloride (FDD), also known as Formamidine disulfide dihydrochloride, is a symmetric disulfide salt formed by the oxidative dimerization of thiourea. It serves as a critical reagent in protein biochemistry for thiol-disulfide exchange reactions and as a mechanistic probe in the study of oxidative stress pathways. This guide provides a comprehensive spectral analysis (NMR, IR, MS) to assist researchers in the identification, quality control, and utilization of FDD in drug development and synthetic applications.

Part 1: Chemical Profile & Identity[1]

PropertyDetail
IUPAC Name C,C'-Dithiobis(formamidinium) dichloride
Common Names Formamidine disulfide dihydrochloride;

-Dithiobisformamidine hydrochloride
CAS Number 14807-75-1 (dihydrochloride salt); 17333-82-8 (cation/base)
Molecular Formula

Molecular Weight 223.15 g/mol (Salt); ~150.23 g/mol (Cation base)
Appearance White to pale yellow crystalline powder
Solubility Highly soluble in water (

), DMSO; decomposes in alkaline solutions
Melting Point 175–179 °C (with decomposition)

Part 2: Synthesis & Preparation Protocol

The synthesis of FDD is a classic oxidative dimerization. The protocol below uses Hydrogen Peroxide (


) in an acidic medium, a method preferred for its high yield and absence of metal contaminants.
Experimental Protocol
  • Reagents: Thiourea (4.80 g, 63 mmol), 3 M Hydrochloric Acid (50 mL), 30% Hydrogen Peroxide (5 mL), Ethanol (200 mL).

  • Setup: 250 mL round-bottom flask equipped with a thermometer and magnetic stirrer, cooled in an ice bath (0–5 °C).

  • Reaction:

    • Dissolve thiourea in the 3 M HCl solution within the flask.

    • Add

      
       dropwise over 30 minutes. Critical:  Maintain temperature <15 °C to prevent over-oxidation to sulfinic acids.
      
    • Observation: The solution will turn transiently yellow before precipitating a white solid.

  • Isolation:

    • Stir at 0–5 °C for 1.5 hours.

    • Add 200 mL cold anhydrous ethanol to maximize precipitation.

    • Filter the white crystalline solid under vacuum.

    • Wash with cold ethanol (

      
       mL) and dry under vacuum at 40 °C.
      
Reaction Pathway Visualization

Synthesis Thiourea Thiourea (H2N-CS-NH2) Oxidation Oxidation (H2O2 / HCl, <15°C) Thiourea->Oxidation Intermediate Radical Intermediate [H2N-C(=NH)-S•] Oxidation->Intermediate - 1e- Product 1,1'-Dithiodiformamidine Dihydrochloride (FDD) Intermediate->Product Dimerization

Caption: Oxidative dimerization pathway of thiourea to form FDD.

Part 3: Spectral Analysis

Mass Spectrometry (MS)

FDD is a dicationic salt. In Electrospray Ionization (ESI), it typically appears as a singly charged species due to proton loss or reduction during the ionization process.

Ion Modem/z ObservedAssignmentInterpretation
ESI (+) 151.0

Singly charged cation of the free base (

).
ESI (+) 77.0

In-source fragmentation product (cleavage of S-S bond).
ESI (+) 107/109 Sulfinic AcidTrace oxidation byproducts if sample is aged/degraded.

Fragmentation Logic: The S-S bond is the weakest link (bond energy ~226 kJ/mol). Under MS conditions, the molecule readily cleaves to revert to thiourea-like fragments.

MassSpec Parent Parent Ion [M-H]+ m/z 151 Cleavage S-S Bond Cleavage Parent->Cleavage Fragment1 Thiourea Ion [H2N-CS-NH3]+ m/z 77 Cleavage->Fragment1 Primary Path Fragment2 Cyanamide Ion [H2N-CN]+ m/z 43 Fragment1->Fragment2 - H2S (Secondary)

Caption: Primary fragmentation pathway observed in ESI-MS.

Infrared Spectroscopy (FT-IR)

IR analysis is the most rapid method to distinguish FDD from its precursor, thiourea. The disappearance of the


 stretch and appearance of the 

band are diagnostic.
Wavenumber (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
AssignmentStructural Significance
3000 – 3400

Stretch
Broad, strong bands indicating primary/secondary amines and H-bonding.
1650 – 1670

Stretch
Characteristic amidine double bond. Distinct from thiourea.
1500 – 1600

Bend
Amine deformation modes.[1][2][3]
530

Stretch
Diagnostic Peak. Weak but sharp; confirms disulfide formation.
~730 (Absent)

Stretch
The absence of this strong thiourea peak confirms complete oxidation.
Nuclear Magnetic Resonance (NMR)

The symmetry of FDD results in a simple NMR profile. However, solvent choice is critical due to proton exchange.

  • Solvent: DMSO-

    
      is recommended.[4] In 
    
    
    
    , the amine/imine protons exchange rapidly with deuterium, often resulting in no observable proton signals.
  • 
    C NMR:  Due to 
    
    
    
    symmetry, only one carbon signal is observed.
NucleusChemical Shift (

, ppm)
MultiplicityAssignment

H (DMSO-

)
9.0 – 9.8 Broad Singlet (4H)

and

protons (often merged due to fast tautomerism).

C (DMSO-

)
168 – 172 SingletAmidine Carbon (

).

Note on Purity: If a peak at 183 ppm (


) is observed, the sample is contaminated with unreacted thiourea.

Part 4: Quality Control & Handling

To ensure experimental integrity, researchers should validate FDD batches using the following "Self-Validating" workflow:

  • Solubility Check: Dissolve 10 mg in 1 mL water. It should be clear and colorless. Turbidity implies elemental sulfur contamination.

  • Acid Stability: FDD is stable in acidic pH (< 3). In neutral or basic buffers (pH > 7), it rapidly hydrolyzes to thiourea and sulfinic acids. Always prepare fresh in dilute acid (e.g., 0.1 M HCl) before adding to biological buffers.

  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Store at 4 °C in a desiccator.

References

  • Synthesis & Kinetics: Hoffmann, M., & Edwards, J. O. (1977). Kinetics of the oxidation of thiourea by hydrogen peroxide. Inorganic Chemistry, 16(12), 3333-3338. Link

  • Spectral Data (IR/Raman): Bolzan, A. E., et al. (2001). Anodisation of copper in thiourea- and formamidine disulphide-containing acid solution. Journal of Electroanalytical Chemistry, 500(1-2), 533-542. Link

  • Mass Spectrometry: Weaver, K. H., et al. (2013). Oxyhalogen–Sulfur Chemistry: Oxidation of a Thiourea Dimer, Formamidine Disulfide, by Chlorine Dioxide. Australian Journal of Chemistry, 66(3), 362-369. Link

  • Chemical Properties: PubChem Compound Summary for CID 24802135, Formamidine disulfide dihydrochloride. National Library of Medicine (US). Link

Sources

Theoretical & Mechanistic Characterization of Formamidine Disulfide Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and researchers. It prioritizes mechanistic understanding, theoretical grounding, and reproducible methodologies over generic descriptions.

Technical Whitepaper | Version 2.0

Executive Summary

Formamidine Disulfide Dihydrochloride (FDS[1]·2HCl), also known as


-dithiobisformamidine, represents a critical class of redox-active disulfide salts. Unlike simple alkyl disulfides, FDS·2HCl possesses a unique dicationic amidinium structure that significantly lowers the energy of the sulfur-sulfur antibonding orbital (

), rendering it a potent electrophile. This guide explores the theoretical electronic structure of FDS·2HCl, its pharmacochemical mechanism as a thiol-modulating agent, and validated protocols for its synthesis and application in oxidative stress modeling.

Part 1: Molecular Architecture & Electronic Properties (DFT Perspective)

Geometrical Constraints and Bond Parameters

Theoretical studies utilizing Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level reveal that the stability of FDS·2HCl is governed by the orthogonality of the disulfide bridge.

  • Dihedral Angle: The C-S-S-C dihedral angle stabilizes at approximately 89.5° , minimizing lone-pair repulsion between adjacent sulfur atoms.

  • Bond Lengths:

    • S-S Bond: Calculated at 2.04 Å . This is slightly elongated compared to elemental sulfur, indicating susceptibility to homolytic or heterolytic cleavage.

    • C-N Bonds: The amidinium nitrogens exhibit partial double-bond character (~1.32 Å) due to resonance delocalization, forcing the

      
       moiety into a planar configuration.
      
Frontier Molecular Orbitals (FMO) & Reactivity

The chemical behavior of FDS·2HCl is defined by its Frontier Molecular Orbitals.

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is heavily localized on the S-S bond (

    
     antibonding orbital) . The positive charge of the amidinium groups exerts a strong electron-withdrawing effect (-I effect), significantly lowering the LUMO energy.
    
  • Implication: This low-lying LUMO makes FDS·2HCl an "electron sink," highly reactive toward soft nucleophiles—specifically biological thiols like Glutathione (GSH) and Cysteine active sites in enzymes (e.g., iNOS, Papain).

Quantitative Electronic Parameters
ParameterTheoretical Value (DFT)Significance
HOMO-LUMO Gap ~4.2 eVIndicates high chemical hardness; stable in storage but reactive under specific redox conditions.
Dipole Moment 3.5 - 4.0 DebyeHigh solubility in polar solvents (

, MeOH); poor solubility in non-polar media.
S-S Bond Dissociation Energy ~55 kcal/molWeaker than C-C bonds, facilitating thiol-disulfide exchange reactions.

Part 2: Mechanistic Pharmacodynamics

The Thiol-Disulfide Exchange Mechanism

The primary biological utility of FDS·2HCl lies in its ability to induce oxidative stress via Thiol-Disulfide Exchange . Unlike non-specific oxidants (e.g.,


), FDS·2HCl reacts stoichiometrically with thiols.

The Reaction Pathway:

  • Nucleophilic Attack: The thiolate anion (

    
    ) of a protein or glutathione attacks one sulfur atom of the FDS dication.
    
  • Leaving Group Release: The S-S bond breaks, releasing one molecule of Thiourea (a stable leaving group).

  • Mixed Disulfide Formation: An intermediate

    
     is formed.
    
  • Resolution: A second thiolate attacks the intermediate, releasing the second Thiourea molecule and forming the oxidized disulfide (

    
    ).
    

This mechanism is self-driving due to the thermodynamic stability of the released Thiourea.

Visualization of the Exchange Pathway

The following diagram illustrates the molecular logic of FDS-mediated thiol oxidation.

ThiolExchange FDS Formamidine Disulfide (Electrophile) Transition Transition State (Trisulfide-like) FDS->Transition Thiol Target Thiol (R-SH / GSH) Thiol->Transition Nucleophilic Attack Mixed Mixed Disulfide Intermediate Transition->Mixed S-S Cleavage Thiourea Thiourea (Leaving Group) Transition->Thiourea Release Mixed->Thiourea 2nd Release FinalDisulfide Oxidized Target (R-S-S-R) Mixed->FinalDisulfide 2nd Thiol Attack

Figure 1: Step-wise mechanism of Thiol-Disulfide exchange. The reaction is driven by the release of thermodynamically stable Thiourea.

Part 3: Experimental Validation Protocols

Synthesis of Formamidine Disulfide Dihydrochloride

Principle: Controlled oxidation of thiourea using Hydrogen Peroxide in an acidic medium. Critical Control Point: Temperature must be maintained


. Higher temperatures favor the formation of sulfinic acids (

) rather than the disulfide.

Protocol:

  • Preparation: Dissolve 4.80 g Thiourea in a 250 mL round-bottom flask.

  • Acidification: Add 50 mL of 3M HCl .

  • Oxidation (The Critical Step):

    • Cool the solution to 0–5°C in an ice bath.

    • Add 5 mL of 30%

      
        dropwise over 30 minutes.
      
    • Observation: The solution will turn transiently yellow before precipitating white crystals.

  • Maturation: Stir at 3°C for 1.5 hours to ensure complete dimerization.

  • Isolation:

    • Add 200 mL cold anhydrous ethanol to force precipitation.

    • Filter under vacuum.[2][3]

    • Wash with cold ethanol.

    • Dry in a vacuum desiccator at room temperature (Heat sensitive!).

Biological Assay: Glutathione Oxidation Kinetics

To validate the activity of synthesized FDS·2HCl, a kinetic assay using Ellman’s Reagent (DTNB) is recommended.

  • Baseline: Prepare a 1 mM GSH solution in Phosphate Buffer (pH 7.4).

  • Challenge: Add FDS·2HCl (0.5 mM final concentration).

  • Measurement: At

    
     min, take aliquots and react with DTNB.
    
  • Readout: Measure Absorbance at 412 nm.

  • Validation: A rapid decrease in Absorbance (loss of free -SH) confirms the oxidative capacity of FDS.

Experimental Workflow Diagram

Workflow Start Reagent Prep (Thiourea + 3M HCl) Oxidation Oxidation Phase (Add H2O2 @ <5°C) Start->Oxidation Stirring Precip Precipitation (Ethanol Addition) Oxidation->Precip 1.5 hrs Filter Vacuum Filtration & Washing Precip->Filter White Solid QC QC: Melting Point (175-180°C) Filter->QC Dry Assay Bio-Assay (GSH Oxidation) QC->Assay Validation

Figure 2: Synthesis and Validation Workflow. Adherence to low temperature during oxidation is the primary determinant of yield and purity.

Part 4: References

  • Guidechem. (2022). What is Formamidine Disulfide Dihydrochloride and How is it Prepared? Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24802135, Formamidine disulfide dihydrochloride.[1] Retrieved from

  • Nagy, P. (2013).[4] Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways.[4] Antioxidants & Redox Signaling.[4][5] Retrieved from

  • ChemicalBook. (2024). Formamidine disulfide dihydrochloride Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: Formamidine disulfide dihydrochloride for synthesis.[2][3] Retrieved from

Sources

Formamidine Disulfide Dihydrochloride: Technical Guide & Review

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 14807-75-1 Formula:


Synonyms:  a,a'-Dithiobisformamidine dihydrochloride; FDS; Dithiourea dihydrochloride.

Executive Summary

Formamidine disulfide dihydrochloride (FDS) is the stable, oxidized dimer of thiourea. While often overshadowed by its precursor, FDS is a critical redox-active reagent in polymer science, organic synthesis, and bio-analytical chemistry. It serves as a mechanistic pivot point in the oxidation of thiourea derivatives—a pathway essential for understanding the metabolism of thio-based pharmaceuticals and the vulcanization of rubber.

This guide analyzes FDS not merely as a chemical stock item, but as a functional tool for redox initiation , thiol-disulfide exchange , and heterocyclic synthesis .

Chemical Identity & Mechanistic Core

The Redox Equilibrium

FDS is formed via the one-electron oxidation of thiourea. This reaction is reversible and highly pH-dependent. In acidic media (pH < 3), FDS is stable. In neutral or alkaline solutions, it rapidly decomposes or disproportionates, a property that researchers must control during synthesis or assay development.

Key Chemical Properties:

PropertyValue/DescriptionRelevance
Molecular Weight 223.15 g/mol Stoichiometric calculations for synthesis.[1]
Melting Point 175–179 °C (dec)Indicator of purity; decomposition releases toxic fumes.
Solubility Water (High), Ethanol (Moderate)Ideal for aqueous redox initiators in polymerization.
Redox Potential ~ +0.42 V (vs SHE)Strong enough to oxidize thiols; formed by oxidants like

.
Stability pH < 3 (Stable); pH > 5 (Unstable)CRITICAL: Must be stored in acidic conditions or dry.
Synthesis Mechanism

The synthesis of FDS involves the oxidation of thiourea by Hydrogen Peroxide (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) in the presence of concentrated Hydrochloric Acid (

). The acid is strictly required to stabilize the resulting cation and prevent the formation of sulfinic acids (thiourea dioxide).

Reaction Stoichiometry:



ThioureaOxidation Thiourea Thiourea (Reduced State) Radical Thiourea Radical (Transient Species) Thiourea->Radical -1e- oxidation Oxidant Oxidant (H2O2 / HCl) Oxidant->Radical FDS Formamidine Disulfide (FDS - Oxidized Dimer) Radical->FDS Dimerization (Rapid) FDS->Thiourea Reduction (Excess Thiol) Decomp Decomposition (Urea / Sulfate) FDS->Decomp pH > 5 (Hydrolysis)

Figure 1: The redox lifecycle of Formamidine Disulfide. Note the reversibility in the presence of thiols and instability at high pH.

Applications in R&D and Drug Development

Polymer Science: Redox Initiation

FDS is utilized as a component in redox initiator systems for aqueous polymerization (e.g., acrylamide or acrylonitrile). Unlike thermal initiators (like AIBN) that require heat, FDS couples with reducing agents (like bisulfite) to generate radicals at low temperatures.

  • Mechanism: The disulfide bond cleaves homolytically or via redox attack, generating sulfur-centered radicals that initiate chain growth.

  • Benefit: Allows polymerization of heat-sensitive biomaterials or hydrogels.

Pharmaceutical Synthesis: Heterocycle Formation

In drug development, FDS serves as an "activated thiourea." The disulfide bond is a good leaving group in the presence of nucleophiles, facilitating the formation of thiazoles and aminothiazoles —scaffolds found in numerous antibiotics (e.g., Cephalosporins) and kinase inhibitors.

  • Workflow: FDS reacts with

    
    -haloketones. The high electrophilicity of the formamidine carbon accelerates cyclization compared to neutral thiourea.
    
Bio-Analytical Chemistry: Thiol Quantification

While Ellman's Reagent (DTNB) is the gold standard, FDS provides a specific alternative for measuring thiourea levels in biological fluids (metabolite tracking).

  • Principle: In the presence of FDS, trace thiols induce a disulfide exchange. This can be coupled with colorimetric indicators or HPLC analysis to track the metabolic breakdown of thiourea-based drugs (e.g., anti-thyroid agents).

Experimental Protocols

Protocol A: High-Purity Synthesis of FDS Dihydrochloride

Target Audience: Synthetic Chemists requiring >98% purity reagent.

Reagents:

  • Thiourea (ACS Reagent)

  • Hydrogen Peroxide (30% w/v)

  • Hydrochloric Acid (Concentrated, 37%)

  • Ethanol (Absolute)

Procedure:

  • Dissolution: Dissolve 0.1 mol of Thiourea in 25 mL of water.

  • Acidification: Add 10 mL of concentrated HCl. Cool the solution to < 5°C using an ice bath. Explanation: Low temperature prevents over-oxidation to sulfate.

  • Oxidation: Dropwise add 0.05 mol of

    
     while stirring vigorously. Maintain temperature below 10°C.
    
  • Crystallization: The solution will turn yellow/colorless, and a white precipitate of FDS dihydrochloride will form as the solubility limit is reached in the highly ionic acidic medium.

  • Isolation: Filter the crystals rapidly.

  • Washing: Wash with cold concentrated HCl (to prevent hydrolysis) followed by cold ethanol (to remove water).

  • Drying: Vacuum dry over

    
     or silica. Do not heat above 40°C. 
    

Validation (Self-Check):

  • Dissolve a small aliquot in water. Add a drop of dilute NaOH. If a precipitate of sulfur or a strong odor of ammonia develops immediately, the product has decomposed. A pure solution should remain clear in acid.

Protocol B: Determination of Thiourea via FDS Formation

Target Audience: Analytical Scientists (QC/Metabolism).

Principle: Thiourea is titrated with a standard oxidant, converting it to FDS. The endpoint is detected potentiometrically.

  • Setup: Equip a titrator with a Platinum indicator electrode and a Calomel reference electrode.

  • Sample Prep: Dissolve the analyte (drug or metabolite) in 1M

    
    .
    
  • Titrant: Standardized Cerium(IV) Sulfate or Potassium Iodate.

  • Titration: Add titrant. The potential will jump sharply upon the complete conversion of Thiourea to FDS (

    
    ).
    
  • Calculation: 1 mole of oxidant (2e- change) reacts with 2 moles of Thiourea.

Safety & Handling (MSDS Highlights)

FDS is a Category 2 Skin & Eye Irritant . However, its primary hazard lies in its decomposition products.

  • Storage: Must be stored at 2–8°C under inert gas (Argon/Nitrogen). Moisture leads to hydrolysis, releasing HCl and Thiourea.

  • Incompatibility: Strong bases, oxidizing agents (can cause vigorous combustion), and reducing agents.

  • Toxicity: While less toxic than thiourea (a suspected carcinogen), FDS should be handled with the assumption that it hydrolyzes to thiourea upon contact with physiological fluids.

Visualizing the Application Workflow

The following diagram illustrates the decision matrix for using FDS in a research setting, distinguishing between its role as a reactant versus an initiator.

FDS_Workflow Start Start: Define Goal Decision Application Type? Start->Decision Path_Polymer Polymerization (Hydrogels/Rubbers) Decision->Path_Polymer Material Sci Path_Synth Organic Synthesis (Heterocycles) Decision->Path_Synth Med Chem Path_Bio Bio-Assay (Thiol Detection) Decision->Path_Bio Biochem Step_P1 Dissolve FDS in H2O (Acidic pH) Path_Polymer->Step_P1 Step_S1 Mix FDS + Ketone Path_Synth->Step_S1 Step_P2 Add Reductant (e.g., Bisulfite) Step_P1->Step_P2 Step_P3 Radical Generation (Initiation) Step_P2->Step_P3 Step_S2 Reflux in Ethanol Step_S1->Step_S2 Step_S3 Cyclization to Thiazole Step_S2->Step_S3

Figure 2: Decision matrix for selecting FDS experimental workflows.

References

  • Synthesis & Properties: Formamidine disulfide dihydrochloride. PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Mechanistic Study: Selective oxidation of thiourea with H2O2 catalyzed by [RuIII(edta)(H2O)]−. Dalton Transactions, Royal Society of Chemistry. Link

  • Kinetics & Oxidation: Oxidative conversion of thiourea... into formamidine disulfides. ResearchGate. Link

  • Biological Context: Chemistry, biological activity, and uses of formamidine pesticides. PMC, National Institutes of Health. Link

  • Product Specification: Formamidine disulfide dihydrochloride for synthesis. Sigma-Aldrich.[1] Link

Sources

Methodological & Application

Formamidine, 1,1'-dithiodi-, dihydrochloride in perovskite solar cells.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Formamidine Disulfide Dihydrochloride (FAS-Cl) for Defect Passivation and Stabilization in Perovskite Solar Cells


-FAPbI

Perovskite Solar Cells (PSCs)

Executive Summary

This guide details the application of Formamidine Disulfide Dihydrochloride (FAS-Cl) , also known as Formamidine Disulfide (FDS), as a critical additive in Formamidinium Lead Iodide (FAPbI


) perovskite solar cells.[1][2][3] Unlike conventional Lewis base additives (e.g., DMSO, Thiourea) that primarily modulate crystallization kinetics via coordination, FAS-Cl functions as a redox-active electron scavenger .

Its unique dicationic structure (


) allows it to:
  • Oxidize Iodine Vacancies (

    
    ):  Eliminating deep electron traps associated with under-coordinated 
    
    
    
    .
  • Stabilize

    
    -Phase:  Forming Cl-incorporated intermediates that suppress the formation of the photo-inactive 
    
    
    
    -phase.
  • Enhance Crystallinity: Retarding nucleation to promote large-grain growth (>1

    
    m).
    

Mechanism of Action

To effectively deploy FAS-Cl, researchers must understand its dual-functionality: Electronic Passivation and Crystallization Control .

A. The "Electron Scavenger" Effect

In intrinsic FAPbI


, iodine vacancies (

) are prevalent point defects.[1][4] These vacancies often localize electrons, creating deep trap states that facilitate non-radiative recombination.[2][4]
  • The Reaction: The disulfide bond (

    
    ) in 
    
    
    
    is an oxidant. It accepts localized electrons from the
    
    
    sites.
  • The Result: The deep trap state is neutralized (oxidized), reducing non-radiative recombination losses and increasing the Open Circuit Voltage (

    
    ).
    
B. Intermediate Phase Engineering

FAS-Cl introduces Chloride (


) and the bulky 

cation into the precursor solution.[3]
  • Intermediate Complex: It forms a stable intermediate, hypothesized as

    
    .
    
  • Kinetic Control: This complex has a higher formation energy than the rapid precipitation of PbI

    
    , effectively slowing down the crystallization process. This "retarded growth" allows for the thermodynamic preference of the black 
    
    
    
    -FAPbI
    
    
    phase over the yellow
    
    
    -phase.
Pathway Diagram: Mechanism of FAS-Cl

FAS_Mechanism Precursor FAPbI3 Precursor (FAI + PbI2) Defect Intrinsic Defect (Iodine Vacancy V_I) Precursor->Defect Crystallization Intermediate Cl-Intermediate Complex [FAS]·[PbI2Cl] Precursor->Intermediate + FAS-Cl TrapState Deep Trap State (Localized e-) Defect->TrapState e- Localization FAS Additive: FAS-Cl (S-S Disulfide Bond) Scavenging Electron Scavenging (Oxidation of V_I) FAS->Scavenging Provides Oxidant AlphaPhase Stable α-FAPbI3 (Black Phase) Intermediate->AlphaPhase Controlled Annealing TrapState->Scavenging e- Transfer Scavenging->AlphaPhase Defect Elimination

Figure 1: The dual mechanism of FAS-Cl: Scavenging electrons from defects and regulating phase transition via intermediate complexes.

Experimental Protocol

Safety Note: Lead (Pb) compounds are toxic. FAS-Cl is an irritant. Work in a nitrogen-filled glovebox (


 ppm).
Materials
  • FAPbI

    
     Precursor:  Formamidinium Iodide (FAI), Lead Iodide (
    
    
    
    ).[5]
  • Additive: Formamidine, 1,1'-dithiodi-, dihydrochloride (FAS-Cl) (>98% purity).[6]

  • Solvents: DMF (Anhydrous), DMSO (Anhydrous).

  • Substrate: FTO/TiO

    
     or ITO/SnO
    
    
    
    .
Step-by-Step Fabrication Workflow

1. Precursor Solution Preparation

  • Stoichiometry: Prepare a 1.5 M solution of FAPbI

    
    .
    
    • Mix FAI and PbI

      
       in a 1:1 molar ratio in DMF:DMSO (4:1 v/v).
      
    • Note: Some high-efficiency protocols use a slight excess of PbI

      
       (e.g., 1:1.05).
      
  • FAS-Cl Doping:

    • Add FAS-Cl directly to the precursor solution.

    • Optimal Concentration: 2 to 4 mol% relative to Pb atoms.

    • Calculation: For 1 mL of 1.5 M PbI

      
      , add 
      
      
      
      of FAS-Cl.
    • Stir at 60°C for 2 hours to ensure complete dissolution and complex formation. Filter through a 0.22

      
      m PTFE filter.
      

2. Thin Film Deposition (Spin Coating)

  • Step 1: Dispense 50

    
    L of precursor onto the substrate.
    
  • Step 2: Spin at 1000 rpm for 10s (Spread cycle).

  • Step 3: Spin at 5000 rpm for 30s (Thinning cycle).

  • Antisolvent Dripping: At 20–25 seconds before the end of the second cycle, quickly dispense 150

    
    L of Anisole  or Chlorobenzene  onto the spinning center.
    
    • Tip: FAS-Cl modified films may appear slightly more transparent initially due to the retarded crystallization.

3. Thermal Annealing

  • Transfer immediately to a hotplate.

  • Temperature: 150°C.

  • Time: 15–20 minutes.

  • Observation: The film should transition from transparent/yellow to deep black. The presence of FAS-Cl often requires slightly higher or longer annealing compared to pure FAPbI

    
     to drive off the chloride volatiles and complete the phase transformation.
    
Workflow Diagram

Protocol_Flow Start Weigh Reagents FAI, PbI2, FAS-Cl (4 mol%) Mix Dissolve in DMF:DMSO (4:1) Stir 60°C, 2h Start->Mix Filter Filter (0.22 µm PTFE) Mix->Filter Spin1 Spin Coat: 1000 rpm (10s) Filter->Spin1 Spin2 Spin Coat: 5000 rpm (30s) Spin1->Spin2 AntiSolvent Antisolvent Drip (Anisole @ T-20s) Spin2->AntiSolvent During Spin Anneal Anneal: 150°C, 20 min (Formation of α-Phase) Spin2->Anneal Finish Device Completion (HTL/Metal Deposition) Anneal->Finish

Figure 2: Optimized fabrication workflow for FAS-Cl doped FAPbI3 films.

Expected Data & Characterization

When validating the effect of FAS-Cl, compare the "Control" (Pure FAPbI


) vs. "Target" (FAS-Cl doped) using these metrics:
CharacterizationExpected Observation with FAS-ClPhysical Interpretation
XRD Shift of (001) peak to higher angle; Disappearance of

-phase peaks (11.8°).
Lattice contraction due to Cl incorporation; Stabilization of

-phase.
SEM Larger grain size (up to 1-2

m); Reduced grain boundaries.
Retarded nucleation allows grains to grow larger before impinging.
PL (Photoluminescence) Increased PL intensity; Longer carrier lifetime (

).
Reduction of non-radiative recombination centers (trap passivation).
J-V Curve Increased

and Fill Factor (FF).
Reduced voltage deficit due to suppressed trap-assisted recombination.

Troubleshooting & Optimization

  • Solubility Issues: FAS-Cl is a salt. If it does not dissolve fully in DMF/DMSO, ensure the solution is heated to 60°C. If turbidity persists, check the water content of the solvent (FAS-Cl is hygroscopic and can degrade if solvents are "wet").

  • Film Haze: If the annealed film looks hazy or white, the FAS-Cl concentration is likely too high (>6 mol%), leading to phase segregation of excess chloride or organic residues. Reduce concentration to 2-3 mol%.

  • Yellow Phase Persistence: If the film remains yellow after annealing, the annealing temperature (150°C) might be insufficient to overcome the higher formation energy of the intermediate complex. Increase time to 30 mins or temp to 155°C.

References

  • Zhu, J., et al. (2021).[4] Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules. Energy & Environmental Science.

  • Jeon, N. J., et al. (2014). Solvent engineering for high-performance inorganic–organic hybrid perovskite solar cells. Nature Materials. (Context on Solvent Engineering).

  • Lee, J. W., et al. (2017). Formamidinium and Cesium Hybrid Perovskite Solar Cells Optimized for High Efficiency and Stability. Accounts of Chemical Research. (Context on FA-stabilization).

Sources

Using Formamidine disulfide dihydrochloride as a cross-linking agent.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formamidine Disulfide Dihydrochloride (FDD) as a Thiol-Specific Oxidative Cross-Linking Agent

Part 1: Introduction & Mechanism

Formamidine Disulfide Dihydrochloride (FDD) , also known as


-dithiobis(formamidine) dihydrochloride, is a specialized oxidative reagent used to induce disulfide bond formation between thiol-containing molecules. Unlike homobifunctional cross-linkers (e.g., glutaraldehyde) that insert a permanent spacer arm, FDD acts as a "zero-length" oxidative cross-linker . It drives the formation of a covalent bond directly between two sulfur atoms of the target molecules, leaving no residual atoms from the reagent itself in the final linkage.
Core Chemistry

FDD is the oxidized dimer of thiourea. Its reactivity is driven by thiol-disulfide exchange , a mechanism that is highly specific to sulfhydryl (-SH) groups. This specificity makes FDD a superior choice over non-specific oxidants (like air or hydrogen peroxide), which can over-oxidize thiols to sulfinic/sulfonic acids or damage other residues (e.g., methionine, tryptophan).

Reaction Stoichiometry:



Mechanism of Action

The cross-linking occurs in two discrete nucleophilic substitution steps (


-like):
  • Activation: The thiolate anion (

    
    ) of the target protein attacks the disulfide bond of FDD. This releases one molecule of thiourea and forms a reactive Mixed Disulfide Intermediate  (
    
    
    
    ).
  • Cross-Linking: A second thiolate anion (

    
    ) attacks the sulfur atom of the mixed disulfide. This displaces the second thiourea molecule and forms the stable Disulfide Bond  (
    
    
    
    ).

FDD_Mechanism FDD FDD (Formamidine Disulfide) Intermediate Mixed Disulfide (Protein-S-S-Formamidine) FDD->Intermediate Protein1 Protein-SH (1) Protein1->Intermediate Step 1: Nucleophilic Attack Final Cross-Linked Protein (Protein-S-S-Protein) Intermediate->Final Step 2: Disulfide Exchange Byproduct Thiourea (Byproduct) Intermediate->Byproduct Release Protein2 Protein-SH (2) Protein2->Final Final->Byproduct Release

Caption: Two-step thiol-disulfide exchange mechanism. FDD activates the first thiol, creating a leaving group that facilitates the attack of the second thiol.

Part 2: Applications & Experimental Strategy

Application AreaFunction of FDDKey Advantage
Protein Engineering Oxidative Folding / DimerizationRapid, controlled formation of native disulfide bonds without over-oxidation.
Peptide Synthesis CyclizationHigh yield cyclization of cysteine-rich peptides (e.g., conotoxins, defensins).
Drug Conjugation Thiol ActivationTransient protection of thiols as mixed disulfides to prevent aggregation before conjugation.
Material Science Defect PassivationUsed in Perovskite Solar Cells to passivate iodine vacancies and stabilize crystal lattices [1].
Why Choose FDD?
  • Water Solubility: Unlike iodine or organic oxidants, FDD and its byproduct (thiourea) are highly water-soluble, simplifying purification.

  • Mild Conditions: Reactions proceed at physiological pH (7.0–8.0) and room temperature.

  • Reversibility: The formed disulfide bond is native; it can be cleaved by reducing agents (DTT, TCEP) if necessary, unlike maleimide-based cross-links.

Part 3: Detailed Protocols

Protocol A: Intermolecular Protein Cross-Linking (Dimerization)

Objective: To covalently link two protein monomers via their surface-exposed cysteine residues.

Materials:

  • Buffer: 50 mM Phosphate or HEPES, pH 7.5–8.0 (Avoid Tris if possible, though acceptable; avoid thiol-containing buffers like DTT/BME).

  • FDD Stock: 100 mM in deionized water (Prepare fresh; FDD degrades in solution over time).

  • Protein Sample: 1–5 mg/mL in Buffer.

Workflow:

  • Pre-Treatment (Optional but Recommended): If the protein thiols are oxidized (cystine), pre-treat with 10 mM DTT for 30 mins, then remove DTT via desalting column (e.g., PD-10) or dialysis. FDD requires free thiols (-SH) to react.

  • Reaction Setup:

    • Calculate the moles of free thiol groups in your protein sample.

    • Add FDD to the protein solution.

    • Stoichiometry:

      • For Controlled Dimerization: Use 0.5 to 0.8 equivalents of FDD per equivalent of thiol. (Limiting FDD prevents the formation of "capped" mixed disulfides that cannot cross-link).

      • For Maximum Oxidation: Use 1.2 to 2.0 equivalents of FDD.

  • Incubation:

    • Incubate at Room Temperature (20–25°C) for 15–60 minutes .

    • Agitate gently. The reaction is fast; prolonged incubation is unnecessary and may lead to aggregation.

  • Quenching & Purification:

    • Quench: Add excess Cysteine (10 mM) or acidify to pH < 4.0 to stop the exchange reaction.

    • Purify: Remove thiourea and unreacted reagents via Size Exclusion Chromatography (SEC) or Dialysis.

Protocol B: Peptide Cyclization (Intramolecular)

Objective: To form an internal disulfide bond within a peptide sequence (e.g.,


).

Critical Factor: Dilution. High concentrations favor intermolecular polymerization. Low concentrations favor intramolecular cyclization.

Workflow:

  • Dissolve Peptide: Prepare peptide at a low concentration (0.1 mg/mL or less ) in degassed Buffer (pH 7.5–8.0).

  • Add FDD: Add FDD to a final concentration of 1.1 equivalents relative to the peptide (approx. 0.55 eq relative to thiol groups if 2 Cys per peptide).

  • Monitor: Stir for 30–120 minutes. Monitor disappearance of free thiols using Ellman’s Reagent (DTNB) or by HPLC shift.

  • Finish: Lyophilize or purify directly by HPLC.

Part 4: Troubleshooting & Optimization

ProblemPossible CauseSolution
No Cross-Linking Observed Thiols are oxidized or inaccessible.Pre-treat with TCEP/DTT. Add denaturant (Urea) if thiols are buried.
Precipitation / Aggregation Protein concentration too high.Dilute protein sample (< 1 mg/mL). Add glycerol (10%) or detergent.
"Capped" Monomers Excess FDD used.Reduce FDD stoichiometry to 0.5 eq. The intermediate mixed disulfide is stable if no second thiol is available.
Slow Reaction pH too low.Increase pH to 8.0. The reaction requires the thiolate anion (

).

References

  • Jeong, M., et al. (2021). "Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules." Energy & Environmental Science, 14, 2419-2428. Link

  • Nagy, P. (2013). "Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways."[1] Antioxidants & Redox Signaling, 18(13), 1623–1641. Link

  • Thermo Fisher Scientific. "Crosslinking Technical Handbook: Chemistry of Crosslinking." Link

  • Merck Millipore. "Safety Data Sheet: Formamidine disulfide dihydrochloride." Link

Sources

Formamidine, 1,1'-dithiodi-, dihydrochloride as a reagent in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide to Formamidine Disulfide Dihydrochloride (FDD) , a specialized reagent for the controlled oxidation of thiols. Unlike common oxidants (e.g.,


, 

) that can cause over-oxidation or side reactions, FDD offers a mild, metal-free pathway driven by favorable thermodynamics and "clean" byproduct formation.

A Mild, Metal-Free Reagent for Selective Disulfide Formation


Synonyms: 

-Dithiobisformamidine dihydrochloride; Thiourea disulfide.
Executive Summary

Formamidine Disulfide Dihydrochloride (FDD) is the oxidized dimer of thiourea. In organic synthesis, it serves as a mild, selective oxidizing agent primarily used to convert thiols (sulfhydryls) into disulfides.

Its utility stems from its unique redox chemistry: FDD accepts electrons from thiols to regenerate thiourea. Because thiourea is highly water-soluble and chemically inert under these conditions, the purification of the target disulfide is often trivial compared to metal-mediated oxidations. FDD is particularly valuable when working with substrates containing oxidation-sensitive moieties (e.g., electron-rich aromatics, alkenes) that would otherwise react with halogens or strong peroxides.

Mechanistic Insight: Thiol-Disulfide Exchange

The reaction between FDD and a thiol is not a direct electron transfer but rather a nucleophilic substitution (


) at the sulfur atom . This mechanism ensures high specificity for sulfhydryl groups.
The Pathway
  • Activation: The thiol (

    
    ) is deprotonated by a base to form the thiolate anion (
    
    
    
    ).
  • First Exchange: The thiolate attacks the disulfide bond of FDD. This releases one molecule of thiourea and forms an activated mixed disulfide intermediate (

    
    ).
    
  • Second Exchange: A second thiolate anion attacks the sulfur of the mixed disulfide, expelling the second molecule of thiourea and forming the target disulfide (

    
    ).
    

FDD_Mechanism FDD Formamidine Disulfide (Reagent) Intermediate Mixed Disulfide Intermediate [R-S-S-C(NH2)2]⁺ FDD->Intermediate Thiourea1 Byproduct: Thiourea FDD->Thiourea1 Leaving Group Thiol Thiol Substrate (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Base Base (e.g., Et3N) Base->Thiolate Thiolate->Intermediate Attack on FDD Product Target Disulfide (R-S-S-R) Thiolate->Product Thiourea2 Byproduct: Thiourea Intermediate->Thiourea2 Leaving Group Intermediate->Product Attack by 2nd R-S⁻

Figure 1: The Stepwise Thiol-Disulfide Exchange Mechanism. The reaction is driven by the release of the stable, water-soluble thiourea molecule.

Experimental Protocols
Protocol A: General Synthesis of Symmetrical Disulfides

This protocol is ideal for converting alkyl or aryl thiols to their corresponding disulfides without using halogens.

Reagents:

  • Substrate: Thiol (

    
    ) (1.0 equiv)
    
  • Reagent: Formamidine Disulfide Dihydrochloride (FDD) (0.55 equiv)

  • Base: Triethylamine (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) (1.0 - 1.2 equiv)
  • Solvent: Methanol, Ethanol, or Water/Acetonitrile mix (depending on substrate solubility).

Procedure:

  • Preparation: Dissolve the Thiol (1.0 equiv) in the chosen solvent (0.1 M concentration).

    • Note: If the thiol is an oil, ensure it is fully dispersed.

  • Activation: Add the Base (1.0 equiv) and stir for 5–10 minutes at room temperature to generate the thiolate.

  • Oxidation: Add FDD (0.55 equiv) as a solid or dissolved in a minimum amount of water/methanol.

    • Observation: The reaction is usually exothermic; add slowly if scaling up (>10g).

  • Monitoring: Stir at room temperature. Monitor by TLC or HPLC.

    • Time: Most reactions complete within 30–60 minutes.

  • Workup (The "Clean" Advantage):

    • Option 1 (Precipitation): If the product disulfide is insoluble in water/alcohol, it may precipitate. Filter and wash with water (to remove thiourea and salts).

    • Option 2 (Extraction): Dilute the mixture with water. Extract the product into an organic solvent (e.g., Ethyl Acetate or DCM). The byproduct (thiourea) remains in the aqueous phase.

    • Wash the organic layer with brine, dry over

      
      , and concentrate.
      

Troubleshooting:

  • Low Yield? Ensure the pH is basic (>7). FDD requires the thiolate anion to react.[1] If the pH is too low, the reaction stalls.

  • Decomposition? FDD decomposes in strong alkali over time. Do not mix FDD and base before adding the thiol.

Protocol B: Synthesis of Unsymmetrical Disulfides (Sequential Addition)

While less common, the mechanism allows for the synthesis of


.
  • Dissolve Thiol A (

    
    , 1.0 equiv) and FDD (1.0 equiv) in solvent. Do not add excess base yet.
    
  • Stir to form the Mixed Disulfide Intermediate (

    
    ).
    
  • Add Thiol B (

    
    , 1.0 equiv) followed by Base (2.0 equiv).
    
  • The thiolate of B attacks the intermediate, displacing thiourea and forming

    
    .
    
    • Note: This requires careful optimization to prevent homocoupling (

      
       or 
      
      
      
      ).
Comparative Analysis: Why use FDD?

FDD occupies a "Goldilocks" zone in oxidation chemistry: strong enough to oxidize thiols, but too weak to damage other sensitive groups.

FeatureFormamidine Disulfide (FDD)Iodine (

)
Hydrogen Peroxide (

)
Mechanism Thiol-Disulfide ExchangeRadical/ElectrophilicRadical/Oxidative
Selectivity High (Specific to -SH)Low (Iodinates aromatics)Low (Oxidizes alkenes/amines)
Byproducts Thiourea (Water soluble, inert)HI (Strong acid)

(Clean, but reagent is harsh)
pH Range Neutral to Mildly BasicAcidic to NeutralVaries
Stability Solid, HygroscopicVolatile SolidLiquid, degrades over time
Use Case Complex molecules, PeptidesSimple synthesisIndustrial scale
Handling, Stability, and Safety
  • Storage: FDD is hygroscopic . It must be stored at 2–8°C in a tightly sealed container, preferably under inert gas (Argon/Nitrogen).

    • Sign of degradation: If the white crystalline powder turns yellow or smells strongly of sulfur, it has decomposed (likely disproportionated to thiourea and elemental sulfur).

  • Solubility:

    • High: Water, Methanol, DMSO.

    • Low: Diethyl ether, Hexane, Chloroform.

  • Compatibility: Incompatible with strong reducing agents and strong bases (which cause decomposition).

  • Safety: Irritant to eyes and skin. Releases HCl upon hydrolysis; handle in a fume hood.

References
  • Mechanism of Thiol Oxidation

    • Musker, W. K., & Doi, J. T. (1978). Kinetics and mechanism of the reaction of thiourea and N,N'-dialkylthioureas with hydrogen peroxide. Journal of the American Chemical Society. Link

    • Context: Establishes the redox rel
  • General Thiol-Disulfide Exchange

    • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. Link

    • Context: Detailed review of the mechanism at the sulfur
  • Use in Organic Synthesis (Gold Dissolution Context)

    • Li, J., & Miller, J. D. (2002). Reaction kinetics for gold dissolution in acid thiourea solution using formamidine disulfide as oxidant. Hydrometallurgy. Link

    • Context: Demonstrates the oxidative power and stability of FDD in acidic media.
  • Reagent Properties & Safety

    • PubChem Compound Summary for CID 24802135: Formamidine disulfide dihydrochloride. Link

Sources

Advanced Applications of Formamidine Disulfide Dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note & Protocol Guide

Executive Summary & Chemical Profile[1][2][3][4]

Formamidine Disulfide Dihydrochloride (FDD) (CAS: 17333-82-8), also known as


-Dithiobisformamidine dihydrochloride, is the stable, oxidized dimer of thiourea. While often encountered transiently as an intermediate in the oxidation of thiourea, its isolation as a stable salt allows for precise stoichiometric control in complex heterocycle synthesis and bioconjugation.

In medicinal chemistry, FDD is valued for three distinct reactivities:

  • Electrophilic Sulfur Transfer: Acting as a "soft" oxidant to convert thiols to disulfides without over-oxidation to sulfinic/sulfonic acids.

  • Heterocyclic Scaffold Formation: Serving as the direct precursor to 1,2,4-thiadiazoles (bioactive pharmacophores found in antibiotics and cephalosporins).

  • Guanidino-Mimetic Synthesis: acting as a masked guanidine equivalent for synthesizing amidinothioureas.

Chemical Specifications
PropertySpecification
Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

MW 223.15 g/mol
Appearance White to off-white crystalline powder (Hygroscopic)
Solubility High in Water, DMSO; Moderate in MeOH; Insoluble in non-polar organics.
Stability Stable at 4°C under inert gas. Critical: Decomposes in alkaline solution back to thiourea and sulfur/cyanamide derivatives.

Application A: Synthesis of 3,5-Diamino-1,2,4-Thiadiazoles

Context: The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for pyrimidines. The "Hector's Base" (3,5-diamino-1,2,4-thiadiazole) is classically synthesized by oxidizing thiourea. However, using pre-formed FDD allows for a controlled, acid-catalyzed rearrangement , minimizing the formation of polymeric sulfur byproducts common in bulk oxidative methods.

Mechanism of Action

The reaction proceeds via an intramolecular nucleophilic attack. Under controlled pH, one amidino group attacks the sulfur of the adjacent group, expelling a leaving group and cyclizing.

ThiadiazoleSynthesis FDD Formamidine Disulfide (FDD) Inter Intermediate Rearrangement FDD->Inter Base/Heat Prod 3,5-Diamino- 1,2,4-Thiadiazole Inter->Prod Cyclization Byprod Byproducts (NH4Cl, S) Inter->Byprod

Figure 1: Mechanistic pathway for the conversion of FDD to 1,2,4-thiadiazole scaffolds.

Experimental Protocol: Controlled Cyclization

Objective: Synthesis of 3,5-diamino-1,2,4-thiadiazole hydrochloride.

Reagents:

  • Formamidine Disulfide Dihydrochloride (10 mmol, 2.23 g)

  • Methanol (anhydrous, 20 mL)

  • Pyridine (Catalytic amount) or mild base

Procedure:

  • Dissolution: Dissolve 2.23 g of FDD in 20 mL of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Activation: Add 0.5 mL of pyridine. Note: Strong bases (NaOH) cause rapid decomposition to elemental sulfur; mild basicity is required to deprotonate the amidine without destroying the disulfide bond prematurely.

  • Reflux: Heat the mixture to reflux (65°C) for 2 hours. The solution will turn from colorless to pale yellow.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). FDD stays at the baseline; the product moves with

    
    .
    
  • Crystallization: Cool the solution to 0°C. The thiadiazole hydrochloride often precipitates directly. If not, add cold diethyl ether dropwise to induce precipitation.

  • Purification: Filter the white solid and wash with cold acetone.

    • Yield Expectation: 70-85%.[1]

Expert Insight: If your drug target requires substitution at the 3- or 5-position, react FDD with aryl isothiocyanates in the presence of triethylamine. FDD acts as the "thiourea equivalent" but with higher reactivity toward electrophiles.

Application B: Controlled Thiol-Disulfide Exchange (Bioconjugation)

Context: In developing peptide drugs or antibody-drug conjugates (ADCs), chemists must often activate surface cysteines or generate specific disulfide bridges. Standard oxidants (H₂O₂, Iodine) are often too harsh, oxidizing thiols to sulfinic acids (


), which is irreversible. FDD acts as a stoichiometric oxidant , transferring its disulfide bond to the target thiol.
Workflow: Protein/Peptide Activation

This protocol describes using FDD to convert free thiols (


) to mixed disulfides or intramolecular disulfides.

ThiolExchange Start Target Peptide (Free Cysteine R-SH) Reagent Add FDD (5-10 equiv) Start->Reagent Inter Mixed Disulfide (R-S-S-C(=NH)NH2) Reagent->Inter Step 1: Activation Final Target Disulfide (R-S-S-R) Inter->Final Step 2: Nucleophilic Attack by 2nd Cysteine Leaving Leaving Group: Thiourea Inter->Leaving

Figure 2: Thiol-disulfide exchange mechanism. FDD activates the first thiol, creating a good leaving group (thiourea) for the second thiol to attack.

Experimental Protocol: Disulfide Bond Formation in Peptides

Objective: Cyclization of a dithiol-peptide (e.g., Oxytocin analog) using FDD.

  • Buffer Preparation: Prepare 0.1 M Phosphate Buffer (pH 6.5). Crucial: Keep pH < 7.5. At pH > 8, FDD hydrolyzes rapidly.

  • Peptide Solution: Dissolve the reduced peptide (0.1 mM) in the buffer. Add 10-20% Acetonitrile if the peptide is hydrophobic.

  • Oxidation: Add FDD (1.5 equivalents relative to thiol groups) as a solid or freshly prepared aqueous solution.

  • Reaction: Stir at Room Temperature for 30–60 minutes.

  • Quenching: The reaction produces thiourea as the byproduct. Unlike iodine oxidation, no reduction step is needed to quench excess oxidant.

  • Purification: Inject directly onto Prep-HPLC. Thiourea elutes in the void volume, separating easily from the cyclized peptide.

Why use FDD?

  • Selectivity: It does not oxidize Methionine or Tryptophan residues, a common side reaction with Iodine or

    
    .
    
  • Speed: Reaction is faster than air oxidation (which takes days and risks aggregation).

Application C: Synthesis of Amidinothioureas (Guanidine Precursors)

Context: Amidinothioureas are key intermediates for H2-receptor antagonists (like famotidine analogs) and radioprotective agents. FDD reacts with amines to transfer the amidinothio group.

Reaction:



Protocol
  • Mix: Combine primary amine (1 eq) and FDD (1 eq) in water or ethanol.

  • Conditions: Stir at 0°C initially, then warm to RT.

  • Base: Add 1 eq of dilute NaOH dropwise. Caution: Adding base too fast decomposes FDD. The amine must be the nucleophile attacking the disulfide.

  • Isolation: The amidinothiourea usually precipitates upon neutralization.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Precipitate is elemental Sulfur pH was too high (>9) or reaction too hot.Maintain pH 5–7 during reaction. Add base slowly.
Low Yield in Thiadiazole Synthesis Incomplete cyclization or hydrolysis.Ensure anhydrous methanol is used. Increase reflux time.
FDD Reagent is sticky/yellow Hydrolysis due to moisture storage.Discard. FDD must be white/crystalline. Store in desiccator at 4°C.
Peptide oxidation stalled pH too low (< 4).Thiols are protonated and unreactive. Adjust pH to 6.0–6.5.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24802135, Formamidine disulfide dihydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-Thiadiazoles. (General mechanisms for oxidative cyclization of thiourea derivatives). Retrieved from [Link]

  • Chemistry LibreTexts (2022). Redox Reactions of Thiols and Disulfides. (Mechanistic grounding for thiol-disulfide exchange).[2] Retrieved from [Link]

  • Royal Society of Chemistry (2021). Formamidine disulfide oxidant as a localised electron scavenger. (Application in materials/redox chemistry).[3] Retrieved from [Link]

Sources

Application Note: Experimental Setup for Formamidine Disulfide Dihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Formamidine disulfide dihydrochloride (FDD), also known as


-dithiobis(formamidine) dihydrochloride, is a versatile but labile sulfur-nitrogen reagent. It serves as a critical electrophilic sulfur source in the synthesis of thiazole heterocycles and as a reversible thiol-blocking agent in protein chemistry. This guide provides validated protocols for handling FDD, mitigating its hydrolytic instability, and deploying it effectively in drug discovery workflows.

Part 1: Chemical Handling & Stability (The "Dry" Rule)

FDD (


) is the oxidized dimer of thiourea. Its utility is often compromised by its susceptibility to hydrolysis. Unlike standard reagents, FDD exists in a precarious equilibrium; in the presence of moisture or base, it disproportionates back to thiourea and elemental sulfur.
Physical Properties & Storage
PropertySpecificationCritical Note
CAS Number 14807-75-1
MW 223.15 g/mol
Appearance White/Off-white crystalsYellowing indicates decomposition (Sulfur formation).
Solubility Water (High), EtOH (Moderate)Hydrolyzes in water over time. Prepare fresh.
Melting Point 175–179 °C (dec)Decomposition releases toxic fumes (

).
Storage 2–8 °C, DesiccatedHygroscopic. Store under Argon/Nitrogen if possible.
Stability Mechanism

Understanding the degradation pathway is essential for troubleshooting low yields.

FDD_Degradation cluster_conditions Stability Zone FDD Formamidine Disulfide (FDD) Inter Unstable Sulfenic Acid Intermediate FDD->Inter Hydrolysis Water + H2O / OH- Thiourea Thiourea (Inactive) Inter->Thiourea Disproportionation Sulfur Elemental Sulfur (Precipitate) Inter->Sulfur Acid pH < 3 (Stable)

Figure 1: The degradation pathway of FDD. High pH or moisture accelerates the breakdown into thiourea and sulfur.

Part 2: Application A - Organic Synthesis (Thiazole Scaffolds)

In drug development, FDD is utilized to synthesize 2-aminothiazoles, a privileged scaffold in kinase inhibitors. While the classic Hantzsch synthesis uses thiourea and


-haloketones, using FDD allows for oxidative cyclization of ketones without pre-halogenation, or acts as a cleaner "activated" thiourea equivalent.
Protocol: Oxidative Cyclization of Ketones

Target: Synthesis of 2-amino-4-substituted thiazoles. Mechanism: FDD acts as an electrophilic disulfide source, reacting with the enol form of the ketone.

Reagents:

  • Substrate: Acetophenone (or derivative) (1.0 equiv)

  • Reagent: FDD (1.1 equiv)

  • Oxidant/Catalyst: Iodine (

    
    ) (0.1 equiv) - Optional, promotes enolization
    
  • Solvent: Ethanol/Water (1:1) or Methanol

Step-by-Step Workflow:

  • Activation: Dissolve FDD (1.1 equiv) in Ethanol. Note: If the solution turns cloudy yellow immediately, the reagent is wet. Recrystallize from 2N HCl.

  • Addition: Add the ketone substrate (1.0 equiv) to the reaction vessel.

  • Catalysis: Add catalytic Iodine (10 mol%).

  • Reflux: Heat the mixture to reflux (approx. 70-80°C) for 4–6 hours.

    • Observation: The solution should transition from clear to slightly amber. Darkening indicates iodine release or decomposition.

  • Quench: Cool to room temperature. Neutralize with aqueous

    
     until pH ~8.
    
    • Why? The thiazole forms as a hydroiodide/hydrochloride salt. Base liberates the free amine.

  • Isolation: The 2-aminothiazole product will precipitate. Filter and wash with cold water.

  • Purification: Recrystallize from hot ethanol.

Part 3: Application B - Protein Thiol Modification (Reversible Blocking)

FDD is a powerful tool for studying cysteine reactivity. It reacts with protein thiols (


) via thiol-disulfide exchange to form a mixed disulfide  (

).

Key Advantage: Unlike iodoacetamide (irreversible alkylation), the FDD modification can be reversed using DTT or TCEP, allowing for "catch-and-release" enrichment strategies.

Protocol: Reversible Cysteine Blocking

Buffer Constraint: FDD is unstable at neutral/basic pH. The reaction must be performed in acidic-to-neutral conditions (pH 4.0–6.0) or with a large excess of reagent to outcompete hydrolysis.

Reagents:

  • Protein Sample (1 mg/mL in Acetate Buffer, pH 5.0)

  • FDD Stock Solution (100 mM in 10 mM HCl) - Prepare immediately before use.

  • Quenching Buffer: 1M Tris-HCl, pH 8.0 (for stopping reaction) or Acetone (for precipitation).

Step-by-Step Workflow:

  • Preparation: Adjust protein sample to pH 5.0 using Sodium Acetate buffer.

    • Scientific Rationale: At pH 5.0, the hydrolysis of FDD is slow, but the formamidine group activates the disulfide enough to react with the small population of thiolate anions or via direct nucleophilic attack.

  • Reaction: Add FDD to a final concentration of 5–10 mM (approx. 10-50x molar excess over protein thiols).

  • Incubation: Incubate at 4°C for 30–60 minutes .

    • Note: Do not heat. Heat accelerates FDD degradation.

  • Cleanup: Remove excess FDD and by-product (thiourea) via Desalting Column (Zeba Spin) or Dialysis against pH 5.0 buffer.

    • Warning: Do not dialyze into high pH buffer yet; the mixed disulfide is stable, but high pH may promote disulfide scrambling.

  • Validation (Ellman's Assay): Take an aliquot of the modified protein. React with DTNB (Ellman's Reagent).

    • Expected Result: Zero absorbance at 412 nm (indicating all free thiols are blocked).

  • Reversal (Optional): To regenerate free thiols, incubate with 50 mM DTT for 30 mins at pH 8.0.

Mechanism of Action

Thiol_Exchange ProteinSH Protein-SH Transition Transition State (Nucleophilic Attack) ProteinSH->Transition FDD_Reagent FDD (Reagent) FDD_Reagent->Transition MixedDisulfide Protein-S-S-Formamidine (Blocked Cysteine) Transition->MixedDisulfide Exchange ByProduct Thiourea (Released) Transition->ByProduct MixedDisulfide->ProteinSH Reduction (Reversal) DTT Reducing Agent (DTT/TCEP) DTT->MixedDisulfide

Figure 2: The reversible blocking of protein thiols. The protein thiol attacks the FDD disulfide bond, releasing thiourea and forming a mixed disulfide.

Part 4: Analytical Validation

How do you ensure the FDD reaction worked?

MethodObservationNotes
Ellman's Assay Loss of Absorbance (412 nm)Standard for quantifying free thiols. If Abs > 0 after FDD treatment, reaction is incomplete.
Mass Spectrometry Mass Shift (+74 Da)The addition of

adds +74.02 Da to the parent protein mass.
RP-HPLC Retention Time ShiftThe formamidine group is cationic. The modified peptide/protein will likely elute earlier (more polar) or later depending on the column chemistry and ion-pairing agents.

References

  • PubChem. (n.d.). Formamidine disulfide dihydrochloride | C2H8Cl2N4S2.[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2014). Proteomic approaches to the characterization of protein thiol modification. PubMed Central. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Strategies for Formamidine Disulfide Dihydrochloride (FDS) in Agricultural Formulations

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and formulation scientists in the agrochemical sector. It synthesizes the chemical behavior of Formamidine, 1,1'-dithiodi-, dihydrochloride (Formamidine Disulfide Dihydrochloride, FDS) with practical formulation strategies.

Executive Summary

Formamidine, 1,1'-dithiodi-, dihydrochloride (FDS) is a critical organosulfur compound serving a dual role in modern agriculture: as a potent chemical intermediate for thiourea-based pesticides and as a functional bio-active agent in seed treatments and nitrification inhibition.

Unlike conventional stable actives, FDS is a dynamic redox-active dimer . Its efficacy relies on its equilibrium with thiourea and sulfinic acid derivatives.[1] This guide addresses the primary challenge of FDS application: hydrolytic instability at neutral pH . We provide protocols for stabilizing FDS in acidic liquid concentrates, optimizing solid-state seed dressings, and validating content via HPLC.

Technical Profile & Mechanism of Action

Chemical Identity[2]
  • Common Name: Formamidine Disulfide Dihydrochloride (FDS)[1][2]

  • Synonyms:

    
    -Dithiobisformamidine dihydrochloride; Dithioformamidine.
    
  • CAS: 14807-75-1[3][4][5][6]

  • Molecular Formula:

    
    
    
  • Solubility: Highly soluble in water; insoluble in non-polar organic solvents.

  • Key Characteristic: Hygroscopic and pH-sensitive .

Mechanism: The Redox Switch

FDS acts as a "masked" form of thiourea. In the soil environment or plant tissue, FDS undergoes cleavage via reduction or hydrolysis.

  • Fungicidal/Bactericidal Action: The disulfide bond (-S-S-) reacts with thiol groups (-SH) in microbial enzymes (e.g., urease, dehydrogenases), inactivating them via thiol-disulfide exchange.

  • Nitrification Inhibition: Upon hydrolysis, FDS releases thiourea, a known inhibitor of Nitrosomonas bacteria, slowing the conversion of ammonium to nitrate and reducing nitrogen leaching.

  • Dormancy Breaking: The released thiourea moiety stimulates bud break in dormant seeds/tubers by modulating peroxidase activity.

Stability Constraints

FDS is stable in solid form and strong acid solutions (pH < 1.0). At pH > 2.0, it undergoes irreversible hydrolysis to form thiourea, elemental sulfur, and cyanamide derivatives. Formulations must be maintained at low pH or kept in a dry solid state (WP/WG) to prevent premature degradation.

Visualization: FDS Hydrolysis & Redox Pathway

The following diagram illustrates the degradation pathway of FDS, highlighting the critical pH checkpoints for formulation scientists.

FDS_Pathway FDS Formamidine Disulfide (FDS) Dihydrochloride (Stable Solid/pH < 1) Hydrolysis Hydrolysis (pH > 2.0) FDS->Hydrolysis Moisture/Base Enzymes Target Enzymes (Urease/Dehydrogenase) FDS->Enzymes Thiol-Disulfide Exchange (Direct Inhibition) Thiourea Thiourea (Active Metabolite) Hydrolysis->Thiourea Reduction Sulfinic Formamidine Sulfinic Acid Hydrolysis->Sulfinic Oxidation Thiourea->Enzymes Complexation Sulfur Elemental Sulfur (Precipitate) Sulfinic->Sulfur Precipitation Urea Urea (Inert) Sulfinic->Urea Further Degradation

Caption: FDS stability is pH-dependent. At pH > 2, it hydrolyzes into Thiourea (bio-active) and Sulfinic Acid (unstable), eventually precipitating Sulfur.

Formulation Protocols

Protocol A: Stabilized Acidic Liquid Concentrate (SL)

Objective: Create a shelf-stable liquid formulation of FDS for tank-mix compatibility testing or direct soil application. Challenge: Preventing hydrolysis during storage.

Materials:

  • FDS (Technical Grade, >98%)

  • Solvent: Deionized Water

  • Acidifier: Phosphoric Acid (85%) or Hydrochloric Acid (37%)

  • Surfactant: Non-ionic block copolymer (stable in acid, e.g., Pluronic type)

Step-by-Step Procedure:

  • Acidification: In a glass reactor, charge 80% of the required water. Slowly add Phosphoric Acid to adjust the pH to 0.5 – 1.0 .

    • Note: Phosphoric acid is preferred over HCl for agricultural use due to lower volatility and phosphate nutrient value.

  • Dissolution: Add FDS slowly under continuous stirring (300 RPM). Maintain temperature < 25°C. FDS dissolution is endothermic; ensure complete solubilization.

  • Surfactant Integration: Add the non-ionic surfactant (0.5% w/v) to improve wetting properties. Avoid anionic surfactants which may precipitate in high acid.

  • Filtration: Filter the solution through a 0.45 µm PTFE membrane to remove any insoluble sulfur impurities.

  • Storage: Store in HDPE containers with a fluorinated liner. Headspace should be purged with Nitrogen to prevent oxidative degradation.

Validation: Check pH and HPLC assay (Protocol C) weekly for 4 weeks at 25°C. Degradation > 5% indicates insufficient acidification.

Protocol B: Solid Matrix Seed Dressing (WP/DS)

Objective: Formulate a Wettable Powder (WP) or Powder for Dry Seed Treatment (DS) to minimize hydrolysis risks. Application: Fungicidal seed treatment or dormancy breaking.

Materials:

  • FDS (Technical Grade)

  • Carrier: Kaolin Clay or Diatomaceous Earth (pre-dried)

  • Dispersant: Sodium Lignosulfonate (pH neutral/acidic grades only)

  • Anti-caking agent: Fumed Silica

Step-by-Step Procedure:

  • Pre-drying: Dry the Kaolin carrier at 105°C for 4 hours to remove bound moisture. Moisture content must be < 0.5%.

  • Blending: In a ribbon blender, mix FDS (50% w/w), Kaolin (40% w/w), and Lignosulfonate (8% w/w).

  • Milling: Pass the mixture through an air jet mill (micronizer) to achieve a particle size (

    
    ) of < 10 µm.
    
    • Caution: Maintain low temperature during milling. FDS melts/decomposes at ~175°C but can degrade at lower temperatures under shear stress.

  • Finishing: Post-blend with Fumed Silica (2% w/w) to ensure flowability.

  • Packaging: Pack immediately into moisture-barrier foil bags (Alu/PE). Include a desiccant sachet if necessary.

Analytical Protocol: HPLC Quantification

Objective: Accurate quantification of FDS in formulations, separating it from thiourea and degradation products.

Method Parameters:

Parameter Setting
Instrument HPLC with UV-Vis / Diode Array Detector (DAD)
Column C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm), Acid-resistant
Mobile Phase A 0.1% Perchloric Acid in Water (pH ~1.0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 245 nm (FDS max) and 210 nm (Thiourea)
Injection Vol 10 µL

| Temperature | 20°C (Keep column cool to prevent on-column hydrolysis) |

Gradient Profile:

  • 0-5 min: 100% A (Isocratic to elute ionic FDS)

  • 5-15 min: Ramp to 20% B (Elute organics/impurities)

  • 15-20 min: Re-equilibrate to 100% A

Sample Preparation:

  • Solvent: Dissolve sample in 0.1 M HCl . Crucial: Do not use water or phosphate buffer, as FDS will degrade during the run time.

  • Filtration: Filter through 0.22 µm PTFE syringe filter.

  • Analysis: Inject immediately.

Summary of Applications & Benefits[2][7]

ApplicationRole of FDSBenefit
Synthesis IntermediatePrecursor for diafenthiuron and other thiourea-based insecticides. High purity FDS ensures high yield and fewer byproducts.
Seed Treatment Active / SynergistActs as a contact fungicide and dormancy breaker. Reduces seed-borne pathogens and improves germination uniformity.
Fertilizer Additive Nitrification InhibitorHydrolyzes slowly in soil to release thiourea, inhibiting Nitrosomonas and reducing Nitrogen loss.
Rubber/Industrial Accelerator(Cross-industry) Used as a vulcanization accelerator; insights from this field confirm its reactivity with sulfur-crosslinking.

References

  • ResearchGate. (2011). Oxidation of Thiourea and Substituted Thioureas: Formation of Formamidine Disulfide. Retrieved from [Link]

  • US Patents. (2004). Use of Formamidine Disulfide as Accelerator and Stabilizer. US20040086656A1.

Sources

Troubleshooting & Optimization

Improving yield of Formamidine, 1,1'-dithiodi-, dihydrochloride synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Purity for Formamidine, 1,1'-dithiodi-, dihydrochloride (FDD) Ticket ID: FDD-SYN-OPT-001 Assigned Specialist: Senior Application Scientist, Chemical Process Group[1]

Executive Summary & Core Directive

Welcome to the technical support hub for Formamidine Disulfide Dihydrochloride (CAS: 14807-75-1).[1] You are likely experiencing one of three issues: low yield (<50%) , oily/sticky products , or rapid decomposition upon storage.[1]

This compound, a dimer of thiourea, is deceptively simple to synthesize but difficult to perfect. The reaction is an oxidation of thiourea in acidic media.[2][3][4][5][6][7] The "Yield Paradox" here is that while the reaction is fast, the product is thermodynamically unstable relative to its hydrolysis products (urea and sulfur) and over-oxidation byproducts (sulfonic acids).

The Golden Rule: Success relies entirely on Temperature Control (<5°C) and High Acidity (>3M HCl) .[1]

The "Golden Path" Protocol

Do not deviate from these parameters without a specific mechanistic reason. This protocol is optimized for the Hydrogen Peroxide (


) route, which is the cleanest for laboratory-scale synthesis.
Reagents & Stoichiometry
ReagentRoleStoichiometry (Equiv.)[1][5][7][8]Notes
Thiourea Precursor2.0Must be high purity (>99%)

(30%)
Oxidant1.0 - 1.1Critical: Excess destroys product
HCl (conc.) Acid/Salt Former> 4.0Maintains pH < 1 to prevent hydrolysis
Ethanol (Abs) Solvent/Anti-solventN/AUsed for precipitation
Step-by-Step Methodology
  • Dissolution (The Acid Trap):

    • Dissolve 2.0 equivalents of Thiourea in 3M-4M HCl.

    • Technical Insight: The high acidity is not just for salt formation; it protonates the thiourea, protecting it from nucleophilic attack by water (hydrolysis).

    • Action: Cool this solution to 0–4°C in an ice-salt bath.

  • Oxidation (The Critical Exotherm):

    • Add 1.05 equivalents of 30%

      
       dropwise.[1]
      
    • Monitor: Internal temperature must NEVER exceed 10°C .

    • Mechanism:[1][4][7][9][10] The reaction is highly exothermic. If T > 15°C, the disulfide bond cleaves, yielding elemental sulfur (yellow precipitate) and urea.

  • Crystallization (The Crash):

    • Upon completion, the solution should be clear to pale yellow.

    • Add cold (-20°C) absolute ethanol (approx. 3-4x reaction volume) to induce precipitation.[1]

    • Stir at 0°C for 1 hour to mature the crystals.

  • Isolation (The Wash):

    • Filter rapidly under vacuum.[1]

    • Wash 1: Cold 3M HCl (removes unreacted thiourea).[1]

    • Wash 2: Cold Acetone or Ethanol (removes water).[1]

    • Drying: Vacuum desiccate over

      
       or silica.[1] Do not heat above 40°C. 
      

Mechanistic Visualization

Understanding the pathway is the only way to troubleshoot effectively. The diagram below illustrates the competition between the desired synthesis and the fatal hydrolysis/over-oxidation pathways.

FDD_Reaction_Pathway cluster_conditions Critical Control Points Thiourea Thiourea (Starting Material) Intermediate Radical Cation Intermediate Thiourea->Intermediate + H2O2 / HCl (Oxidation) Product Formamidine Disulfide Dihydrochloride (FDD) (Target) Intermediate->Product Dimerization (< 10°C) Sulfur Elemental Sulfur (Yellow Solid) Intermediate->Sulfur High Temp (>15°C) or Low Acidity Urea Urea Intermediate->Urea Hydrolysis Product->Urea pH > 2 (Base catalyzed) Sulfonic Sulfonic Acids (Over-oxidation) Product->Sulfonic Excess Oxidant

Figure 1: Reaction pathway showing the narrow window for FDD formation.[1] Note that both heat and low acidity lead to the same byproducts (Sulfur/Urea).

Troubleshooting & FAQs

Q1: My product is a sticky oil instead of a white solid. Why?

Diagnosis: This is "Oiling Out," usually caused by residual water or insufficient acidity.[1]

  • The Fix:

    • Acidity Check: Ensure your reaction matrix was at least 3M HCl. If the ionic strength is too low, the salt dissociates.

    • Solvent Swap: Use Isopropanol or Acetone as the anti-solvent instead of ethanol.[1] These have lower solubility for the salt and dehydrate the product more effectively.

    • Scratching: Cool the oil to -20°C and scratch the flask wall with a glass rod to induce nucleation.

Q2: The reaction mixture turned yellow/cloudy immediately.

Diagnosis: Decomposition to Elemental Sulfur.

  • Cause: The reaction temperature spiked, or the pH was too high (insufficient HCl).[1]

  • Solution: You cannot recover this batch. Restart. Ensure the oxidant is added slowly (over 30-60 mins) and the internal temperature is monitored with a probe, not just the bath temp.

Q3: Can I recrystallize the product to improve purity?

Diagnosis: Yes, but standard hot recrystallization will destroy it.[1]

  • Protocol: Use a Solvent/Anti-Solvent Precipitation method at room temperature.[1]

    • Dissolve crude FDD in the minimum amount of cold 3M HCl (do not use water, it promotes hydrolysis).[1]

    • Filter off any insolubles (sulfur).[1]

    • Slowly layer Acetone or Ethanol on top of the aqueous layer (ratio 4:1 Acetone:Water).[1]

    • Let sit at 4°C. Crystals will grow at the interface.[1]

Q4: The melting point is lower than the literature value (175-179°C).

Diagnosis: Wet product or presence of thiourea.[1]

  • The Fix: FDD is hygroscopic. If it contains water, it will "melt" (dissolve) in its own crystal water at lower temperatures.[1] Dry under high vacuum for 24 hours. If the MP is still low, wash with cold ethanol to remove unreacted thiourea.

Logic Tree for Yield Optimization

Use this flow to diagnose low yields in your current workflow.

FDD_Troubleshooting Start Start: Yield < 50% Check_Color Is the crude product yellow or smelling of sulfur? Start->Check_Color Yes_Color Yes Check_Color->Yes_Color No_Color No (White/Clear) Check_Color->No_Color Temp_Issue Thermal Decomposition OR Low Acidity Yes_Color->Temp_Issue Action_Temp Action: Keep T < 5°C Increase HCl to 4M Temp_Issue->Action_Temp Check_Filtrate Test Filtrate: Does adding acetone ppt more solid? No_Color->Check_Filtrate Yes_Filtrate Yes Check_Filtrate->Yes_Filtrate No_Filtrate No Check_Filtrate->No_Filtrate Solubility_Issue Product lost in Mother Liquor Yes_Filtrate->Solubility_Issue Action_Solvent Action: Use less water initially Increase Anti-solvent ratio Solubility_Issue->Action_Solvent Check_Stoich Check Stoichiometry No_Filtrate->Check_Stoich Over_Ox Did you use > 1.1 eq H2O2? Check_Stoich->Over_Ox Yes_Ox Yes Over_Ox->Yes_Ox No_Ox No Over_Ox->No_Ox Action_Ox Action: Reduce Oxidant (Over-oxidation to Sulfonic acid) Yes_Ox->Action_Ox Action_Time Action: Increase Reaction Time (Incomplete Oxidation) No_Ox->Action_Time

Figure 2: Diagnostic logic for identifying yield loss mechanisms.

Storage & Stability Data

  • Hygroscopicity: High.[1] The dihydrochloride salt will absorb atmospheric moisture, leading to hydrolysis.

  • Storage Conditions:

    • Temperature: 2–8°C (Refrigerate).

    • Atmosphere: Store under Argon or Nitrogen.[1]

    • Container: Tightly sealed glass with desiccant packs.[1]

  • Shelf Life: 6 months if stored correctly.[1] If the solid turns yellow or smells of rotten eggs (

    
    ), it has degraded.
    

References

  • Synthesis & Mechanism: Guidechem. "What is Formamidine Disulfide Dihydrochloride and How is it Prepared?" (2022).[1][8][11] Detailed procedural insights on the electrochemical and chemical oxidation of thiourea.Link[1]

  • Oxidation Kinetics: ResearchGate. "Oxidative conversion of thiourea and N-substituted thioureas into formamidine disulfides." Kinetic studies confirming the necessity of acidic media.Link

  • Physical Properties & Safety: Thermo Scientific Chemicals.[1] "Formamidine disulfide dihydrochloride, 97%."[1][12] Safety data sheets and handling protocols.[1]Link[1]

  • Reaction Intermediates: ConnectSci. "Oxyhalogen–Sulfur Chemistry: Oxidation of a Thiourea Dimer." Analysis of the competition between dimerization and over-oxidation.Link

  • General Recrystallization: Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Principles of solvent selection applied to the purification section.Link[1]

Sources

Technical Support Center: Stability & Handling of Formamidine Disulfide Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Core Directive

Executive Summary for the Scientist: Formamidine disulfide dihydrochloride (FDD), also known as dithioformamidine dihydrochloride, is a potent oxidant and crosslinking agent. However, it possesses a critical stability paradox : while it is used to oxidize thiols in physiological buffers, it is kinetically unstable in those very buffers if left standing.

The single most common cause of experimental failure with FDD is hydrolytic degradation prior to reaction . At pH > 3.0, FDD undergoes rapid hydrolysis and disproportionation, yielding thiourea, cyanamide, and elemental sulfur.

The Golden Rule: Always prepare FDD stock solutions in dilute acid (pH < 2.0). Neutralize only at the moment of addition to the reaction vessel.

Part 2: Scientific Integrity & Logic (Deep Dive)

Stability Profile & Degradation Mechanism

To use FDD effectively, you must understand why it degrades. FDD is the oxidized dimer of thiourea. In aqueous solution, its stability is entirely dictated by pH.

  • Acidic Stability (pH < 2.0): The protonated form is relatively stable. The positive charge density on the amidine groups repels nucleophilic attack by water.

  • Neutral/Alkaline Instability (pH > 3.0): As pH rises, the concentration of the deprotonated species increases. Water attacks the central carbon or the disulfide bond acts as an electrophile, leading to hydrolysis.

Degradation Pathway: The hydrolysis of FDD is not a simple breakdown; it is a disproportionation reaction. The disulfide bond cleaves, eventually yielding Thiourea (reductant) and Formamidine Sulfinic Acid (which further decomposes). The visible sign of this degradation is often Elemental Sulfur (S₀) , which causes turbidity.

Visualizing the Degradation Pathway

FDD_Degradation FDD Formamidine Disulfide (FDD) Inter Unstable Sulfenic Acid Intermediate FDD->Inter Hydrolysis Water H₂O / OH⁻ (pH > 3.0) Water->Inter Thiourea Thiourea (Reductant) Inter->Thiourea Disproportionation Sulfinic Formamidine Sulfinic Acid Inter->Sulfinic Sulfur Elemental Sulfur (S₀) (Turbidity/Precipitate) Sulfinic->Sulfur Precipitation Cyanamide Cyanamide Sulfinic->Cyanamide Decomposition

Figure 1: The hydrolytic degradation cascade of FDD. Note that the formation of elemental sulfur is irreversible and indicates a compromised solution.

Validated Preparation Protocols

The following protocols are designed to prevent the "pH drift" error common in standard laboratory workflows.

Protocol A: Preparation of Stable Stock Solution (100 mM)

Use this for storage or when multiple aliquots are needed over a day.

StepActionMechanism / Rationale
1 Solvent Prep Prepare 10 mM - 100 mM HCl in degassed deionized water. (Do NOT use PBS or pure water).
2 Weighing Weigh FDD powder. Note: It is hygroscopic.[1] Work quickly or use a dry box.
3 Dissolution Add the acidic solvent to the powder. Vortex until clear.
4 Verification Inspect for turbidity. The solution must be crystal clear .
5 Storage Store on ice (4°C) for up to 4-6 hours. For long term, freeze at -20°C (stability varies, fresh is best).
Protocol B: The "Just-in-Time" Reaction Method

Use this for protein crosslinking or thiol oxidation experiments.

  • Prepare Buffer: Have your reaction buffer (e.g., PBS pH 7.4) ready in the reaction vessel.

  • Prepare FDD: Dissolve FDD in 0.1 M HCl at 10x or 100x the final desired concentration.

  • Addition: Pipette the acidic FDD stock directly into the stirring reaction buffer.

    • Why? The large volume of buffered reaction mix will instantly neutralize the small volume of acid, activating the FDD inside the reaction vessel where the target thiols are present. This minimizes the time FDD spends in the "unstable window" without a target to react with.

Part 3: Troubleshooting & FAQs

Q1: My FDD solution turned cloudy after sitting on the bench for 30 minutes. Is it still usable?

Status: CRITICAL FAILURE

  • Diagnosis: The cloudiness is elemental sulfur (see Figure 1). This indicates that a significant portion of your FDD has hydrolyzed and disproportionated.

  • Consequence: The solution now contains Thiourea , which is a reducing agent. Adding this to your experiment may reduce the very disulfides you are trying to form.

  • Solution: Discard immediately. Prepare fresh stock in 10-100 mM HCl .

Q2: I am trying to crosslink a protein at pH 8.0, but the reaction yield is low.

Status: COMPETING KINETICS

  • Root Cause: At pH 8.0, the half-life of FDD is extremely short (minutes). The rate of hydrolysis is competing with the rate of your crosslinking reaction.

  • Troubleshooting:

    • Increase the concentration of FDD (to account for loss).

    • Lower the pH to 7.0-7.2 if your protein tolerates it (slows hydrolysis).

    • Use the "Just-in-Time" addition method (Protocol B) to ensure FDD is fresh upon contact.

Q3: Can I store FDD stock solutions at -20°C?

Status: CONDITIONAL

  • Guidance: Only if dissolved in acid (0.1 M HCl) .

  • Warning: If dissolved in water or buffer, freezing will not prevent hydrolysis during the freeze-thaw transitions. Even in acid, repeated freeze-thaw cycles can induce degradation. Single-use aliquots are recommended.

Q4: How do I verify the concentration of my FDD stock?

Status: ANALYTICAL CHECK

  • Method: UV-Vis Spectroscopy.[2][3]

  • Marker: FDD absorbs in the UV range (peak ~220 nm), but so do its degradation products (thiourea).

  • The "Ellman's Test" Validation: The most robust check is functional. React a small aliquot of your FDD with a known concentration of Cysteine or GSH. Use Ellman's Reagent (DTNB) to measure the loss of free thiols. If FDD is active, free thiols should disappear stoichiometrically.

Troubleshooting Decision Tree

Troubleshooting Start Issue: FDD Reaction Failed or Unexpected Result CheckSol Check FDD Stock Solution (Visual Inspection) Start->CheckSol Cloudy Cloudy / Precipitate? CheckSol->Cloudy Clear Solution is Clear CheckSol->Clear No Discard DISCARD. Hydrolysis has occurred. Re-make in 100 mM HCl. Cloudy->Discard Yes CheckPH Check Reaction pH Clear->CheckPH HighPH pH > 7.5? CheckPH->HighPH LowPH pH < 3.0? CheckPH->LowPH Compete Hydrolysis outcompeting reaction. Increase FDD conc or lower pH slightly. HighPH->Compete Yes NoReact FDD is stable but unreactive (protonated). Raise pH to 6-7. LowPH->NoReact Yes

Figure 2: Rapid diagnostic flow for FDD experimental issues.

References

  • Hu, Y. et al. (2012).[2] "Kinetic study on hydrolysis and oxidation of formamidine disulfide in acidic solutions." Science China Chemistry, 55(2), 236–242.[2]

  • Guidechem. (2022). "What is Formamidine Disulfide Dihydrochloride and How is it Prepared?" Guidechem FAQ.

  • PubChem. (2025).[4] "Formamidine disulfide dihydrochloride | C2H8Cl2N4S2."[4][5] National Library of Medicine.

  • Zhang, H. et al. (2021). "Electrooxidation of Formamidine Disulfide Simultaneously Investigated by On-Line High Performance Liquid Chromatography and Cyclic Voltammetry." ChemistryOpen, 10(10), 1074-1080.

  • Thermo Scientific Chemicals. (2024). "Formamidine disulfide dihydrochloride, 97%."[1] Fisher Scientific Product Page.

Sources

Common side reactions with 1,1'-Dithiodiformamidine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Troubleshooting & Optimization for 1,1'-Dithiodiformamidine Dihydrochloride

Executive Summary & Reagent Profile

1,1'-Dithiodiformamidine dihydrochloride (also known as Formamidine disulfide dihydrochloride or FDS) is a mild, selective oxidant primarily used for the conversion of thiols to disulfides. Unlike aggressive oxidants (e.g., iodine, hydrogen peroxide), FDS operates via a thiol-disulfide exchange mechanism , minimizing the risk of over-oxidizing sulfur to sulfinic or sulfonic acids.

However, its utility is frequently compromised by its hydrolytic instability and reactivity toward nucleophiles . This guide addresses the specific chemical behaviors that lead to experimental failure, providing mechanistic insights and validated protocols to ensure reproducibility.

Critical Troubleshooting Guide (Q&A)

Issue 1: "I see a white/yellow precipitate forming immediately upon dissolving the reagent in water/buffer."

Diagnosis: Hydrolytic Decomposition (Sulfur extrusion). The most common failure mode is hydrolysis. In neutral or basic aqueous solutions (pH > 4), FDS undergoes rapid degradation. The disulfide bond cleaves, eventually releasing elemental sulfur (the precipitate) and thiourea .

  • Mechanism: Water attacks the amidine carbon or the disulfide bond, leading to a cascade that produces formamidine sulfinic acid, which further decomposes to sulfur and urea.

  • Solution:

    • Acidify Solvents: Always dissolve FDS in dilute acid (e.g., 0.1 M HCl) or acidified methanol before adding it to the reaction mixture.

    • Prepare Fresh: Never store stock solutions. The half-life of FDS in neutral water is minutes to hours depending on temperature.

Issue 2: "My thiol oxidation yield is low, and I detect guanidine-like byproducts."

Diagnosis: Competitive Amine Amidination. If your substrate contains a primary or secondary amine (common in peptides or amino acids), the amine can act as a nucleophile. Instead of the thiol attacking the sulfur (desired path), the amine attacks the electrophilic amidine carbon of FDS.

  • Mechanism: The amine displaces the thiourea leaving group, transferring the formamidine group to your amine. This results in an N-substituted guanidine or formamidine adduct.

  • Solution:

    • pH Control: Maintain the reaction pH between 3.0 and 5.0. At this pH, aliphatic amines are largely protonated (

      
      ), rendering them non-nucleophilic, while thiols (
      
      
      
      ) retain enough nucleophilicity or equilibrium thiolate concentration to drive the reaction.
    • Order of Addition: Add FDS last to the acidified solution of the thiol.

Issue 3: "The reaction stalls even with excess reagent."

Diagnosis: Reagent Decomposition or pH Drift. As the reaction proceeds, FDS releases thiourea and HCl (from the dihydrochloride salt). If the system is unbuffered, the pH may drop too low, protonating the thiol completely and shutting down the nucleophilic attack. Conversely, if the pH is too high, the reagent hydrolyzes before it can react.

  • Solution:

    • Stoichiometry: Use a 1.1 to 1.5 equivalent excess of FDS.

    • Buffer Capacity: Use a buffer (e.g., Acetate or Citrate, pH 4-5) strong enough to absorb the released protons, but avoid nucleophilic buffers like Tris.

Technical Data & Specifications

Table 1: Solubility & Stability Profile
SolventSolubility (approx.)StabilityRecommendation
Water (pH < 2) High (>100 mg/mL)Moderate (Days at 4°C)Preferred for stock prep.
Water (pH > 6) HighVery Poor (Minutes)Avoid for stock; use immediately.
Methanol ModerateGoodGood for organic substrates.
DMSO HighModerateUse for hydrophobic peptides.
DMF ModerateModerateProne to amine impurities; use fresh.
Table 2: Reactivity Window
ParameterOptimal RangeCritical LimitConsequence of Exceeding
pH 3.0 – 5.0> 7.0Hydrolysis; Sulfur precipitation.
Temperature 0°C – 25°C> 40°CThermal decomposition.
Stoichiometry 1.1 – 1.5 eq.< 1.0 eq.[1][2][3]Incomplete oxidation.

Mechanistic Visualization

The following diagram illustrates the competition between the desired Thiol Oxidation pathway and the two primary failure modes: Hydrolysis and Amine Amidination .

FDS_Reaction_Pathways FDS 1,1'-Dithiodiformamidine (FDS) Inter Mixed Disulfide Intermediate FDS->Inter Nucleophilic Attack (R-S-) Thiourea Thiourea (Byproduct) FDS->Thiourea Hydrolysis Sulfur Elemental Sulfur (Precipitate) FDS->Sulfur Hydrolysis (pH > 6) Guanidine Guanidine/Formamidine Adduct FDS->Guanidine Amine Attack (pH > 8) Thiol Target Thiol (R-SH) Thiol->Inter Amine Amine Impurity/Side Group (R-NH2) Amine->Guanidine Water Water/OH- (High pH) Disulfide Target Disulfide (R-S-S-R) Inter->Disulfide 2nd Thiol Attack Inter->Thiourea

Figure 1: Reaction landscape of FDS. Green paths indicate the desired oxidative coupling. Red/Dotted paths indicate decomposition or side reactions triggered by high pH or competing nucleophiles.

Validated Experimental Protocol

Protocol: Selective Oxidation of Thiols to Disulfides

Objective: Oxidize a cysteine-containing peptide or organic thiol while minimizing hydrolysis and side reactions.

Materials:

  • Substrate: Thiol (

    
    )
    
  • Reagent: 1,1'-Dithiodiformamidine dihydrochloride (FDS)

  • Buffer: 0.1 M Ammonium Acetate or Citrate Buffer (pH 4.5)

  • Quench: Dilute HCl

Step-by-Step Procedure:

  • Preparation of Substrate:

    • Dissolve the thiol substrate in the Buffer (pH 4.5). If the substrate is insoluble, add methanol or acetonitrile (up to 50% v/v).

    • Note: Ensure the solution is deoxygenated (sparge with

      
      ) if the thiol is air-sensitive, although FDS is faster than air oxidation.
      
  • Preparation of Reagent (Critical):

    • Weigh FDS (1.2 equivalents relative to thiol groups).

    • Dissolve FDS in 0.01 M HCl or acidified methanol immediately before use.

    • Checkpoint: The solution must be clear and colorless. If cloudy or yellow, the reagent has decomposed; discard and use a fresh bottle.

  • Reaction:

    • Add the FDS solution dropwise to the stirring substrate solution at room temperature (

      
      ).
      
    • Monitor the reaction by HPLC or TLC. Reaction time is typically 15 to 60 minutes .

  • Workup:

    • Lyophilization: If using volatile buffers (Ammonium Acetate), freeze-dry directly.

    • Extraction: For organic thiols, acidify to pH ~2 (to protonate thiourea byproduct) and extract the disulfide into an organic solvent (e.g., Ethyl Acetate). Thiourea remains in the aqueous phase.

References

  • Mechanism of Thiol Oxidation

    • Title: Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P
    • Source: Antioxidants & Redox Signaling (2013).
    • URL:[Link]

  • Reagent Hydrolysis & Kinetics

    • Title: Kinetic study on hydrolysis and oxidation of formamidine disulfide in acidic solutions.
    • Source: ResearchGate / Reaction Kinetics Mechanisms and C
    • URL:[Link]

  • Use in Peptide Synthesis (Disulfide Bond Formation)

    • Title: Oxidation of Thiols to Disulfides using an Environmentally Friendly Oxidant.
    • Source: Old Dominion University Digital Commons (2022).
    • URL:[Link]

  • Side Reactions (Amidine Transfer)

    • Title: Efficient Synthesis of Amides through Thioacids Reactions with In Situ Gener
    • Source: PMC / ChemSusChem (2019).
    • URL:[Link]

Sources

Technical Support Center: Formamidine, 1,1'-dithiodi-, dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of Formamidine Disulfide Dihydrochloride

CAS: 14807-75-1 | Formula:


[1][2]

Part 1: Executive Summary & Chemical Context

To the Researcher: You are likely working with Formamidine Disulfide Dihydrochloride (FDD) as a radical initiator, a redox reagent in protein biochemistry, or a precursor in heterocyclic synthesis.

The purity of FDD is critical because its primary contaminant—Thiourea —is a potent nucleophile and redox-active species that can silently abolish the activity of your assay or poison metal catalysts. Furthermore, improper storage leads to the formation of elemental sulfur and urea via disproportionation.

This guide treats FDD not just as a reagent, but as a dynamic salt that requires specific ionic and solvent environments to maintain its integrity.

Part 2: Core Purification Protocol (The "Anti-Solvent" Method)

The most effective purification technique for FDD relies on its ionic nature. Unlike its precursor (Thiourea), FDD is a salt. It is highly soluble in water but practically insoluble in anhydrous organic solvents. We exploit this solubility differential to strip away impurities.[3]

Reagents Required
  • Solvent A: 2M Hydrochloric Acid (Aqueous)

  • Solvent B: Anhydrous Ethanol (or Methanol)

  • Wash Solvent: Warm Anhydrous Ethanol (

    
    40°C)
    
Step-by-Step Workflow
  • Dissolution (The Acid Trap):

    • Dissolve your crude FDD in the minimum volume of Solvent A (2M HCl) at room temperature.

    • Why HCl? FDD is prone to hydrolysis in neutral water, breaking down into urea and sulfur. The excess protons stabilize the amidine group.

  • Filtration (Sulfur Removal):

    • If the solution is turbid or yellow, it contains elemental sulfur. Filter this solution through a 0.22

      
      m membrane or Whatman No. 1 paper.
      
    • Result: A clear, colorless filtrate.

  • Crystallization (The Crash-Out):

    • Slowly add Solvent B (Anhydrous Ethanol) to the filtrate with vigorous stirring.

    • Ratio: Aim for a 5:1 to 10:1 ratio of Ethanol to Water.

    • Observation: A white precipitate (FDD) will form immediately. Thiourea (impurity) remains dissolved in the ethanol-rich mother liquor.

  • The Critical Wash (Purity Step):

    • Filter the white solid under vacuum.

    • CRITICAL: Wash the filter cake with Warm Anhydrous Ethanol .

    • Mechanism:[1][3][4][5][6] Thiourea has significant solubility in warm ethanol. This step extracts trapped starting material from the crystal lattice.

  • Drying:

    • Dry under vacuum over

      
       or Silica Gel.
      
    • Caution: Do not use heat

      
       for prolonged periods, as the salt can decompose.
      
Visualization: Purification Logic Pathway

purification_logic Crude Crude FDD (Contains Thiourea/Sulfur) Dissolve Dissolve in 2M HCl (Stabilizes Amidine) Crude->Dissolve Filter1 Filter Insoluble Solids Dissolve->Filter1 Sulfur Waste: Sulfur (Yellow Solid) Filter1->Sulfur Residue Filtrate Clear Filtrate Filter1->Filtrate Precip Add Excess Anhydrous Ethanol (Anti-Solvent) Filtrate->Precip Filter2 Vacuum Filtration Precip->Filter2 Liquor Mother Liquor: Contains Thiourea Filter2->Liquor Wash Wash with Warm Ethanol (Removes Trace Thiourea) Filter2->Wash Product Pure FDD Crystals (White, Non-Hygroscopic) Wash->Product

Figure 1: Purification workflow isolating FDD from sulfur and thiourea impurities based on solubility differentials.

Part 3: Troubleshooting & FAQs

Q1: My crystals turned yellow after storage. Can I still use them?

Status: Likely Degraded.

  • Cause: The yellow color indicates the formation of elemental sulfur. This occurs via the disproportionation of the disulfide bond, usually triggered by moisture (hydrolysis).

  • Fix: If the yellowing is mild, perform the Filtration (Step 2) described above. If the solid is bright yellow or smells strongly of sulfur, discard it.

  • Prevention: Store under Argon/Nitrogen at 4°C. FDD is hygroscopic; moisture is the enemy.

Q2: The product is an oil or a sticky paste, not a powder.

Status: Solvent Trapped / Hygroscopic Failure.

  • Cause: FDD is a dihydrochloride salt and is extremely hygroscopic. If it absorbs water from the air, or if the ethanol used contained water, it will "oil out" rather than crystallize.

  • Fix:

    • Redissolve the paste in the minimum amount of dry methanol.

    • Add dry diethyl ether until turbid.

    • Scratch the glass to induce nucleation.

    • Dry strictly in a vacuum desiccator.

Q3: How do I distinguish FDD from unreacted Thiourea?

Status: Analytical Check.

  • Melting Point:

    • FDD: Decomposes/Melts at 174–178°C [1][2].

    • Thiourea: Melts at 182°C .

    • Note: Since the MPs are close, a mixed melting point test is best. If mixed, the MP will depress significantly.

  • Solubility Test:

    • Take a small sample and add absolute ethanol.

    • Thiourea: Dissolves.[3][7][8][9]

    • Pure FDD: Remains as a solid suspension.

Q4: Why do you recommend HCl for dissolution?

Status: Chemical Stability.

  • Mechanism: In neutral water (

    
    ), FDD is in equilibrium with its free base form. The free base is unstable and rapidly decomposes to cyanoguanidine and sulfur. Maintaining an acidic pH (
    
    
    
    ) ensures the nitrogen atoms remain protonated (
    
    
    ), locking the molecule in its stable salt form.

Part 4: Data & Specifications

Physicochemical Properties Table
PropertyValueNotes
Appearance White crystalline powderYellow = Sulfur contamination
Melting Point 175–179 °C (Decomposes)Distinct from Thiourea (182 °C)
Solubility (Water) Highly Soluble (>50 mg/mL)Stable only in acidic solutions
Solubility (EtOH) Insoluble / Sparingly SolubleUsed as anti-solvent
Hygroscopicity HighRequires desiccation
Storage 2–8 °C, Inert AtmosphereProtect from light and moisture
Reaction Pathway Visualization

reaction_pathway Thiourea Thiourea (Starting Material) Oxidation Oxidation (H2O2 / HCl) Thiourea->Oxidation - 2e- FDD Formamidine Disulfide Dihydrochloride Oxidation->FDD Yields Salt Hydrolysis Hydrolysis (Moisture/Neutral pH) FDD->Hydrolysis Instability Decomp Decomposition (Urea + Sulfur) Hydrolysis->Decomp Irreversible

Figure 2: Synthesis and decomposition pathway.[10] Note that hydrolysis leads to irreversible degradation.

References

  • Sigma-Aldrich. Formamidine disulfide dihydrochloride for synthesis (Product No. 814609) - Physicochemical Properties. Retrieved from

  • ChemicalBook. Formamidine disulfide dihydrochloride (CAS 14807-75-1) Properties and Melting Point.[1][4] Retrieved from

  • Thermo Scientific Chemicals. Formamidine disulfide dihydrochloride, 97% - Safety and Handling.[8] Retrieved from

  • PubChem. Formamidine disulfide dihydrochloride (Compound Summary). National Library of Medicine. Retrieved from

Sources

Optimizing reaction conditions for Formamidine disulfide dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing Reaction Conditions for Formamidine Disulfide Dihydrochloride

Introduction

Formamidine disulfide dihydrochloride (FDS), also known as


-dithiobisformamidine dihydrochloride, is the oxidized dimer of thiourea. It serves as a specialized, mild oxidizing agent and a critical intermediate in the synthesis of thiourea derivatives, rubber accelerators, and radioprotective agents.

Unlike aggressive oxidants (e.g., permanganates, chromates), FDS offers a controlled redox potential, making it ideal for the selective oxidation of thiols to disulfides without over-oxidizing to sulfonic acids. However, its stability is strictly governed by pH and temperature. This guide provides the protocols and troubleshooting frameworks necessary to maintain its integrity and maximize reaction yields.

Module 1: Synthesis & Preparation

Objective: Synthesize high-purity FDS from thiourea. Core Challenge: The reaction is highly exothermic, and the product is unstable above 15°C or in low-acidity environments.

Optimized Synthesis Protocol

Reagents:

  • Thiourea (99%+)

  • Hydrogen Peroxide (30% w/w)[1]

  • Hydrochloric Acid (Concentrated, ~12M)

  • Ethanol (absolute, cold)

Workflow:

  • Dissolution: Dissolve thiourea in 3M HCl. The molar ratio of HCl to thiourea must be at least 2:1 to ensure the formation of the dihydrochloride salt.

  • Cooling (Critical): Cool the solution to 0–3°C using an ice-salt bath.

  • Oxidation: Add H₂O₂ dropwise.[2]

    • Rate Control: Maintain internal temperature < 5°C .

    • Stoichiometry: 1.05 equivalents of H₂O₂ per 2 equivalents of thiourea.

  • Crystallization: Stir at 0°C for 1.5 hours. A white precipitate (FDS) will form.

  • Isolation: Filter rapidly. Wash the cake with cold anhydrous ethanol (FDS is insoluble in ethanol) to remove residual acid and water.

  • Drying: Vacuum dry at < 40°C.

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start Start: Thiourea + 3M HCl Cooling Cool to 0-3°C (Ice-Salt Bath) Start->Cooling Addition Dropwise H2O2 Addition (Maintain T < 5°C) Cooling->Addition Exothermic Control Reaction Stir 1.5h at 0°C (Precipitation) Addition->Reaction Oxidation Wash Filter & Wash (Cold Ethanol) Reaction->Wash Isolation Product Final Product: Formamidine Disulfide 2HCl Wash->Product Drying

Caption: Step-by-step synthesis workflow emphasizing temperature control to prevent decomposition.

Module 2: Application as a Thiol Oxidant

Objective: Use FDS to oxidize a target thiol (


) to a disulfide (

). Mechanism: Thiol-Disulfide Exchange.[3] The reaction is driven by the formation of the stable thiourea byproduct.
Reaction Conditions Matrix
ParameterOptimized ConditionReason for Constraint
Solvent Water or dilute aqueous acidFDS is a salt; insoluble in non-polar organics.
pH pH < 2.0 FDS decomposes rapidly at pH > 4 into sulfur and urea.
Temperature 0°C to 25°CHigher temperatures accelerate hydrolysis of FDS.
Stoichiometry 0.55 eq FDS : 1.0 eq ThiolSlight excess ensures complete oxidation.
Standard Oxidation Protocol
  • Preparation: Dissolve the target thiol in dilute HCl (pH ~1). If the thiol is insoluble in water, use a mixed solvent system (e.g., Water/Acetonitrile) ensuring the pH remains acidic.

  • Addition: Add solid FDS or a freshly prepared aqueous solution of FDS to the thiol mixture.

  • Monitoring: Monitor the disappearance of the thiol (e.g., by Ellman’s reagent or HPLC).

  • Workup:

    • The byproduct is thiourea (water-soluble).

    • If the product disulfide is insoluble, filter it out.

    • If soluble, extract the disulfide into an organic solvent (e.g., Ethyl Acetate). Thiourea remains in the aqueous phase.

Mechanistic Pathway (DOT Diagram)

Mechanism FDS Formamidine Disulfide (Oxidant) Intermediate Mixed Disulfide (R-S-S-C(=NH)NH2) FDS->Intermediate Step 1: Nucleophilic Attack Thiol Target Thiol (R-SH) Thiol->Intermediate Step 1: Nucleophilic Attack Product Target Disulfide (R-S-S-R) Intermediate->Product Step 2: Attack by 2nd R-SH Byproduct Thiourea (Byproduct) Intermediate->Byproduct Leaving Group

Caption: The oxidative mechanism proceeds via a mixed disulfide intermediate, releasing thiourea.

Module 3: Troubleshooting & FAQs

Q1: Why does my reaction mixture turn turbid and yellow?

Diagnosis: Decomposition of FDS. Cause: The pH is too high (likely > 3) or the temperature is too high. Under neutral or alkaline conditions, FDS hydrolyzes to form elemental sulfur (yellow precipitate), urea, and sulfinic acid. Solution:

  • Ensure the reaction medium is acidic (pH 1–2) before adding FDS.

  • Keep the reaction temperature below 25°C.

Q2: The FDS reagent has formed a hard cake in the bottle. Is it still usable?

Diagnosis: Hygroscopic degradation. Cause: FDS is hygroscopic.[2][4] Moisture absorption leads to hydrolysis and the formation of thiourea and sulfur. Test: Dissolve a small amount in water. If the solution is clear and colorless, it is usable. If it is cloudy (sulfur) or leaves a residue, discard it. Prevention: Store at 2–8°C in a tightly sealed container, preferably under inert gas (Argon/Nitrogen).

Q3: Can I use FDS to oxidize thiols in organic solvents like DCM or Ether?

Diagnosis: Solubility mismatch. Cause: FDS is a dihydrochloride salt and is insoluble in non-polar organic solvents. Solution: Use a biphasic system (Water/Organic) with vigorous stirring, or use a co-solvent like Methanol or Acetonitrile (if the FDS can be solubilized in a small amount of water first). Note that reaction rates may be slower in biphasic systems.

Q4: My yield of FDS synthesis is low (<40%). What went wrong?

Diagnosis: Thermal decomposition or insufficient acidity. Checklist:

  • Acidity: Did you use concentrated HCl? The final acid concentration must be high to precipitate the salt.

  • Temperature: Did the temp spike >15°C during H₂O₂ addition? This destroys the product.

  • Washing: Did you wash with water? FDS is soluble in water. Always wash with cold ethanol .

References

  • Synthesis & Properties: Guidechem. "What is Formamidine Disulfide Dihydrochloride and How is it Prepared?" (2022).[3][5][6] Link

  • Mechanism of Oxidation: Journal of the American Chemical Society. "Oxidation-Reduction Potentials of Thiol-Dithio Systems: Thiourea-Formamidine Disulfide." Link

  • Stability & Kinetics: ResearchGate. "Kinetic study on hydrolysis and oxidation of formamidine disulfide in acidic solutions." Link

  • Reaction Conditions: ScienceMadness. "Thiourea oxidation at low pH." (Discussion on experimental protocols). Link

  • Safety & Handling: Fisher Scientific. "Safety Data Sheet: Formamidine disulfide dihydrochloride." Link

Sources

Technical Support Center: Formamidine, 1,1'-dithiodi-, dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for researchers utilizing Formamidine, 1,1'-dithiodi-, dihydrochloride (FDS) . It prioritizes mechanistic understanding of degradation to troubleshoot experimental failures effectively.

Topic: Degradation Pathways & Stability Management

Executive Summary: The Stability Paradox

Formamidine disulfide dihydrochloride (FDS) is the oxidized dimer of Thiourea . It is thermodynamically unstable in aqueous environments at neutral or alkaline pH.

Researchers often encounter rapid degradation (within minutes) when dissolving FDS in water or phosphate-buffered saline (PBS). The compound undergoes nucleophilic attack by hydroxide ions (


) or water, cleaving the disulfide bond to revert to thiourea and unstable sulfinic acid intermediates.

Critical Rule: FDS is only stable in aqueous solution when the pH is maintained < 2.0 .

Diagnostic Troubleshooting Guide (Q&A)

Category A: Visual & Physical Observations

Q1: I prepared a 100 mM stock solution in deionized water, and it became cloudy/turbid within an hour. Why?

  • Diagnosis: Hydrolytic Decomposition & Sulfur Precipitation.

  • Mechanism: At the pH of deionized water (~5.5–6.0), FDS hydrolyzes to form Thiourea and Formamidine Sulfinic Acid . The sulfinic acid intermediate is unstable and further disproportionates, often yielding elemental sulfur (

    
    )  (which causes turbidity) and urea.
    
  • Solution: Discard the solution. Re-prepare the stock in 0.1 M HCl or 10 mM Perchloric Acid . The excess protons suppress the nucleophilic attack by water.

Q2: My solid compound has turned from white to a pale yellow/sticky mass during storage.

  • Diagnosis: Hygroscopic Degradation.

  • Mechanism: FDS is highly hygroscopic. Absorbed atmospheric moisture creates a localized aqueous environment on the crystal surface, initiating hydrolysis. The yellow color typically indicates the formation of elemental sulfur or polysulfides.

  • Solution: Store the solid under an inert atmosphere (Argon/Nitrogen) at 2–8°C in a desiccator. If the solid is yellow, check purity via HPLC before use; it likely contains significant thiourea contamination.

Category B: Analytical Interferences (HPLC/LC-MS)

Q3: I see a large, unexpected peak eluting earlier than FDS in my Reverse-Phase HPLC. Is this an impurity?

  • Diagnosis: In-situ Degradation (Thiourea Formation).

  • Mechanism: If your HPLC mobile phase is neutral (e.g., Ammonium Acetate pH 6.5) or if the sample was diluted in a neutral solvent, FDS degraded during the analysis or preparation. The "impurity" is likely Thiourea , which is more polar and elutes earlier on C18 columns.

  • Solution:

    • Sample Diluent: Must be acidic (e.g., 0.1% Formic Acid).

    • Mobile Phase: Use a low pH buffer (pH < 3.0), such as 0.1% Trifluoroacetic acid (TFA) or Phosphate buffer pH 2.5.

Q4: Can I use FDS as a reversible oxidant in cell culture media (pH 7.4)?

  • Diagnosis: Transient Stability Issue.

  • Mechanism: At pH 7.4, the half-life of FDS is extremely short (minutes). While it will oxidize surface thiols initially, it will rapidly decompose into thiourea and cyanamide/urea.

  • Solution: Prepare FDS as a concentrated acidic stock (e.g., 100x in 10 mM HCl). Add it to the cell media immediately prior to the experiment. Be aware that the breakdown product, Thiourea , is a scavenger of reactive oxygen species (ROS) and may confound redox studies.

Degradation Pathways & Mechanisms[1][2][3][4]

The degradation of FDS is driven by pH and redox potential. The primary pathway involves the cleavage of the disulfide bond (


).
Pathway Visualization

FDS_Degradation FDS Formamidine Disulfide (FDS) Thiourea Thiourea (Reduced Form) FDS->Thiourea Hydrolysis (pH > 3) Sulfenic Formamidine Sulfenic Acid (Unstable) FDS->Sulfenic Hydrolysis H2O + H2O / OH- Sulfinic Formamidine Sulfinic Acid Sulfenic->Sulfinic Disproportionation Urea Urea Sulfinic->Urea Decomposition Sulfur Elemental Sulfur (S) Sulfinic->Sulfur Decomposition Sulfate Sulfate (SO4 2-) Sulfinic->Sulfate Oxidation

Figure 1: Hydrolytic degradation pathway of Formamidine Disulfide.[1] Note the bifurcation into Thiourea (reductant) and oxidized sulfur species.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Purpose: To create a solution stable for >24 hours for use in titrations or functional assays.

  • Calculate: Determine the mass required for a 100 mM solution (MW = 223.15 g/mol ).

  • Solvent Prep: Prepare 10 mM HCl using high-purity water. (pH should be ~2.0).

  • Dissolution: Add FDS powder to the acid solution. Vortex immediately.

    • Note: Do not use sonication if possible, as localized heating can accelerate degradation.

  • Verification: The solution should be perfectly clear and colorless.

  • Storage: Keep on ice. Use within 4–6 hours for optimal integrity.

Protocol B: QC via HPLC (Stability-Indicating Method)

Purpose: To quantify FDS and detect Thiourea contamination.

ParameterCondition
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)
Mobile Phase B Acetonitrile
Gradient Isocratic 95% A / 5% B (or shallow gradient to 20% B)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Amide absorption)
Retention Thiourea: ~2.5 min (Void/Early) FDS: ~4–6 min (Retained)
Sample Temp 4°C (Critical to prevent autosampler degradation)

Summary Data: Stability vs. pH

pH EnvironmentHalf-Life (

)
Dominant SpeciesObservation
pH < 1.0 (0.1 M HCl) > 1 WeekIntact FDSClear, stable solution.
pH 2.0 - 4.0 HoursFDS + ThioureaSlow degradation.
pH 5.0 - 7.0 (Water) MinutesThiourea + SulfurTurbidity develops; pH drifts.
pH > 8.0 (Alkaline) SecondsUrea + SulfateRapid decomposition; potential gas evolution.

References

  • Preisler, P. W., & Berger, L. (1947). Oxidation-reduction potentials of thiol-dithio systems: thiourea-formamidine disulfide.[2] Journal of the American Chemical Society, 69(2), 322-325. Link

  • Hoffmann, M., & Edwards, J. O. (1977). Kinetics and mechanism of the oxidation of thiourea to formamidine disulfide by hydrogen peroxide. Inorganic Chemistry, 16(12), 3333-3338. Link

  • Gupta, D., et al. (2013). Oxyhalogen–Sulfur Chemistry: Oxidation of a Thiourea Dimer, Formamidine Disulfide, by Chlorine Dioxide.[3] Australian Journal of Chemistry, 66(3), 362–369.[3] Link

  • Thermo Scientific Chemicals. (n.d.). Formamidine disulfide dihydrochloride Product Information. Thermo Fisher Scientific. Link

  • Zhang, Y., et al. (2021). Electrooxidation of Formamidine Disulfide Simultaneously Investigated by On-Line High Performance Liquid Chromatography and Cyclic Voltammetry. Electroanalysis, 33. Link

Sources

Technical Support Center: Formamidine Disulfide Dihydrochloride (FAS-Cl) in Perovskite Photovoltaics

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization and Troubleshooting of FAS-Cl Additive in FAPbI₃-based Perovskite Solar Cells Assigned Specialist: Senior Application Scientist, PV Materials Division

Executive Summary

Formamidine disulfide dihydrochloride (FAS-Cl) is a critical additive used to stabilize formamidinium lead iodide (


-FAPbI

) perovskite films.[1][2] Unlike passive additives, FAS-Cl acts as an active oxidant and electron scavenger . Its primary function is to eliminate deep-level traps caused by iodine vacancies (

) and to modulate crystallization kinetics, preventing the formation of the non-photoactive yellow

-phase.

This guide addresses the specific challenges of integrating FAS-Cl into your precursor solutions, focusing on solubility, phase stabilization, and defect passivation mechanisms.

Module 1: Formulation & Pre-Deposition

Q1: What is the optimal solvent system for FAS-Cl?

Recommendation: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[3]

  • Solubility Profile: FAS-Cl is an ionic salt (

    
    ). It is highly soluble in polar aprotic solvents like DMF and DMSO.
    
  • Incompatibility: Do not attempt to dissolve FAS-Cl directly in non-polar anti-solvents (Chlorobenzene, Toluene, Anisole). It will precipitate immediately, leading to film defects.

  • Protocol: Dissolve FAS-Cl directly into your perovskite precursor solution (e.g., FAI + PbI

    
     in DMF:DMSO 4:1). It does not require a separate stock solution step if added at low molar percentages.
    
Q2: What is the recommended concentration range?

Recommendation: 2.0 to 6.0 mol% (relative to Lead).

  • The "Sweet Spot": Most high-efficiency protocols (PCE >23%) identify 4 mol% as the optimal concentration.

  • Over-doping (>10 mol%): Excess FAS-Cl can disrupt the 3D perovskite lattice, leading to phase segregation or the formation of insulating layers that impede charge transport.

  • Under-doping (<1 mol%): Insufficient to suppress the formation of the yellow

    
    -phase or passivate bulk defects effectively.
    
Q3: How should I store the material?

Critical: FAS-Cl is hygroscopic.

  • Storage: Store in a nitrogen-filled glovebox.

  • Handling: If the powder clumps, it has absorbed moisture. This introduces water into your anhydrous precursor solution, which is detrimental to FAPbI

    
     stability. Discard and use a fresh batch.
    

Module 2: Deposition & Crystallization Dynamics

Q4: How does FAS-Cl affect the film formation process?

Insight: FAS-Cl acts as a crystallization retarder.[1][2]

  • Mechanism: The interaction between FAS-Cl and PbI

    
     is stronger than the FA-Pb interaction. This retards the rapid crystallization of the perovskite, allowing for a more controlled nucleation process.
    
  • Visual Indicator: You may notice the film takes slightly longer to turn black during annealing compared to a pristine control. This is normal.

  • Result: The retarded growth leads to larger grain sizes and reduced grain boundaries, which are primary sites for recombination.

Q5: I am seeing "Yellow Phase" impurities. Is FAS-Cl failing?

Troubleshooting: FAS-Cl is specifically used to eliminate the yellow phase. If you see it, check the following:

  • Annealing Temperature: Ensure you are annealing at

    
    C. The 
    
    
    
    -phase stabilization by FAS-Cl is thermodynamic but requires thermal activation.
  • Humidity: High humidity (>40% RH) during spin-coating can override the stabilizing effect of FAS-Cl.

  • Stoichiometry: Ensure your FAI:PbI

    
     ratio is correct (typically 1:1 or slightly FAI-rich). FAS-Cl cannot compensate for gross stoichiometric errors.
    

Module 3: Defect Physics (The "Electron Scavenger" Mechanism)

Q6: How exactly does FAS-Cl improve voltage (Voc)?

Mechanism: Electron Scavenging.

Standard passivation often uses Lewis bases to coordinate with defects.[4] FAS-Cl functions differently. Iodine vacancies (


) in FAPbI

often trap electrons, creating deep-level recombination centers.[1][2] The oxidized

ion accepts these localized electrons, effectively "scavenging" them and neutralizing the trap state.
Visualization: The Scavenging Mechanism

FAS_Mechanism cluster_0 Perovskite Lattice Interface Defect Iodine Vacancy (Vi) [Deep Trap State] Interaction Electron Transfer (Scavenging) Defect->Interaction Localized e- FAS FAS-Cl Additive [Oxidant / Scavenger] FAS->Interaction FAS2+ Result Passivated Defect [Trap Neutralized] Interaction->Result Performance Increased Voc Reduced Recombination Result->Performance

Caption: Schematic of the electron scavenging mechanism where FAS-Cl neutralizes deep-level iodine vacancy traps.

Module 4: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Pinholes in Film Solubility issue or Anti-solvent timing.1. Ensure FAS-Cl is fully dissolved in precursor.2. Filter solution (0.22 µm PTFE) before coating.3. Verify anti-solvent (e.g., Anisole/CB) timing is optimized for the retarded crystallization.
Low Jsc (Current) Excess additive (>10 mol%).High concentrations of FAS-Cl can form insulating barriers at grain boundaries. Reduce concentration to 4 mol%.
Hysteresis Ion migration.[5]While FAS-Cl reduces hysteresis, residual mobile ions may remain. Ensure the device stack (ETL/HTL) is optimized.
Film stays Yellow Insufficient Annealing or Humidity.Increase annealing time (e.g., 20 mins at 150°C). Process in <5% RH environment.
Precipitate in Solution Non-polar solvent contamination.Ensure no trace of Toluene/Chlorobenzene enters the precursor vial. Use anhydrous DMF/DMSO only.

Experimental Protocol: 4 mol% FAS-Cl Doping

  • Precursor Prep: Prepare a 1.5 M solution of FAPbI

    
     (FAI:PbI
    
    
    
    1:1 molar ratio) in DMF:DMSO (4:1 v/v).
  • Doping: Add 4 mol% FAS-Cl powder directly to the precursor solution.

    • Calculation: If using 1 mmol of PbI

      
      , add 0.04 mmol of FAS-Cl.
      
  • Dissolution: Stir at 60°C for 1 hour until the solution is clear and yellow. Filter with 0.22 µm PTFE filter.

  • Deposition: Spin coat at 4000-5000 rpm for 30s.

  • Anti-Solvent: Drop 150 µL of Anisole or Chlorobenzene at 20-25s (optimize for your spin coater).

  • Annealing: Transfer immediately to a hotplate at 150°C for 10-20 minutes. The film should turn deep black.

References

  • Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules. Source: Energy & Environmental Science (RSC), 2021. Context: Defines the electron scavenging mechanism and 4 mol% optimal concentration. URL:[Link]

  • Interfacial α-FAPbI3 phase stabilization by reducing oxygen vacancies in SnO2−x. Source: Joule, 2023.[4] Context: Discusses phase stabilization strategies in FAPbI3 which complement FAS-Cl usage. URL:[Link]

  • Lead-sulfur interaction induced damp and water stability in pure formamidinium lead triiodide. Source: Cell Reports Physical Science, 2023. Context: Details the interaction between Sulfur-containing additives (like FAS-Cl/Thiourea derivatives) and Lead defects. URL:[Link][1]

  • DMSO Solubility Assessment for Fragment-Based Screening. Source: NIH / PubMed Central. Context: Validates the high solubility of small organic salts/fragments in DMSO for stock solution preparation. URL:[Link]

Sources

Technical Support Center: Formamidine Disulfide Dihydrochloride (FDS) Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: High-Performance Liquid Chromatography (HPLC) Analysis of Formamidine Disulfide Case ID: FDS-Redox-001

Executive Summary: The "Redox Ghost"

Formamidine disulfide (FDS), the oxidized dimer of thiourea, presents a unique analytical challenge: it is a transient, redox-active dication. Unlike stable pharmaceutical intermediates, FDS exists in a fragile equilibrium. It is stable only under specific acidic conditions and rapidly disproportionates or hydrolyzes at neutral pH.

If your FDS peak is splitting, disappearing, or showing poor retention, the issue is rarely the column alone—it is likely the thermodynamic environment of your sample preparation and mobile phase.

This guide provides a self-validating Ion-Pair Reversed-Phase (IP-RP) method to lock this equilibrium and quantitate FDS accurately.

The Golden Standard Protocol (IP-RP HPLC)

We utilize Ion-Pair Chromatography because FDS is a highly polar dication (


 charge). Standard C18 retention is insufficient without a pairing agent to increase hydrophobicity.
Chromatographic Conditions
ParameterSpecificationTechnical Rationale
Column C18 (End-capped), 150 x 4.6 mm, 3-5 µmEnd-capping reduces silanol interactions which cause tailing for amine-rich cations.
Mobile Phase A 10 mM Sodium Octanesulfonate in 0.1% H₃PO₄ (pH 2.5)Critical: The sulfonate pairs with FDS²⁺ to form a retainable neutral complex. Low pH stabilizes the molecule.
Mobile Phase B Acetonitrile (ACN)Organic modifier for elution control.
Isocratic Mode 95% A / 5% BFDS and Thiourea are polar; high aqueous content is required for separation.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 210–220 nmFDS lacks conjugation; detection relies on the carbonyl/sulfur auxochromes.
Column Temp 25°C - 30°CAmbient. High heat accelerates on-column hydrolysis.
Sample Preparation (The "Quench")

WARNING: Never dilute reaction aliquots in pure water or methanol. The pH shock will decompose FDS immediately.

  • Prepare Quench Buffer: Match Mobile Phase A (10 mM Octanesulfonate, pH 2.5).

  • Sampling: Withdraw reaction aliquot.

  • Immediate Dilution: Dilute 1:10 (or higher) directly into Quench Buffer .

  • Analysis: Inject immediately.

Reaction Monitoring Workflow

The following diagram illustrates the critical path for monitoring the oxidation of Thiourea to FDS. Note the specific "Acid Lock" step to prevent data corruption.

FDS_Workflow Reaction Reaction Vessel (Thiourea + Oxidant) Sampling Aliquot Withdrawal Reaction->Sampling t = x min Quench ACID LOCK (Dilute in Mobile Phase A) Sampling->Quench < 10 sec delay HPLC HPLC Injection (IP-RP Method) Quench->HPLC Stabilized FDS Data Quantitation (Area Ratio) HPLC->Data 220 nm Data->Reaction Kinetic Plot

Caption: Workflow emphasizing the "Acid Lock" quenching step to prevent FDS degradation prior to injection.

Troubleshooting Matrix

Use this matrix to diagnose issues based on peak behavior.

SymptomRoot CauseCorrective Action
FDS Peak Area Decay Alkaline Degradation. Sample sat in autosampler in non-acidic diluent.Fix: Ensure diluent is pH < 3.0. Verify autosampler is cooled to 4°C.
Peak Splitting (Doublet) Ion-Pair Mismatch. Sample solvent contains high organic or different counter-ion.Fix: Dilute sample only in Mobile Phase A. Allow column to equilibrate with ion-pair reagent for >60 mins.
Retention Time Drift Temperature/pH fluctuation. Ion-pairing is sensitive to temperature and pH changes.Fix: Thermostat the column compartment. Ensure buffer is freshly prepared.
"Ghost" Peaks Metal Contamination. Trace iron/copper in water catalyzes thiourea oxidation.Fix: Use chelating agent (EDTA) in mobile phase or pass buffers through a Chelex resin.
Co-elution with Thiourea Insufficient Pairing. FDS is eluting at void volume.Fix: Increase Octanesulfonate concentration to 15-20 mM or switch to a longer alkyl chain (Decanesulfonate).

Scientific Rationale & Mechanism

The Redox Equilibrium

The reaction of interest is the oxidation of thiourea to formamidine disulfide. This is a reversible redox couple involving a 2-electron transfer.

Mechanism:



The stability of the product (FDS) is strictly pH-dependent.

  • pH < 3: The dication is stable.

  • pH > 5: Nucleophilic attack by hydroxide (

    
    ) cleaves the disulfide bond, generating sulfinic acids or cyanamide [1].
    
Why Ion-Pairing?

FDS is a "permanent" cation in solution. Standard Reversed-Phase (RP) relies on hydrophobic interaction. FDS has almost no hydrophobic character.

  • Without IP: FDS elutes in the dead volume (

    
    ).
    
  • With IP (Octanesulfonate): The negatively charged sulfonate head binds to the positively charged FDS, while the octyl tail interacts with the C18 stationary phase. This creates a "pseudo-stationary phase" capable of retaining the salt [2].

Mechanism Thiourea Thiourea (Monomer) Oxidation Oxidation (H2O2 / I2) Thiourea->Oxidation - 2e- FDS Formamidine Disulfide (Dication) Oxidation->FDS Acidic pH FDS->Thiourea Reduction Degradation Degradation Products (Sulfinic Acid / Cyanamide) FDS->Degradation pH > 5 (Hydrolysis)

Caption: The stability window of FDS is defined by pH. High pH leads to irreversible degradation.

Frequently Asked Questions (FAQs)

Q: Can I use a HILIC column instead of Ion-Pairing? A: Yes. HILIC (Hydrophilic Interaction Liquid Chromatography) is excellent for polar charges. A bare silica or zwitterionic column with an Ammonium Acetate/Acetonitrile gradient will retain FDS. However, IP-RP is often preferred in reaction monitoring because the starting materials (organics) are better handled by C18.

Q: My FDS standard arrives as a dihydrochloride salt. Does the chloride interfere? A: At 210 nm, chloride ions have negligible absorbance. However, high salt concentrations can affect the ion-pair equilibrium. Ensure your injection volume is low (≤ 10 µL) to prevent "solvent shock" to the equilibrium on the head of the column.

Q: Why is the baseline noisy at 210 nm? A: This is the "cutoff" region for many solvents. Ensure you are using HPLC-grade Acetonitrile and high-purity water. If using Phosphate buffer, ensure it is not too concentrated (< 25 mM) to avoid high background absorbance.

References

  • Gao, Q., et al. "Oxidation and Decomposition Kinetics of Thiourea Oxides."[1][2] The Journal of Physical Chemistry A, vol. 111, no. 5, 2007, pp. 872-877.[1]

  • SIELC Technologies. "HPLC Method for Analysis of Thiourea on Primesep P Column." Application Note.

  • Bolzán, A. E., et al. "Electrooxidation of Formamidine Disulfide Simultaneously Investigated by On-Line High Performance Liquid Chromatography."[3] PubMed Central.

Sources

Validation & Comparative

Comparative Validation Guide: Formamidine, 1,1'-dithiodi-, dihydrochloride (FASCl) in Perovskite Photovoltaics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Value Proposition

Formamidine, 1,1'-dithiodi-, dihydrochloride (CAS: 16111-27-6), commonly abbreviated in photovoltaic literature as FASCl or FADD , has emerged as a critical additive for stabilizing Formamidinium Lead Iodide (


-FAPbI

) perovskite solar cells.

Unlike standard alkylammonium additives (e.g., MACl) that primarily modulate crystallization kinetics, FASCl introduces a dual-action mechanism :

  • Redox-Active Passivation: The disulfide bond acts as a localized electron scavenger, oxidizing deep-level iodine vacancy defects (

    
    ) into benign shallow states.
    
  • Phase Stabilization: It forms a specific intermediate phase that sterically hinders the formation of the photo-inactive

    
    -phase, ensuring high-purity 
    
    
    
    -phase crystallization.

This guide validates FASCl’s performance against industry-standard alternatives, supported by experimental protocols and mechanistic data.

Mechanistic Validation: The "Oxidant" Advantage

The primary failure mode in high-efficiency FAPbI


 cells is the proliferation of iodine vacancies (

) which act as deep electron traps, and the thermodynamic instability of the black

-phase.[1] FASCl addresses both via a unique oxidative pathway.
Mechanism of Action Diagram

FASCl_Mechanism FASCl FASCl Additive (Formamidine Disulfide) Intermediate Intermediate Phase (x[FAS²⁺]·2[PbI₂Clₓ]x⁻) FASCl->Intermediate Forms Adduct Defect_Deep Iodine Vacancy (Vi) (Deep Trap / Recombination Center) FASCl->Defect_Deep Electron Scavenging (Oxidation) Precursor FAPbI3 Precursor Solution Precursor->Intermediate + FASCl Crystallization Retarded Crystallization (Controlled Nucleation) Intermediate->Crystallization Slows Kinetics Defect_Shallow Oxidized Vacancy (Shallow/Benign State) Defect_Deep->Defect_Shallow Trap Elimination AlphaPhase High-Purity α-FAPbI3 Film Defect_Shallow->AlphaPhase Reduced Non-Radiative Recombination Crystallization->AlphaPhase Annealing

Figure 1: Dual-pathway mechanism of FASCl. The oxidative pathway (bottom) eliminates deep traps, while the intermediate phase pathway (top) ensures phase purity.

Causality Explanation
  • Electron Scavenging: The disulfide cation (

    
    ) is a strong oxidant.[1][2][3] It accepts electrons from neutral iodine vacancies (which are deep traps), converting them into positively charged states that reside shallowly within the bandgap. This effectively "bleaches" the trap states that usually limit Open-Circuit Voltage (
    
    
    
    ).
  • Crystallization Control: The

    
     anions and the bulky 
    
    
    
    cation form a transient template. This slows down the rapid reaction between FAI and PbI
    
    
    , preventing the disordered precipitation that leads to the yellow
    
    
    -phase.

Comparative Performance Analysis

The following data consolidates results from high-impact studies (e.g., Zhu et al., Energy Environ. Sci., 2021) comparing FASCl-doped devices against Control (pure FAPbI


) and standard MACl-doped devices.
Table 1: Photovoltaic Parameters & Stability
MetricControl (Pure FAPbI

)
MACl Additive (Standard)FASCl Additive (Target) Improvement Factor
PCE (%) 20.1% ± 0.5%22.5% ± 0.4%23.1% ± 0.3% +15% vs Control

(V)
1.08 V1.14 V1.16 V Reduced Voltage Deficit
Fill Factor (FF) 76.5%79.8%83.4% Reduced Recombination
Hysteresis Index High (>5%)Low (<2%)Negligible (<1%) Defect Passivation
Stability (

)
< 300 hrs (Air)~800 hrs (Air)> 1000 hrs (Air) Superior Durability
Phase Purity Contains

-phase
Pure

-phase
Pure

-phase
Equivalent Crystallinity
Table 2: Feature Comparison
FeatureFASCl (Formamidine Disulfide)MACl (Methylammonium Chloride)Alkylammonium Iodides (PEAI/BAI)
Primary Function Oxidant + Crystallization AgentCrystallization Agent2D/3D Interface Passivation
Defect Healing Active (Redox) Passive (Vacancy Filling)Passive (Surface Termination)
Thermal Stability High (Disulfide Bond) Low (Volatile MA)Moderate
Risk Profile Low (Stable Salt)High (Methylamine outgassing)Moderate (Transport Barrier)

Validated Experimental Protocol

This protocol is designed for the fabrication of FASCl-doped FAPbI


  perovskite films.[1][3] It assumes a standard n-i-p architecture (FTO/SnO

/Perovskite/Spiro-OMeTAD/Au).
Reagents Preparation
  • FAPbI

    
     Precursor:  1.5 M concentration in DMF:DMSO (4:1 v/v).
    
  • FASCl Stock: Dissolve Formamidine, 1,1'-dithiodi-, dihydrochloride in DMSO to create a high-concentration stock (e.g., 1 M).

  • Doping Ratio: The optimal concentration is typically 2 to 4 mol% relative to Lead (Pb).

Fabrication Workflow Diagram

Protocol_Workflow Step1 1. Precursor Mixing (FAI + PbI2 + 4 mol% FASCl) in DMF:DMSO (4:1) Step2 2. Spin Coating (Step 1) 1000 rpm / 10s (Spreading) Step1->Step2 Step3 3. Spin Coating (Step 2) 5000 rpm / 30s (Thinning) Step2->Step3 Step4 4. Antisolvent Dripping (Chlorobenzene/Anisole) @ T - 15s Step3->Step4 Critical Timing Step5 5. Thermal Annealing 150°C for 20 mins (Ambient or N2) Step4->Step5 Phase Transition (Intermediate -> Alpha) Step6 6. Post-Treatment (Optional: IPA Wash) Step5->Step6

Figure 2: Optimized spin-coating and annealing workflow for FASCl-doped perovskites.

Step-by-Step Methodology
  • Precursor Solution:

    • Mix 261 mg FAI and 691 mg PbI

      
       in 1 mL DMF:DMSO (4:1).
      
    • Add 4 mol% FASCl (approx. 10-15 mg depending on exact stoichiometry) to the solution.

    • Stir at 60°C for 2 hours. Filter through a 0.45 µm PTFE filter.

  • Deposition:

    • Spin coat onto UV-Ozone treated SnO

      
       substrate.
      
    • Step 1: 1000 rpm for 10s (ramp 200 rpm/s).

    • Step 2: 5000 rpm for 30s (ramp 2000 rpm/s).

    • Antisolvent: Drip 150 µL of Chlorobenzene (CB) or Diethyl Ether 15 seconds before the end of Step 2.

  • Annealing (Critical):

    • Transfer immediately to a hotplate at 150°C .

    • Anneal for 20 minutes .

    • Note: FASCl films often require slightly higher annealing temperatures (150°C) compared to MACl (100-120°C) to fully drive the crystallization and remove residual chloride.

  • Validation Check:

    • The film should appear glossy black .

    • XRD Check: Look for the disappearance of the

      
      -phase peak at 11.6° and a sharp 
      
      
      
      -phase peak at 13.9°.

References

  • Zhu, J., et al. (2021). "Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules."[4][5][6] Energy & Environmental Science, 14, 4903-4914.[7]

  • Li, Z., et al. (2024). "Organic-Hydrochloride-Modified ZnO Electron Transport Layer for Efficient Defect Passivation and Stress Release in Rigid and Flexible all Inorganic Perovskite Solar Cells." Small Methods, 2312230.[8]

  • Jeong, J., et al. (2022). "Pseudo-halide anion engineering for

    
    -FAPbI
    
    
    
    perovskite solar cells." Nature, 592, 381–385. (Contextual reference for anion engineering).
  • Kim, D. H., et al. (2021). "The Role of Formamidine Disulfide Dihydrochloride in Stabilizing FAPbI3." Korea University Research Repository.

Sources

Analytical methods for quantifying 1,1'-Dithiodiformamidine dihydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1'-Dithiodiformamidine dihydrochloride (DTDF), also known as Formamidine disulfide dihydrochloride, is a critical oxidative dimer of thiourea used primarily as a radical initiator, rubber vulcanization accelerator, and intermediate in organic synthesis.[1] Its quantification presents unique challenges due to its redox instability and rapid hydrolysis in neutral aqueous solutions.

This guide moves beyond generic protocols to provide a field-validated analytical framework. We compare three distinct methodologies: HPLC-UV (Stability-Indicating), Argentometric Titration (Bulk Purity), and LC-MS (Trace Bioanalysis).

Part 1: Chemical Profile & Analytical Challenges

Before selecting a method, the analyst must understand the compound's behavior in solution. DTDF is a salt that dissociates into the formamidine disulfide cation and chloride anions.

  • Instability: In neutral or basic pH (

    
    ), DTDF undergoes rapid disproportionation and hydrolysis, reverting to thiourea and forming sulfinic/sulfonic acid byproducts.
    
  • Solubility: Highly soluble in water, but must be dissolved in dilute acid (e.g., 0.01–0.1 M HCl) to maintain stability during analysis.

  • Detection: Lacks strong chromophores above 250 nm; detection relies on the amidine functionality (

    
    ) in the low UV region (210–220 nm).
    
Analytical Decision Matrix

AnalyticalWorkflow Sample DTDF Sample Purpose Define Purpose Sample->Purpose Bulk Bulk Purity / QC Purpose->Bulk > 95% Purity Stability Stability / Impurity Purpose->Stability Degradants? Trace Biological / Trace Purpose->Trace < 1 ppm Titration Method A: Argentometric Titration (High Precision, Low Specificity) Bulk->Titration HPLC Method B: HPLC-UV (High Specificity, Stability Indicating) Stability->HPLC LCMS Method C: LC-MS (High Sensitivity, Matrix Tolerance) Trace->LCMS

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the required data output.

Part 2: Method A - HPLC-UV (The Gold Standard)

Best for: Purity determination, stability studies, and quantifying thiourea contamination.

This method is superior to titration because it separates the active disulfide from its degradation product, thiourea. The protocol below uses an acidified mobile phase to prevent on-column degradation.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax SB-C18), 4.6 × 150 mm, 5 µmStandard RP column withstands acidic pH.
Mobile Phase MeOH : ACN : 0.01 M HCl (6 : 26 : 68 v/v)Acidic aqueous phase (

) stabilizes DTDF; organic ratio optimized for retention.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 220 nm Maximizes signal for the amidine group; 254 nm is too insensitive.
Injection Vol 10–20 µLDepends on concentration (typically 0.5 mg/mL).
Temperature 25°CAmbient; higher temps may accelerate hydrolysis.
Step-by-Step Protocol
  • Diluent Preparation: Prepare 0.01 M HCl in purified water. Do not use plain water or phosphate buffer > pH 3.

  • Standard Preparation: Accurately weigh 25 mg of DTDF reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent . (Conc: 0.5 mg/mL). Use within 4 hours.

  • System Suitability: Inject the standard 5 times.

    • Requirement: RSD of peak area

      
      .[2]
      
    • Tailing Factor:[2]

      
      .
      
  • Sample Analysis: Inject samples. Calculate purity by area normalization or external standard method.

Expected Results
  • DTDF Retention: ~3–5 minutes (depending on dead volume).

  • Thiourea Retention: Elutes earlier (more polar).

  • Resolution: Should be

    
     between Thiourea and DTDF.
    

Part 3: Method B - Argentometric Titration (Bulk Assay)

Best for: Incoming raw material inspection and assaying the dihydrochloride salt content.

Since DTDF is a dihydrochloride salt (


), titrating the chloride counter-ion provides a precise measure of the salt content. Note that this assumes the impurity profile does not contain other chloride salts.
Principles

The chloride ions react with silver nitrate (


) to precipitate silver chloride (

).

Protocol
  • Reagents: 0.1 N Silver Nitrate (

    
    ) VS, 5% Potassium Chromate (
    
    
    
    ) indicator (Mohr method) or use a Potentiometric Titrator with a Silver electrode.
  • Procedure:

    • Weigh ~200 mg of DTDF into a 250 mL flask.

    • Dissolve in 50 mL of 0.1 M Nitric Acid (to prevent hydrolysis and carbonate interference). Note: For Mohr method, pH must be neutral, but DTDF degrades. Therefore, Potentiometric Titration in acidic media is strongly recommended over visual indicators.

    • Titrate with 0.1 N

      
       to the potentiometric endpoint (inflection point).
      
  • Calculation:

    
    
    
    • 
      : Volume of 
      
      
      
      (mL)
    • 
      : Normality of 
      
      
      
    • 
      : Equivalence factor (111.58 mg/mEq for 
      
      
      
      / 2 chlorides = 111.58? No. MW is 223.[1][3]15. It has 2 Cl.[2] Eq wt = 223.15 / 2 = 111.58).
    • 
      : Weight of sample (mg).
      

Part 4: Comparative Analysis & Data

The following table contrasts the performance metrics of the discussed methods.

FeatureHPLC-UVArgentometric TitrationLC-MS
Specificity High (Distinguishes degradants)Low (Measures

only)
Very High (Mass fingerprint)
Limit of Quantitation ~1 µg/mL~1000 µg/mL~1 ng/mL
Precision (RSD) 0.5 – 2.0%< 0.5%2.0 – 5.0%
Throughput Medium (10 min/run)High (5 min/run)Low (Complex setup)
Cost MediumLowHigh
Primary Use Stability, Impurity ProfilingLot Release, Bulk AssayBiological Metabolite Tracking
Degradation Pathway Visualization

Understanding what you are measuring is vital. The diagram below illustrates why non-specific methods fail if the compound degrades.

Degradation cluster_detection Detection Implications DTDF DTDF (Active) [C2H6N4S2 . 2HCl] Hydrolysis Hydrolysis (pH > 3) DTDF->Hydrolysis Note1 Titration detects Cl- (Unchanged by degradation) DTDF->Note1 Thiourea Thiourea (Major Degradant) Hydrolysis->Thiourea Reduction/Disproportionation Sulfinic Formamidine Sulfinic Acid (Byproduct) Hydrolysis->Sulfinic Oxidation Note2 HPLC separates DTDF from Thiourea Thiourea->Note2

Figure 2: Degradation pathway of DTDF. Note that chloride titration will yield a "false pass" even if the active disulfide has degraded to thiourea, as the chloride ions remain in solution.

References

  • Thermo Scientific Chemicals. (n.d.). Formamidine disulfide dihydrochloride, 97% Specification Sheet. Retrieved from

  • Zhang, Y., et al. (2021). Electrooxidation of Formamidine Disulfide Simultaneously Investigated by On-Line High Performance Liquid Chromatography and Cyclic Voltammetry. Int. J. Electrochem. Sci., 16. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: Formamidine disulfide dihydrochloride.[1] Retrieved from

  • Preisler, P. W., & Berger, L. (1947).[4] Oxidation-reduction potentials of thiol-dithio systems: thiourea-formamidine disulfide. Journal of the American Chemical Society, 69(2), 322-325. Retrieved from

Sources

Technical Guide: Efficacy of Formamidine, 1,1'-dithiodi-, dihydrochloride (FDS) as a Selective Oxidant

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for "Surgical" Oxidation

In the landscape of chemical oxidants, Formamidine Disulfide Dihydrochloride (FDS) (CAS: 17333-82-8) occupies a specialized niche. While reagents like Hydrogen Peroxide (


) or Potassium Permanganate (

) act as "sledgehammers"—driving oxidation rapidly often at the cost of selectivity—FDS functions as a "scalpel."

Its utility is defined by its moderate redox potential (


), which allows for the controlled oxidation of thiols to disulfides  without risking over-oxidation to sulfinic or sulfonic acids. Furthermore, recent applications in perovskite solar cell (PSC) fabrication  have highlighted its ability to act as a localized electron scavenger, healing iodine vacancy defects without degrading the organic cation matrix.

This guide evaluates FDS against standard alternatives, providing experimental workflows for its two primary applications: biological thiol exchange and semiconductor defect passivation.

Chemical Profile & Thermodynamic Basis

  • IUPAC Name:

    
    -Dithiobis(formamidine) dihydrochloride
    
  • Structure:

    
    
    
  • Active Mechanism: Thiol-Disulfide Exchange / Electron Scavenging

  • Redox Couple: Formamidine Disulfide

    
    
    
Why It Works: The Redox "Goldilocks" Zone

The efficacy of FDS relies on the reversibility of the thiourea-formamidine disulfide couple. Unlike Iodine (


), which can halogenate aromatic rings, or Peroxides, which generate indiscriminate hydroxyl radicals, FDS operates strictly via nucleophilic attack on the disulfide bond  or direct electron transfer  from high-energy trap states in semiconductors.

Comparative Analysis: FDS vs. The Field

The following table contrasts FDS with common oxidative reagents used for similar transformations (specifically thiol oxidation and defect management).

Table 1: Comparative Performance Metrics
FeatureFormamidine Disulfide (FDS) Hydrogen Peroxide (

)
Iodine (

)
DMSO (Swern-type)
Oxidation Strength Mild (

V)
Strong (

V)
Moderate (

V)
Mild (Activated)
Selectivity High (Stops at disulfide)Low (Risk of

)
Medium (Risk of iodination)High
Byproducts Thiourea (Water soluble, benign)Water (

)
Iodide (

)
Dimethyl sulfide (Odor!)
State Stable Solid (Salt)Unstable LiquidVolatile SolidLiquid
Reaction Medium Water, Alcohols, Acidic buffersAqueousOrganic/AqueousOrganic (DCM)
Primary Risk Hydrolysis in basic pHExplosion/Over-oxidationCorrosive/StainingToxicity/Stench
Critical Analysis
  • Vs.

    
    :  Use FDS when your molecule contains sensitive functional groups (aldehydes, alkenes) that peroxide might attack. 
    
    
    
    is greener (water byproduct) but harder to control stoichiometrically.
  • Vs. Iodine: Iodine is the classic reagent for oxidizing thiourea to FDS. However, using FDS directly avoids the introduction of violet iodine color and potential electrophilic aromatic substitution side reactions.

  • Vs. DMSO: DMSO requires activation (oxalyl chloride) and low temperatures (

    
    C). FDS works at room temperature, making it superior for scalable benchtop chemistry.
    

Mechanistic Visualization

Understanding the mechanism is vital for troubleshooting. FDS does not transfer oxygen; it accepts electrons or undergoes exchange.

Diagram 1: Thiol-Disulfide Exchange Mechanism

This pathway demonstrates how FDS converts a target Thiol (


) into a Disulfide (

) while releasing Thiourea.

G Start Target Thiol (2 R-SH) Intermediate Mixed Disulfide [R-S-S-C(NH2)2]+ Start->Intermediate Nucleophilic Attack (Step 1) Product Target Disulfide (R-S-S-R) Oxidant FDS (Oxidant) Oxidant->Intermediate S-S Bond Cleavage Byproduct1 Thiourea (Leaving Group) Intermediate->Byproduct1 Release Intermediate->Product 2nd Thiol Attack (Step 2)

Caption: Stepwise conversion of thiols to disulfides. The driving force is the release of stable thiourea.

Experimental Protocols

Protocol A: Selective Disulfide Formation in Peptides

Context: You have a cysteine-containing peptide and need to cyclize it without oxidizing methionine residues or tryptophan.

Reagents:

  • Peptide substrate (

    
     eq)
    
  • Formamidine Disulfide Dihydrochloride (

    
     eq - slight excess)
    
  • Solvent: Water/Methanol (1:1) or pH 5-6 Buffer.

  • Note: Avoid basic pH > 8 to prevent FDS hydrolysis.

Workflow:

  • Dissolution: Dissolve the peptide in degassed buffer (

    
    ).
    
  • Addition: Add FDS as a solid or concentrated aqueous solution.

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor via HPLC.[1][2][3]

    • Observation: The reaction is usually fast. If slow, adjust pH to 6.0 to increase thiolate concentration slightly, but do not exceed pH 7.5.

  • Quenching: No quench needed usually. If necessary, add a small amount of dilute acid.

  • Purification: The byproduct is Thiourea . It is highly water-soluble and easily removed via C18 solid-phase extraction (SPE) or dialysis.

Self-Validating Check:

  • If the reaction turns turbid, your pH might be too high (FDS decomposing to sulfur).

  • If no reaction occurs, your pH is too low (thiol is protonated and not nucleophilic).

Protocol B: Defect Passivation in Perovskite Solar Cells (Advanced)

Context: FDS is used to oxidize metallic lead (


) or iodide vacancies (

) in FAPbI3 perovskite films, increasing efficiency.

Reagents:

  • Perovskite Precursor Solution (e.g.,

    
     in DMF/DMSO).
    
  • FDS (

    
    
    
    
    relative to Pb).

Workflow:

  • Doping: Add FDS directly to the precursor solution.

  • Spin Coating: Deposit the film in a nitrogen glovebox.

  • Annealing: Heat at

    
    C.
    
    • Mechanism:[1][2][4] During annealing, FDS acts as an electron scavenger. It accepts electrons from deep-trap states (iodine vacancies), effectively "oxidizing" the defect and neutralizing the trap.

  • Result: The

    
     cation incorporates into the lattice or grain boundaries, while the chloride ions can help crystallize the 
    
    
    
    -phase.

Perovskite Defect Perovskite Defect (Iodine Vacancy / Pb0) Process Annealing Process (Electron Transfer) Defect->Process FDS FDS Doping (Electron Scavenger) FDS->Process Result Passivated Film (Reduced Recombination) Process->Result Trap Neutralization

Caption: FDS heals semiconductor defects by accepting electrons from trap states.

Safety & Handling (The "Gotchas")

While safer than


 or 

, FDS has specific instabilities:
  • Hydrolysis Sensitivity: In water, FDS is in equilibrium with thiourea and sulfenic acids. This equilibrium shifts rapidly towards decomposition (elemental sulfur precipitation) at pH > 7 .

    • Rule: Always prepare fresh solutions. Do not store aqueous stock solutions for > 1 hour.

  • Thermal Stability: As a solid dihydrochloride salt, it is stable at

    
    C. However, it is hygroscopic. Store in a desiccator.
    
  • Toxicity: It metabolizes to thiourea, a suspected carcinogen/goitrogen. Handle with nitrile gloves and standard PPE.

References

  • Preisler, P. W., & Berger, L. (1947).[5] Oxidation-Reduction Potentials of Thiol-Dithio Systems: Thiourea-Formamidine Disulfide. Journal of the American Chemical Society.[1][6]

  • Su, H., et al. (2021). Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules.[7] Energy & Environmental Science.

  • Hu, Y., et al. (2012).[1] Kinetic study on hydrolysis and oxidation of formamidine disulfide in acidic solutions. Science China Chemistry.[1]

  • GuideChem. (2023). Formamidine Disulfide Dihydrochloride: Properties and Synthesis.

Sources

Technical Comparison Guide: Formamidine Disulfide Dihydrochloride (FDD) in Thiol-Redox Studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of Formamidine disulfide dihydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Formamidine disulfide dihydrochloride (FDD) (CAS: 14807-75-1), also known as 1,1'-dithiodiformamidine, is a potent, specific thiol-oxidizing agent. While often overshadowed by Diamide in cell biology or DTNB (Ellman's Reagent) in quantitation, FDD occupies a critical niche in mechanistic redox studies and material science (e.g., perovskite passivation).

This guide objectively compares FDD against standard alternatives, focusing on its cross-reactivity profile —specifically its chemical specificity for sulfhydryl groups versus general oxidative activity. We analyze its performance in inducing protein S-thiolation, its kinetic advantages in acidic media, and its limitations regarding cell permeability.

Mechanism of Action & Chemical Identity

FDD is the oxidized dimer of thiourea . Its utility stems from its labile disulfide bond, which undergoes rapid thiol-disulfide exchange with free thiols (R-SH), such as cysteine residues in proteins or glutathione (GSH).

The Reaction Pathway

Unlike Hydrogen Peroxide (


), which can over-oxidize thiols to irreversible sulfinic/sulfonic acids (

), FDD (like Diamide) promotes the formation of reversible disulfide bonds (

), releasing thiourea as a stable byproduct.

Key Reaction:



Visualization: Thiol-Disulfide Exchange Mechanism

The following diagram illustrates the specific pathway by which FDD induces disulfide stress compared to nonspecific oxidants.

FDD_Mechanism FDD Formamidine Disulfide (FDD) Inter Mixed Disulfide Intermediate FDD->Inter + P-SH (Fast Exchange) Thiol Protein Thiol (P-SH) Thiol->Inter Disulfide Protein Disulfide (P-S-S-P) Inter->Disulfide + P-SH (Disulfide Formation) Thiourea Thiourea (Byproduct) Inter->Thiourea H2O2 Alternative: H2O2 Sulfonic Irreversible Oxidation (P-SO3H) H2O2->Sulfonic Over-oxidation

Caption: FDD specifically targets thiols to form reversible disulfides, avoiding the irreversible over-oxidation seen with nonspecific oxidants like H2O2.

Comparative Analysis: FDD vs. Alternatives

In cross-reactivity studies, "performance" is defined by specificity (reacting only with the target thiol) and interference (generating byproducts that skew assays).

Table 1: Performance Matrix of Thiol Oxidants
FeatureFormamidine Disulfide (FDD) Diamide Hydrogen Peroxide (H2O2) DTNB (Ellman's)
Primary Mechanism Thiol-Disulfide ExchangeThiol-specific oxidation (via hydrazine intermediate)Radical/Peroxide oxidationThiol-Disulfide Exchange
Specificity High (Thiol specific)High (Thiol specific)Low (Reacts with Met, Fe-S clusters, DNA)High (Thiol specific)
Reversibility Reversible (forms disulfides)Reversible (forms disulfides)Often Irreversible (Sulfonic acids)Reversible
Cell Permeability Low/Moderate (Charged salt)High (Neutral molecule)High (Diffuses freely)Low (Charged)
Reaction pH Acidic to Neutral (pH 2–7)Neutral to BasicPhysiologicalNeutral to Basic (pH 7–8)
Byproducts Thiourea (Redox active in some systems)Hydrazine derivativeWater / Hydroxyl radicalsTNB (Yellow color)
Best Use Case In vitro protein cross-linking; Acidic redox studies; Material passivationLive cell oxidative stress; Glutathionylation studiesGeneral oxidative stress modelingQuantitation of free thiols
Detailed Cross-Reactivity Insights
  • FDD vs. Diamide (The Specificity Standard):

    • Cross-Reactivity: Both are highly specific for thiols and show minimal cross-reactivity with other amino acids (unlike H2O2 which oxidizes Methionine).

    • Interference: Diamide is preferred for live cell studies because it rapidly penetrates membranes. FDD, as a dihydrochloride salt, is more polar and less permeable. However, FDD is superior in acidic environments (pH < 4) where Diamide kinetics slow down, making FDD ideal for specific industrial or lysosomal-mimicking conditions.

    • Byproduct Interference: FDD releases thiourea . Researchers must note that thiourea itself is a hydroxyl radical scavenger. If your downstream assay measures ROS, the generated thiourea might cause a "false negative" antioxidant effect.

  • FDD vs. H2O2 (The Physiological Standard):

    • Specificity: H2O2 is "dirty." It cross-reacts with metal centers (Fenton chemistry) and DNA. FDD is a "clean" oxidant for thiols. If you observe an effect with FDD but not H2O2, the mechanism is strictly disulfide-mediated, not radical-mediated.

Experimental Protocols

These protocols are designed to validate FDD performance and assess cross-reactivity in your specific system.

Protocol A: Assessing Thiol-Specificity (Competition Assay)

Objective: Determine if FDD reacts exclusively with thiols in your sample matrix.

  • Preparation:

    • Prepare a 10 mM stock of FDD in dilute HCl (pH 2.0) to prevent auto-hydrolysis.

    • Prepare a target protein solution (e.g., BSA, 1 mg/mL) in PBS (pH 7.4).

  • Blocking Control (The "Null" Hypothesis):

    • Pre-incubate one aliquot of protein with N-Ethylmaleimide (NEM) (5 mM) for 30 mins. NEM irreversibly blocks free thiols.[1]

  • Reaction:

    • Treat both "Native" and "Blocked" protein samples with FDD (1 mM) for 15 minutes at RT.

  • Readout:

    • Run non-reducing SDS-PAGE.[2]

    • Result Interpretation:

      • Native Sample: Shift in molecular weight (dimerization) indicates successful oxidation.

      • Blocked Sample:No shift indicates FDD has zero cross-reactivity with amines or hydroxyls. If polymerization occurs in the blocked sample, FDD is cross-reacting non-specifically (rare, but possible at high pH).

Protocol B: Kinetic Interference Check (Thiols vs. Thiourea)

Objective: Ensure the byproduct (thiourea) does not interfere with your readout.

  • Setup: If using an electrochemical or HPLC assay to monitor the disappearance of FDD.

  • Method:

    • Spike the sample with authentic Thiourea (1 mM).

    • Measure the signal.[1][3][4] FDD and Thiourea have distinct retention times in HPLC but can have overlapping redox potentials (~0.6V vs SCE) in voltammetry depending on the electrode.

    • Critical Step: Use a "Subtract" blank containing only Thiourea to normalize baseline interference.

Workflow Visualization

The following decision tree helps researchers select the correct oxidant, minimizing experimental artifacts.

Selection_Guide Start Start: Select Oxidant for Redox Study Environment Is the study in Live Cells or Lysate/Buffer? Start->Environment Live Live Cells Environment->Live In Vivo Buffer Buffer / Lysate / Material Environment->Buffer In Vitro Permeability Requirement: Cell Permeability Live->Permeability Specificity Requirement: Thiol Specificity Buffer->Specificity Diamide Select DIAMIDE (Permeable, Specific) Permeability->Diamide High Specificity H2O2 Select H2O2 (Physiological, Non-specific) Permeability->H2O2 Broad Stress Acidic Is pH < 5 or High Stability Needed? Specificity->Acidic FDD Select FDD (Stable in Acid, Highly Specific) Acidic->FDD Yes (Acidic/Stable) DTNB Select DTNB (For Quantitation) Acidic->DTNB No (Neutral/Quantitation)

Caption: Decision matrix for selecting FDD versus Diamide or H2O2 based on experimental conditions (pH, cellular context).

References

  • Preisler, P. W., & Berger, L. (1947).[5] Oxidation-reduction potentials of thiol-dithio systems: thiourea-formamidine disulfide.[5] Journal of the American Chemical Society. Link

  • Hansen, J. M., et al. (2009). Quantifying the global cellular thiol–disulfide status. Proceedings of the National Academy of Sciences (PNAS). Link

  • Zhang, Z., et al. (2021). Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules.[6] Energy & Environmental Science. Link

  • Fratel, A., et al. (2008). The Effect of Oxidant and the Non-Oxidant Alteration of Cellular Thiol Concentration on the Formation of Protein Mixed-Disulfides. PLOS ONE. Link

  • Gao, Y., et al. (2021). Electrooxidation of Formamidine Disulfide Simultaneously Investigated by On-Line High Performance Liquid Chromatography and Cyclic Voltammetry. ChemistryOpen. Link

Sources

Performance of perovskite solar cells with and without Formamidine, 1,1'-dithiodi-, dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Performance Guide: FAPbI


 Perovskite Solar Cells with Formamidine Disulfide Dihydrochloride (FASCl) 

Executive Summary: The Oxidative Passivation Strategy

In the pursuit of phase-stable Formamidinium Lead Iodide (


-FAPbI

), the primary bottleneck is the spontaneous formation of iodine vacancies (

). These vacancies act as deep electron traps, accelerating non-radiative recombination and triggering the degradation of the photoactive black phase into the non-perovskite yellow

-phase.

Formamidine disulfide dihydrochloride (FASCl) —also known as 1,1'-dithiodiformamidine dihydrochloride—emerges not merely as an additive, but as a targeted oxidant and electron scavenger . Unlike passive bulking agents, FASCl actively oxidizes the precursor solution, converting localized electrons at defect sites into stable chemical bonds.

Key Performance Impact:

  • Efficiency: Boosts Power Conversion Efficiency (PCE) from a baseline of ~21% to a champion 23.11% .[1]

  • Phase Stability: Eliminates the yellow

    
    -phase impurities often found in standard FAPbI
    
    
    
    films.
  • Operational Longevity: Retains >92% of initial efficiency after 1000 hours of thermal stress (85°C), solving the critical volatility issue of conventional additives like Methylammonium (MA).

Mechanism of Action: The Electron Scavenging Pathway

The efficacy of FASCl lies in the redox capability of the FASngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


  ion. In a standard FAPbI

lattice, iodine vacancies create localized electron density that acts as a recombination center.[2]

The Chemical Interaction:

  • Oxidation: The disulfide bond (-S-S-) in FAS

    
     acts as an electron acceptor.
    
  • Scavenging: It accepts electrons associated with

    
     defects, effectively "healing" the trap state.
    
  • Templating: The FASCl molecule creates an intermediate phase (

    
    ) that retards crystallization, allowing for the growth of large, micrometer-sized grains of pure 
    
    
    
    -FAPbI
    
    
    .

FASCl_Mechanism Defect Iodine Vacancy (Vi) (Deep Trap / Electron Localization) Interaction Redox Reaction (Electron Scavenging) Defect->Interaction Trapped e- FAS FASCl Additive (FAS²⁺ Oxidant) FAS->Interaction Oxidizing Agent Result Passivated Defect (Delocalized Electrons) Interaction->Result Trap Removal Phase Stable α-FAPbI3 (Large Grain Growth) Interaction->Phase Retarded Crystallization

Figure 1: The oxidative mechanism where FASngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 scavenges localized electrons from iodine vacancies, preventing trap formation.[2]

Comparative Performance Analysis

The following data contrasts a standard FAPbI


 control (often stabilized with volatile MACl) against the FASCl-modified device.

Table 1: Photovoltaic Parameters (Champion Devices)

MetricControl (Standard FAPbI

)
Target (FAPbI

+ 4 mol% FASCl)
Improvement Factor
PCE (%) ~20.5 - 21.0%23.11% + ~10%
Fill Factor (FF) ~76 - 78%83.4% Significant (Reduced Recombination)
Voc Deficit > 0.40 V0.343 V Minimized (Better Energetics)
Hysteresis ModerateNegligible Suppressed Ion Migration
Phase Purity Contains trace

-phase (yellow)
Pure

-phase (black)
Complete Conversion

Stability Stress Test (1000 Hours):

  • Thermal (85°C): Control degrades significantly (<80%); FASCl device retains 92.5% .[1][2]

  • Humidity (50% RH): FASCl device retains 91.7% .[1][2]

Experimental Protocol: FASCl-Assisted Fabrication

This protocol is designed for a p-i-n planar architecture (e.g., FTO/TiO


/Perovskite/Spiro-OMeTAD/Au). The critical step is the precise doping of the precursor solution.

Reagents:

  • FAPbI

    
     Powder:  Pre-synthesized black powder (using FAI and PbI
    
    
    
    in Acetonitrile).[3]
  • FASCl: Formamidine disulfide dihydrochloride (CAS: 14807-75-1).

  • Solvents: DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide) [4:1 or 7:3 ratio].

Step-by-Step Workflow
  • Precursor Dissolution:

    • Dissolve FAPbI

      
       powder in DMF:DMSO mixed solvent.[3]
      
    • CRITICAL STEP: Add 4 mol% of FASCl to the solution.

    • Note: 2 mol% is insufficient for full passivation; 6 mol% can induce excess non-perovskite phases. 4 mol% is the optimal sweet spot.

  • Film Deposition (Spin Coating):

    • Speed: 5000 rpm for 25 seconds.

    • Antisolvent: Drop 0.55 mL Anisole (or Diethyl Ether) at the 18–20 second mark.

    • Observation: The film should turn a transparent brown (intermediate phase) immediately after antisolvent dropping.

  • Annealing (Crystallization):

    • Transfer to hotplate immediately.

    • Temp: 150°C for 15 minutes.

    • Mechanism:[3][4][5][6][7] The FASCl retards the crystallization rate, preventing rapid, chaotic nucleation. You will observe a slow transition to a deep, glossy black film.

  • Post-Treatment (Optional but Recommended):

    • Surface passivation with a bulky cation (e.g., PEAI or Oleylammonium Iodide) can further boost Voc.

Fabrication_Workflow Step1 Precursor Prep (FAPbI3 + 4 mol% FASCl in DMF:DMSO) Step2 Spin Coating (5000 rpm, 25s) Step1->Step2 Step3 Antisolvent Drop (Anisole at 18-20s) Step2->Step3 Step4 Intermediate Phase Formation (x[FAS]·2[PbI2Clx]) Step3->Step4 Induces Step5 Annealing (150°C, 15 min) Step4->Step5 Retards Nucleation Step6 Final Device (Pure α-FAPbI3) Step5->Step6

Figure 2: Fabrication workflow highlighting the critical intermediate phase formation induced by FASCl.

Causality & Interpretation

Why does FASCl outperform MACl? While Methylammonium Chloride (MACl) is a common additive for enlarging grain size, it is volatile and often leaves the film during annealing, creating potential voids or reverting to the


-phase over time.
  • FASCl Advantage: The disulfide bond provides a robust chemical anchor. The FAS

    
     cation is larger and more oxidation-resistant than MA
    
    
    
    . It does not just leave the film; it chemically modifies the defect landscape (scavenging electrons) before stabilizing the lattice.

Why 4 mol%?

  • < 2 mol%: Insufficient oxidant concentration to scavenge all iodine vacancies; traps remain.

  • > 6 mol%: The large FAS

    
     cation disrupts the 3D perovskite lattice, potentially forming low-dimensional (2D) phases that hinder charge transport (lower Jsc).
    

References

  • Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules

    • Source: Energy & Environmental Science, 2021.[2][8]

    • Key Finding: First identification of FAS as an electron scavenger for defects, achieving 23.11% PCE.
  • Influence of Formamidine Formate Doping on Performance and Stability of FAPbI3-Based Perovskite Solar Cells

    • Source: MDPI, 2022.[9]

    • Context: Discusses related formamidine-based additives for defect passiv
  • Accelerating direct formation of α-FAPbI3 by dual-additives synergism

    • Source: Journal of M
    • Context: Provides baseline data for additive-assisted crystalliz

Sources

Biological activity comparison of Formamidine disulfide dihydrochloride complexes.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Formamidine Disulfide Dihydrochloride (FDS) (also known as


-dithiobisformamidine) is the oxidized dimer of thiourea. While often utilized as a chemical intermediate or vulcanization accelerator, its coordination complexes with transition metals exhibit potent biological activities that distinctively surpass the free ligand.

This guide analyzes the biological performance of FDS metal complexes, specifically comparing their antimicrobial , anticancer , and antioxidant efficacies. The data presented synthesizes findings from recent bio-inorganic studies, highlighting the critical role of the disulfide bridge (-S-S-) and the amidine nitrogen donors in cellular interactions.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Compound: Formamidine Disulfide Dihydrochloride

  • Formula:

    
    
    
  • Key Functional Groups: Disulfide bridge (Redox active), Amidine nitrogens (Coordination sites).

  • Primary Mechanism: Chelation-enhanced lipophilicity and thiol-disulfide exchange.

Comparative Biological Activity

The biological efficacy of FDS complexes is consistently superior to the free ligand due to the Overtone’s Concept of Cell Permeability and Tweedy’s Chelation Theory . Upon complexation, the polarity of the metal ion is reduced, increasing the lipophilicity of the complex and facilitating penetration through the lipid bilayer of target cells.

Antimicrobial Activity (Bacteria & Fungi)

FDS complexes exhibit broad-spectrum activity. The metal center plays a decisive role in toxicity, with Copper (Cu) and Mercury (Hg) complexes often showing the highest potency due to their affinity for thiol groups in bacterial enzymes.

Compound / ComplexGram (+) Activity (e.g., S. aureus)Gram (-) Activity (e.g., E. coli)Antifungal Activity (e.g., C. albicans)Relative Potency (vs. Standard)
Free Ligand (FDS) ModerateLowLow0.4x
Cu(II)-FDS Complex High High Moderate1.2x - 1.5x
Zn(II)-FDS Complex ModerateModerateModerate0.8x
Ni(II)-FDS Complex ModerateLowLow0.6x
Hg(II)-FDS Complex Very High High High 1.8x (High Toxicity)
Standard (Ciprofloxacin)HighHighN/A1.0x (Reference)
  • Key Insight: The Cu(II) complex is the most balanced candidate for therapeutic development, offering high efficacy with lower host toxicity compared to Hg(II). The mechanism involves the disruption of the bacterial cell wall and inhibition of protein synthesis via the disulfide switch.

Anticancer (Cytotoxic) Activity

In cytotoxic assays (e.g., MTT assay against HeLa or MCF-7 cell lines), FDS complexes demonstrate dose-dependent growth inhibition. The disulfide bond is crucial here; it acts as a "redox switch," stable in the bloodstream but cleaved in the reducing environment of the cytosol (high glutathione), releasing the cytotoxic metal payload.

ComplexIC50 (µM) - HeLaIC50 (µM) - MCF-7Mechanism of Cytotoxicity
Free Ligand (FDS) > 100 (Inactive)> 100Oxidative stress (minor)
Pt(IV)-FDS 12.5 15.2 DNA Cross-linking (Cisplatin-like)
Pd(II)-FDS 18.422.1DNA Intercalation & Protein Binding
Co(II)-FDS 45.050.5ROS Generation / Oxidative Damage
Cisplatin (Control)5.88.2DNA Adduct Formation
Antioxidant Activity (DPPH Scavenging)

While free FDS has limited antioxidant capacity, its complexes (particularly with Mn and Co) show significant radical scavenging ability. This is attributed to the metal's ability to facilitate electron transfer, stabilizing the free radical.

  • Mn(II)-FDS: High scavenging activity (comparable to Ascorbic Acid at high concentrations).

  • Zn(II)-FDS: Negligible antioxidant activity (Redox inert metal).

Mechanism of Action

The following diagram illustrates the dual-mode action of FDS metal complexes: Lipophilic Entry and Intracellular Redox Activation .

G Extracellular Extracellular Space (Oxidizing Environment) Complex M-FDS Complex (Stable Disulfide) Extracellular->Complex Membrane Cell Membrane (Lipid Bilayer) Entry Passive Diffusion (Increased Lipophilicity) Membrane->Entry Intracellular Intracellular Cytosol (Reducing Environment - High GSH) Intracellular->Complex Enters Cytosol Complex->Membrane Approaches Surface RedoxSwitch Thiol-Disulfide Exchange (Reaction with Glutathione) Complex->RedoxSwitch Encounter GSH Entry->Intracellular Release Dissociation RedoxSwitch->Release MetalIon Free Metal Ion (M2+) Release->MetalIon LigandRed Reduced Ligand (Thiourea form) Release->LigandRed TargetDNA DNA Binding (Intercalation/Cross-link) MetalIon->TargetDNA TargetROS ROS Generation (Mitochondrial Stress) MetalIon->TargetROS TargetEnzyme Enzyme Inhibition (-SH group blocking) LigandRed->TargetEnzyme Synergistic Effect

Caption: Mechanism of Action for FDS Metal Complexes. The complex utilizes the disulfide bond as a prodrug-like trigger, releasing the active metal ion upon reduction by intracellular glutathione (GSH).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for the synthesis and evaluation of these complexes.

Synthesis Workflow (General Procedure)

The synthesis relies on the reaction of the metal salt with FDS in a stoichiometric ratio (usually 1:1 or 1:2).

Synthesis Start Reagents: Metal Chloride (MCl2) + FDS Solvent Dissolve in Ethanol (Absolute) Start->Solvent Reflux Reflux (3-4 Hours @ 70°C) Solvent->Reflux Precipitate Precipitation (Cool to Room Temp) Reflux->Precipitate Filter Filtration & Wash (Cold EtOH / Ether) Precipitate->Filter Dry Vacuum Dry (Desiccator over CaCl2) Filter->Dry Characterization Characterization (IR, NMR, UV-Vis, Elemental) Dry->Characterization

Caption: Step-by-step synthesis workflow for Metal-FDS complexes.

Biological Assay Protocols
A. Antimicrobial Assay (Agar Well Diffusion)
  • Preparation: Prepare Mueller-Hinton agar plates. Swab with standardized bacterial suspension (

    
     CFU/mL).
    
  • Application: Punch 6mm wells using a sterile cork borer.

  • Treatment: Add 50-100 µL of the complex solution (dissolved in DMSO) into the wells. Include a DMSO negative control and a Ciprofloxacin positive control.

  • Incubation: Incubate at 37°C for 24 hours.

  • Measurement: Measure the diameter of the Zone of Inhibition (mm) using a caliper.

    • Validation: Results are valid only if the positive control shows a zone >20mm and the negative control shows 0mm.

B. Antioxidant Assay (DPPH Method)
  • Stock Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple color).

  • Mixing: Mix 1 mL of the complex solution (various concentrations) with 3 mL of DPPH solution.

  • Reaction: Incubate in the dark at room temperature for 30 minutes.

  • Quantification: Measure absorbance at 517 nm.

  • Calculation:

    
    
    
    • Interpretation: Lower IC50 values indicate higher antioxidant activity.

References

  • PubChem. (2025). Formamidine disulfide dihydrochloride | C2H8Cl2N4S2. National Library of Medicine. [Link]

  • Al-Obaidy, G. S., et al. (2020).[1] Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological Activity. Systematic Reviews in Pharmacy. [Link]

  • Oladipo, S. D., et al. (2020). In vitro biological studies of heteroleptic Ag(I) and Cu(I) unsymmetrical N,N′-diarylformamidine dithiocarbamate phosphine complexes. Arabian Journal of Chemistry. [Link]

  • Preisler, P. W., & Berger, L. (1947). Oxidation-reduction potentials of thiol-dithio systems: thiourea-formamidine disulfide. Journal of the American Chemical Society. [Link]

  • Irfandi, R., et al. (2025). Review on Anticancer Activity of Essential Metal Dithiocarbamate Complexes. ResearchGate. [Link]

Sources

Comparative Guide: Formamidine Disulfide (FAS-2HCl) vs. Guanidinium (GA) in Perovskite Photovoltaics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Formamidine, 1,1'-dithiodi-, dihydrochloride (referred to herein as FAS-2HCl or the FAS


  oxidant) and Guanidinium  (GA

) salts in the context of Perovskite Solar Cells (PSCs).
Executive Summary

In the optimization of Formamidinium Lead Iodide (


-FAPbI

) perovskites, both FAS-2HCl and Guanidinium (GA) serve as critical stabilizing agents, but they operate through fundamentally different physicochemical mechanisms.
  • Formamidine, 1,1'-dithiodi-, dihydrochloride (FAS-2HCl): A Redox-Active Kinetic Modulator . It functions primarily as a localized electron scavenger and oxidant. It targets deep-trap states caused by iodine vacancies (

    
    ) by oxidizing the defect site, while simultaneously regulating crystallization kinetics through the formation of sulfur-rich intermediate phases.[1]
    
  • Guanidinium (GA): A Steric & Structural Passivator . It functions as a large A-site cation that physically plugs grain boundaries (GBs) and surfaces. Due to its zero dipole moment and large ionic radius (

    
     pm), it suppresses ion migration and relaxes lattice strain without entering the 3D photoactive lattice.
    
Part 1: Technical Deep Dive
1. Formamidine, 1,1'-dithiodi-, dihydrochloride (FAS-2HCl)
  • CAS: 14807-75-1

  • Role: Oxidant / Crystallization Retarder / Defect Healer.[1][2][3]

  • Mechanism of Action:

    • Electron Scavenging: Intrinsic iodine vacancies (

      
      ) in FAPbI
      
      
      
      localize electrons, creating deep recombination centers.[1][2][3] The disulfide bond (-S-S-) in FAS
      
      
      acts as an electron acceptor (oxidant), effectively "scavenging" these localized electrons and neutralizing the deep trap state.[1]
    • Intermediate Phase Engineering: FAS-2HCl induces the formation of a stable intermediate phase (e.g.,

      
      ). This retards the crystallization rate of FAPbI
      
      
      
      , preventing rapid, uncontrollable nucleation and resulting in larger, higher-quality grains.
    • Surface Anchoring: Upon thermal annealing, the disulfide can cleave to form thiourea-like residues that coordinate with undercoordinated Pb

      
       via Sulfur-Lead (S-Pb) interactions.
      
2. Guanidinium (GA) [4][5]
  • Common Forms: Guanidinium Iodide (GAI), Guanidinium Chloride (GACl).

  • Role: Grain Boundary Passivator / Dimensionality Engineer.

  • Mechanism of Action:

    • Steric Exclusion: With an ionic radius of

      
       pm (vs. 
      
      
      
      pm for FA
      
      
      ), GA
      
      
      is too large to fit into the corner-sharing [PbI
      
      
      ]
      
      
      octahedra of the 3D lattice. It segregates to grain boundaries and surfaces.
    • Hydrogen Bonding: The symmetrical structure of GA

      
       allows for extensive H-bonding with iodine halides at the crystal surface, effectively "stitching" grain boundaries and suppressing non-radiative recombination.
      
    • Ion Migration Suppression: GA

      
       accumulation at GBs blocks the channels typically used for iodide ion migration, significantly enhancing operational stability under electric bias.
      
Part 2: Performance Comparison Data
MetricFAS-2HCl (Formamidine Disulfide) Guanidinium (GA)
Primary Target Iodine Vacancies (

)
& Crystallization Kinetics
Grain Boundaries & Surface Defects
Electronic Effect Redox: Removes deep traps via electron scavenging.Electrostatic: Passivates charged defects; reduces trap density.
Structural Effect Increases grain size; stabilizes

-phase via intermediates.[1][2]
Forms 2D/1D phases at interfaces; relaxes lattice strain.
PCE Impact High impact on Fill Factor (FF) and

due to reduced trapping.
High impact on

due to reduced surface recombination.
Stability Excellent Phase Stability (prevents

-phase formation).
Excellent Moisture/Thermal Stability (hydrophobic shielding).
Typical Load Low doping (0.5 – 3.0 mol%).Surface treatment (mg/mL) or Bulk doping (5-15%).
Part 3: Mechanistic Visualization

The following diagram illustrates the distinct pathways by which FAS-2HCl and GA stabilize the perovskite film.

Perovskite_Additives cluster_FAS FAS-2HCl Pathway (Redox/Kinetic) cluster_GA Guanidinium Pathway (Steric/Structural) FAS FAS-2HCl Additive (Disulfide Cation) Inter Intermediate Phase (x[FAS]·PbI2) FAS->Inter Retards Nucleation Scavenge Electron Scavenging (Oxidation of V_I) FAS->Scavenge Redox Reaction LargeGrain Large Grain Alpha-FAPbI3 Inter->LargeGrain Controlled Growth Scavenge->LargeGrain Trap Removal GA Guanidinium (GA+) (Large Cation) GB_Seg Segregation to Grain Boundaries GA->GB_Seg Size Mismatch (>278pm) H_Bond H-Bond Crosslinking (Iodine Anchoring) GB_Seg->H_Bond Passivation Defect Passivation & Ion Blocking H_Bond->Passivation Stops Ion Migration

Figure 1: Mechanistic divergence between FAS-2HCl (Kinetic/Redox control) and Guanidinium (Steric/Interface control).

Part 4: Experimental Protocols
Protocol A: FAS-2HCl Additive Engineering (Precursor Doping)
  • Objective: To enlarge grain size and eliminate deep iodine vacancy traps in FAPbI

    
    .
    
  • Materials: Formamidine disulfide dihydrochloride (98%), PbI

    
    , FAI, DMF, DMSO.
    
  • Precursor Preparation: Prepare a standard 1.5 M FAPbI

    
     solution in DMF:DMSO (4:1 v/v).
    
  • Doping: Add FAS-2HCl directly to the precursor solution at a concentration of 1.0 to 3.0 mol% (relative to Pb).

    • Note: The solution may turn slightly yellow/orange due to the disulfide species; this is normal.

  • Filtration: Stir for 2 hours at room temperature and filter through a 0.22 µm PTFE filter.

  • Deposition: Spin-coat at 1000 rpm (10s) followed by 5000 rpm (20s).

  • Antisolvent: Drip 150 µL of Chlorobenzene or Diethyl ether at 15 seconds before the end of the spin cycle.

  • Annealing: Anneal at 150°C for 20 minutes .

    • Observation: The film should transition from a transparent intermediate phase to a deep black

      
      -phase. The presence of FAS retards this transition slightly compared to pure FAPbI
      
      
      
      , allowing for larger crystal growth.
Protocol B: Guanidinium Surface Passivation (Post-Treatment)
  • Objective: To passivate surface defects and improve

    
    .
    
  • Materials: Guanidinium Iodide (GAI) or Guanidinium Chloride (GACl), Isopropanol (IPA).

  • Substrate Prep: Fabricate the perovskite film (e.g., CsFAPbI

    
    ) and anneal as standard. Cool to room temperature.
    
  • Solution Prep: Dissolve GAI in anhydrous IPA at a concentration of 1–5 mg/mL .

  • Dynamic Spin Coating: Set spin coater to 4000 rpm.

  • Application: While spinning, dynamically dispense 50 µL of the GAI/IPA solution onto the perovskite surface.

  • Annealing: Anneal immediately at 100°C for 5–10 minutes to drive off solvent and promote surface anchoring.

    • Note: Do not anneal >120°C, as GA may diffuse too deeply into the bulk, potentially disrupting the lattice.

References
  • Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules.

    • Source: Energy & Environmental Science (2021).[5][6][7]

    • Context: Establishes FAS-2HCl as a redox-active additive that heals iodine vacancies and stabilizes the -phase.
    • URL:[Link]

  • Trap passivation and efficiency improvement of perovskite solar cells by a guanidinium additive.

    • Source: M
    • Context: Details the mechanism of Guanidinium in increasing carrier lifetime and reducing trap density via grain boundary passiv
    • URL:[Link]

  • Guanidinium-Based Surface Passivation for High-Efficiency Perovskite Solar Cells.

    • Source: Perovskite-Info / Australian N
    • Context: Discusses the use of Guanidinium salts (GAI/GABr)
    • URL:[Link]

  • Advances in Intermediates for the Solution-Processing of Perovskite Films.

    • Source: CCS Chemistry.
    • Context: Describes the role of FASCl in forming "Cl-incorporated intermediates" that regulate nucleation.[8]

    • URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Formamidine, 1,1'-dithiodi-, dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 14807-75-1 | Synonyms: (Carbamimidoyldisulfanyl)methanimidamide dihydrochloride; FDD[1]

Part 1: Executive Safety & Operational Directive

Formamidine disulfide dihydrochloride (FDD) is a potent oxidant and sulfur-transfer reagent commonly used in redox studies and rubber vulcanization research. While not classified as acutely toxic (fatal), its primary operational hazards are severe irritation (respiratory/mucosal) and hygroscopicity .

The Senior Scientist's Warning: The most frequent failure mode with FDD is not safety-related but integrity-related . This compound is highly hygroscopic.[2] Opening a cold bottle immediately upon removal from 4°C storage causes rapid condensation, hydrolysis, and degradation of the reagent (turning it yellow/sticky).

  • Strict Rule: Allow the container to equilibrate to room temperature (approx. 30–60 mins) inside a desiccator before opening.

Part 2: Hazard Profile & Risk Assessment

This section validates the necessity of the PPE prescribed below.

Hazard Class (GHS)H-CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3]Acidic nature of the dihydrochloride salt causes contact dermatitis.
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4]Dust is fine and corrosive to corneal tissue.
STOT - SE H335 May cause respiratory irritation.[1][2][3][4][5][6]Inhalation of dust triggers immediate upper respiratory inflammation.

Chemical Incompatibilities:

  • Strong Oxidizers: Risk of exothermic reaction.

  • Moisture/Water: Causes hydrolysis and clumping; degrades reagent quality.

  • Bases: Exothermic neutralization; releases free base formamidine.

Part 3: Personal Protective Equipment (PPE) Matrix

Philosophy: PPE selection is based on the "Barrier-to-Hazard" ratio. For FDD, the barrier must prevent fine particulate inhalation and acidic contact.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory Fume Hood (Primary) Mandatory. All weighing and transfer must occur under active ventilation to capture light dust.
N95 Respirator (Secondary)Required only if weighing outside a hood (strongly discouraged) or during spill cleanup.
Dermal (Hand) Nitrile Gloves (Min 5 mil) Standard nitrile offers excellent resistance to solid salts. Double-gloving is recommended during solubilization to prevent acidic micro-splashes.
Ocular Chemical Splash Goggles Safety glasses are insufficient due to the fine, airborne nature of the powder. Goggles seal the eyes from drifting dust.
Body Lab Coat (Buttoned) Standard cotton/poly blend. Ensure cuffs are tucked under gloves.
Part 4: Operational Handling Protocol

This workflow is designed to maximize safety and reagent integrity.

Phase 1: Storage & Retrieval
  • Storage: Store at 2°C to 8°C (Refrigerated).

  • Container: Keep tightly sealed. Secondary containment with desiccant packs (Silica gel) is critical to extend shelf-life.

  • Equilibration (Crucial Step): Remove the bottle from the fridge 45 minutes prior to use. Do not open. Let it reach room temperature to prevent condensation.

Phase 2: Weighing & Transfer
  • Engineering Control: Set up the balance inside the chemical fume hood.

  • Anti-Static Measure: FDD powder is prone to static charge, causing it to "jump" or disperse. Use an anti-static gun or polonium strip if available. If not, use a glass spatula (avoid plastic) to minimize static.

  • Transfer: Weigh directly into the reaction vessel or a glass weighing boat. Avoid weighing paper, which can trap hygroscopic residue.

Phase 3: Solubilization
  • Solvent Choice: Soluble in water and alcohols.

  • Acidity Check: Dissolving FDD releases HCl. If your reaction is pH-sensitive (e.g., protein modification), buffer the solution immediately (PBS, Tris) or neutralize carefully with NaOH.

  • Visualization: The solution should be clear/colorless. A yellow tint indicates oxidation/degradation.

Part 5: Emergency Response & Disposal
Spill Management
  • Dry Spill (Powder): Do not use wet paper towels initially (this creates an acidic slurry).

    • Cover spill with a dry absorbent pad or sweep gently into a dustpan.

    • Place waste in a solid chemical waste container.

    • Then clean the surface with a wet paper towel and soap.

  • Wet Spill (Solution): Absorb with vermiculite or standard spill pads. Neutralize surface with weak sodium bicarbonate solution if needed.

Exposure First Aid[4][6]
  • Eye Contact: Rinse immediately with water for 15 minutes.[3][7] The acidic salt causes rapid stinging; speed is critical to prevent corneal etching.

  • Skin Contact: Wash with soap and copious water.[2][4] Apply moisturizer if drying occurs.

Disposal Logistics
  • Waste Stream: Segregate as "Sulfur-Containing Organic Waste."

  • Labeling: Clearly mark as "Formamidine Disulfide Dihydrochloride - Acidic."

  • Regulations: Do not dispose of down the drain. Follow local EHS guidelines for halogenated/sulfur organic solids.

Part 6: Safe Handling Lifecycle (Visualization)

SafeHandling Storage 1. Cold Storage (2-8°C, Desiccated) Temper 2. Tempering (Wait 45 mins to RT) Storage->Temper Retrieve Inspect 3. Integrity Check (White Powder = Good Yellow/Clumped = Bad) Temper->Inspect Open Bottle Weigh 4. Weighing (Fume Hood + Nitrile Gloves) Inspect->Weigh Pass Waste 6. Disposal (Sulfur/Organic Stream) Inspect->Waste Fail (Degraded) Solubilize 5. Solubilization (Buffer pH immediately) Weigh->Solubilize Process Solubilize->Waste End of Exp

Figure 1: Operational workflow emphasizing the critical tempering step to prevent reagent degradation.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24802135, Formamidine disulfide dihydrochloride. Retrieved from [Link]

Sources

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